Product packaging for H-L-Dbu(N3)-OH(Cat. No.:)

H-L-Dbu(N3)-OH

Cat. No.: B2975194
M. Wt: 144.13 g/mol
InChI Key: JRKNECXMMGNWMM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-L-Dbu(N3)-OH is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4O2 B2975194 H-L-Dbu(N3)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-azidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNECXMMGNWMM-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN=[N+]=[N-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN=[N+]=[N-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-L-Dbu(N3)-OH: A Core Reagent for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-L-Dbu(N3)-OH, a versatile bifunctional molecule essential for advanced bioconjugation techniques. Its unique structure, incorporating both a free amine and a reactive azide group, makes it a valuable tool in drug discovery, proteomics, and materials science.

Core Chemical Properties

This compound, chemically known as (S)-3-Amino-4-azidobutanoic acid, is a non-canonical amino acid. Below is a comparative summary of its key properties alongside its common precursor and a protected derivative.[1][2][3][4]

PropertyThis compoundThis compound HClL-2,4-Diaminobutyric acid dihydrochlorideFmoc-L-Dbu(N3)-OH
Synonyms (S)-3-Amino-4-azidobutanoic Acid(S)-3-Amino-4-azidobutanoic acid hydrochlorideL-DAB dihydrochloride, (S)-2,4-Diaminobutanoic acid dihydrochlorideFmoc-Dab(N3)-OH
Molecular Formula C₄H₈N₄O₂C₄H₉ClN₄O₂C₄H₁₂Cl₂N₂O₂C₁₉H₁₈N₄O₄
Molecular Weight 144.13 g/mol [3]180.59 g/mol 191.06 g/mol 366.38 g/mol
CAS Number 2389078-78-6Not specified1883-09-6934502-72-4
Appearance Solid (predicted)Solid (predicted)Yellowish powderWhite crystalline powder
Solubility Not specifiedNot specifiedSoluble in waterSoluble in DMF, DMSO
Melting Point Not specifiedNot specified195 °C122 - 129 °C
Optical Activity Not specifiedNot specified[α]20/D +14.5±1.5°, c = 3.67% in H₂O[α]D20 = -28 ± 2 º (c=1 in DMF)

Synthesis Pathway

The synthesis of this compound can be inferred from established methods for preparing similar azide-containing amino acids. A plausible route involves the use of a protected glutamine derivative, followed by a Hofmann rearrangement and a diazo-transfer reaction.

G cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Diazo-Transfer cluster_2 Step 3: Fmoc Deprotection Fmoc-L-Gln-OH Fmoc-L-Gln-OH Fmoc-L-Dab-OH Fmoc-L-Dab-OH Fmoc-L-Gln-OH->Fmoc-L-Dab-OH [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H2O Fmoc-L-Dab-OH_2 Fmoc-L-Dab-OH Fmoc-L-Dbu(N3)-OH Fmoc-L-Dbu(N3)-OH Fmoc-L-Dab-OH_2->Fmoc-L-Dbu(N3)-OH Imidazole-1-sulfonyl azide, CuSO4, K2CO3, pH 9 Fmoc-L-Dbu(N3)-OH_2 Fmoc-L-Dbu(N3)-OH This compound This compound Fmoc-L-Dbu(N3)-OH_2->this compound Piperidine in DMF

Caption: Proposed synthesis of this compound.

Experimental Protocols

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. It participates in two primary types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (from this compound) and a terminal alkyne.

General Protocol for Solution-Phase CuAAC:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This solution should be made fresh.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in water or a compatible organic solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a slight excess (1.1-1.5 equivalents) of this compound.

    • Add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

    • Add the copper-chelating ligand in a 5-fold molar excess relative to the copper sulfate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification:

    • Upon completion, quench the reaction if necessary.

    • Purify the product using standard techniques such as column chromatography, preparative HPLC, or crystallization.

G cluster_0 CuAAC Reaction Mechanism Alkyne Alkyne Acetylide Copper(I) Acetylide Alkyne->Acetylide + Cu(I) Azide This compound Triazole 1,4-Disubstituted Triazole Azide->Triazole Cu(I) Cu(I) Acetylide->Triazole + Azide Triazole->Cu(I) Regenerates Catalyst

Caption: Simplified CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide group of this compound. The absence of a cytotoxic copper catalyst makes this reaction highly suitable for applications in living systems.

General Protocol for SPAAC:

  • Reagent Preparation:

    • Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO, BCN) in a biocompatible solvent (e.g., PBS, DMSO).

    • Dissolve this compound in a compatible solvent.

  • Reaction Setup:

    • Combine the cyclooctyne-containing molecule and this compound in the desired molar ratio (often a slight excess of one reagent is used).

  • Incubation and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

    • Monitor the reaction progress by LC-MS or other appropriate methods.

  • Purification:

    • Purify the conjugate using methods compatible with the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis.

G cluster_0 SPAAC Reaction Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide This compound Azide->TransitionState Triazole Triazole Product TransitionState->Triazole Spontaneous G cluster_0 Bioconjugation Applications This compound This compound Peptide_Labeling Peptide/Protein Labeling This compound->Peptide_Labeling Introduce Azide Drug_Delivery Drug Delivery Systems This compound->Drug_Delivery Introduce Azide Molecular_Imaging Molecular Imaging Probes This compound->Molecular_Imaging Introduce Azide Surface_Modification Surface Modification This compound->Surface_Modification Introduce Azide

References

H-L-Dbu(N3)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to H-L-Dbu(N3)-OH for researchers, scientists, and drug development professionals.

Core Molecular Data

This compound, known by its systematic name (S)-3-Amino-4-azidobutanoic acid, is a non-proteinogenic amino acid derivative. It is primarily utilized as a bifunctional linker molecule in the field of bioconjugation, most notably in "click chemistry" reactions for applications such as the development of antibody-drug conjugates (ADCs).[1][2] Its key molecular properties are summarized in the table below.

PropertyValue
Chemical Formula C₄H₈N₄O₂
Molecular Weight 144.13 g/mol
CAS Number 2389078-78-6
Synonyms (S)-3-Amino-4-azidobutanoic acid, L-Dab(N3)-OH

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the general steps for conjugating an alkyne-modified molecule (e.g., a protein, peptide, or small molecule) with this compound.

Materials:

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (copper(I)-stabilizing ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), if required for dissolving non-aqueous soluble molecules

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or a suitable aqueous/organic co-solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.

    • Dissolve this compound in PBS to a desired stock concentration (e.g., 10 mM).

    • Dissolve the alkyne-modified molecule in a compatible solvent to a known concentration.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the alkyne-modified molecule and this compound in PBS. The molar ratio of the reactants should be optimized for the specific application.

    • In a separate tube, premix the CuSO₄ and ligand (THPTA or TBTA) solutions in a 1:5 molar ratio and allow it to stand for approximately 2-3 minutes to form the copper-ligand complex.

  • Click Reaction:

    • Add the pre-formed copper-ligand complex to the mixture of the alkyne and azide molecules.

    • Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. It is advisable to protect the reaction from light.

  • Purification:

    • Following the incubation period, purify the resulting conjugate product using a size-exclusion chromatography (SEC) column to remove unreacted starting materials, the copper catalyst, and other small-molecule reagents.

    • The purified conjugate should be analyzed by appropriate methods, such as mass spectrometry, HPLC, or SDS-PAGE, to confirm successful conjugation and assess purity.

Visualizations

Experimental Workflow for Bioconjugation

The diagram below illustrates the logical flow of a typical CuAAC bioconjugation experiment using an azide-containing compound like this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis azide This compound Solution mix Mix Azide and Alkyne azide->mix alkyne Alkyne-Molecule Solution alkyne->mix copper CuSO4/Ligand Solution add_cu Add CuSO4/Ligand copper->add_cu ascorbate Sodium Ascorbate Solution (Freshly Prepared) initiate Initiate with Ascorbate ascorbate->initiate mix->add_cu add_cu->initiate incubate Incubate (1-2h, RT) initiate->incubate purify SEC Purification incubate->purify analyze Analysis (MS, HPLC) purify->analyze

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Role in Antibody-Drug Conjugate (ADC) Formation

This compound is an example of a linker used in the construction of Antibody-Drug Conjugates (ADCs). The azide group allows for the covalent attachment of a payload (drug) to an antibody that has been functionalized with an alkyne group.

ADC_Concept cluster_components Components cluster_reaction CuAAC Reaction Ab Antibody (with Alkyne group) ADC Antibody-Drug Conjugate (ADC) Ab->ADC + Linker This compound (Azide Linker) Linker->ADC + Drug Cytotoxic Drug Drug->Linker pre-conjugated or conjugated in situ

References

A Technical Guide to the Purification of Azide-Containing Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The incorporation of azide-containing amino acids into peptides and proteins has become a cornerstone of chemical biology and drug development. These non-canonical amino acids serve as versatile bioorthogonal handles, enabling selective modification through reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). The purity of these azide-functionalized building blocks is paramount to ensure the fidelity of downstream applications, from creating precisely modified bioconjugates to developing novel therapeutics. This technical guide provides an in-depth overview of the primary methods for purifying azide-containing amino acids, complete with experimental protocols, quantitative data, and a comparative analysis of available techniques.

Core Purification Methodologies

The purification of azide-containing amino acids, whether in their free form or with protecting groups like Fluorenylmethyloxycarbonyl (Fmoc), primarily relies on three techniques: crystallization, chromatography, and chemical derivatization. The choice of method depends on the specific amino acid, its protecting group strategy, the nature of the impurities, and the desired final purity and scale.

Crystallization

Crystallization is a powerful technique for purifying solid compounds, offering the potential for high purity products. It is particularly effective at removing structurally dissimilar impurities.

Key Principles: Crystallization relies on the differential solubility of the target amino acid and its impurities in a given solvent or solvent system. The compound of interest is dissolved in a suitable solvent at an elevated temperature to create a supersaturated solution, which upon cooling, allows the desired compound to crystallize out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization of Fmoc-Protected Amino Acids

This protocol is adapted from a method used for purifying Fmoc-amino acids, which can be applied to their azide-containing counterparts with appropriate solvent selection.[1]

  • Solvent Selection: Begin by identifying a suitable solvent system. Common choices include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[2] The ideal solvent will dissolve the amino acid at elevated temperatures but have low solubility at cooler temperatures.

  • Dissolution: Dissolve the crude Fmoc-azido-amino acid in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data:

The following table summarizes the impact of recrystallization on the purity of select Fmoc-amino acids, demonstrating the effectiveness of this technique in reducing impurities.

Amino Acid DerivativeInitial Purity (%)Purity after Recrystallization (%)Impurity Reduction (%)
Fmoc-Trp(Boc)-OH~74%~90%~16%
Boc-His(Trt)-OH~74%~90%~16%

Data adapted from a study on the impact of purifying Fmoc-amino acids on peptide purity.[1]

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For azide-containing amino acids, the most relevant methods are preparative High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography.

Preparative HPLC is a high-resolution technique capable of yielding very pure products. It is particularly useful for purifying protected amino acids, such as Fmoc-azido-amino acids, which are often used in solid-phase peptide synthesis.

Key Principles: In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA). Separation is based on the hydrophobicity of the compounds, with more hydrophobic molecules having longer retention times.

Experimental Protocol: Preparative RP-HPLC of an Azide-Tagged Threonine Derivative

This protocol details the purification of a synthesized azide-tagged threonine amino acid.[3]

  • Sample Preparation: Dissolve the crude amino acid in a minimal amount of a suitable solvent, such as a 1:1 mixture of acetonitrile and water.[3]

  • Column and Mobile Phases:

    • Column: A C18 AQ column (20 mm x 150 mm, 5 µm particle size) is suitable for this separation.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A focused gradient is employed to separate the target compound from its impurities. For the azide-tagged threonine derivative, a gradient of 45% to 65% acetonitrile over 12 minutes was effective.

  • Detection: Monitor the elution profile using UV detectors at 220 nm and 280 nm. The Fmoc protecting group has a strong UV absorbance, making it easy to detect.

  • Fraction Collection: Collect the fractions corresponding to the main peak of the target amino acid.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

Workflow for Preparative HPLC Purification:

cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Azido- Amino Acid Dissolved Dissolve in Acetonitrile/Water Crude->Dissolved HPLC Inject onto C18 Column Dissolved->HPLC Gradient Gradient Elution (ACN/Water/TFA) HPLC->Gradient Detect UV Detection (220/280 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure Azido- Amino Acid Lyophilize->Pure cluster_charge Charge-Based Separation cluster_iec Ion-Exchange Column cluster_final Final Product Crude_Mix Crude Amino Acid Mixture Adjust_pH Adjust pH to Protonate Amino Acid Crude_Mix->Adjust_pH Load Load onto Cation- Exchange Resin Adjust_pH->Load Bind Positively Charged Amino Acid Binds Load->Bind Wash Wash to Remove Neutral/Anionic Impurities Bind->Wash Elute Elute with High Salt or pH Change Wash->Elute Desalt Desalting Elute->Desalt Pure_AA Pure Amino Acid Desalt->Pure_AA cluster_analysis Purity Analysis Purified_Sample Purified Azido- Amino Acid Sample HPLC Analytical HPLC (Purity %) Purified_Sample->HPLC MS Mass Spectrometry (Identity Confirmation) Purified_Sample->MS Chiral Chiral Analysis (Enantiomeric Purity) Purified_Sample->Chiral

References

H-L-Dbu(N3)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the azido-functionalized amino acid, H-L-Dbu(N3)-OH. The information is curated for professionals in research and drug development who utilize this versatile building block in their work.

Core Stability & Storage Data

While specific quantitative stability data for this compound is not extensively published, the following tables summarize the stability-related parameters and recommended storage conditions based on the general properties of organic azides and azido amino acids.

Table 1: Stability Assessment of this compound

ParameterValue/AssessmentRemarks
Molecular Formula C4H8N4O2
Molecular Weight 144.13
Carbon-to-Nitrogen (C/N) Ratio 1This low ratio suggests that this compound should be handled with care as it is a potentially energetic molecule.[1]
"Rule of Six" Does Not ApplyThe molecule has fewer than six carbon atoms per energetic group (azide), indicating a higher potential for instability.[1][2]
Thermal Stability Avoid excessive heat.Organic azides can decompose violently upon heating.[3][4]
Photochemical Stability Sensitive to light.Store in the dark to prevent decomposition.
pH Stability Stable under neutral and basic conditions.Avoid acidic conditions to prevent the formation of highly toxic and explosive hydrazoic acid. The azide group is generally stable to basic conditions used in Fmoc deprotection (piperidine) and acidic conditions for cleavage from some resins (TFA), but specific incompatibilities exist.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature -18°CTo minimize thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent reactions with atmospheric components.
Light Store in the dark (amber vials)To prevent photochemical decomposition.
Form As a solid or in solution (≤1 M)Storing as a dilute solution can enhance stability.
Incompatible Materials Acids, heavy metals (e.g., copper, lead), halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizing and reducing agents.To prevent the formation of explosive or toxic byproducts.

Experimental Protocols

Protocol 1: Thermal Stability Assessment (Conceptual)
  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution at neutral pH).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for different durations (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis: At each time point, analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Quantify the remaining percentage of this compound and identify any degradation products. Plot the percentage of intact compound against time for each temperature to determine the degradation kinetics.

Protocol 2: pH Stability Assessment (Conceptual)
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Analysis: At predetermined time intervals (e.g., 0, 1, 6, 24, 48 hours), analyze the samples by HPLC or LC-MS to determine the concentration of this compound.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each pH to assess its stability profile across the pH range.

Visualizations

Experimental Workflow for Stability Testing

G Conceptual Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare stock solution of this compound aliquot Aliquot into different conditions (pH, Temp) prep->aliquot inc Incubate for defined time points aliquot->inc Start Time Course analytics Analyze by HPLC/LC-MS inc->analytics At each time point eval Quantify degradation and determine kinetics analytics->eval

Caption: Workflow for assessing the stability of this compound.

Application in Click Chemistry

This compound is a valuable reagent for "click chemistry," a set of biocompatible reactions for molecular assembly. The azide group can specifically react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

G Role of this compound in Click Chemistry cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway dbu This compound spaac_alkyne Strained Alkyne (e.g., DBCO, BCN) dbu->spaac_alkyne No Catalyst catalyst Cu(I) Catalyst alkyne Alkyne-containing Molecule product Triazole-linked Conjugate spaac_alkyne->product catalyst->product

Caption: Reaction pathways for this compound in click chemistry.

Safety and Handling Precautions

Working with this compound requires adherence to strict safety protocols due to the energetic nature of the azide group.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Static Discharge: Take precautions to avoid static discharge, which can be an ignition source.

  • Scale: Whenever possible, work with small quantities of the material.

  • Incompatible Materials: As previously mentioned, avoid contact with acids, heavy metals, and halogenated solvents. Use non-metal spatulas for handling.

  • Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled waste container. Do not mix with acidic waste.

By understanding the stability profile and adhering to the recommended storage and handling conditions, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of H-L-Dbu(N3)-OH, also known as (S)-2-amino-4-azidobutanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical considerations for its solubility, provides detailed experimental protocols for its determination, and discusses its primary application in bioconjugation through click chemistry.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid that contains an azide functional group. This feature makes it a valuable reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click chemistry" reactions are known for their high efficiency, specificity, and biocompatibility, enabling the precise linkage of molecules in complex biological environments.[3][4]

Understanding the solubility of this compound in various solvents is critical for its effective use in experimental settings. Proper dissolution is essential for accurate concentration calculations, ensuring reaction efficiency, and for the development of bioconjugates and drug delivery systems. The solubility of an amino acid is influenced by factors such as the polarity of the solvent, the pH of the solution, and the nature of its side chain.[5]

Predicted Solubility Profile

  • Aqueous Solubility: Solubility in water is expected to be pH-dependent. Adjusting the pH away from its pI by adding a dilute acid or base will increase its charge and, consequently, its solubility.

  • Organic Solvents: Due to the polar nature of the amino and carboxyl groups, this compound is expected to have low solubility in non-polar organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be more effective for solubilization, particularly for preparing concentrated stock solutions.

  • Alcohols: Short-chain alcohols like methanol and ethanol may dissolve this compound to some extent, and their mixtures with water can be used to modulate solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. Below are detailed methodologies that can be adapted for this purpose.

This method is a reliable technique for determining the solubility of a solid in a liquid and is suitable for amino acids.

Principle: An excess amount of the solute (this compound) is mixed with a known volume of the solvent and allowed to reach equilibrium at a constant temperature. The undissolved solid is then separated, and the amount of dissolved solute in the supernatant is determined by weighing the residue after solvent evaporation.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporation: Evaporate the solvent from the supernatant under vacuum or gentle heating.

  • Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

For solvents where the gravimetric method is less practical due to low solubility, more sensitive analytical techniques can be employed.

  • Ninhydrin Method: This colorimetric assay can be used to quantify amino acids. A standard curve of known this compound concentrations is prepared. The saturated solution is appropriately diluted and reacted with ninhydrin reagent, and the absorbance is measured to determine the concentration.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are highly sensitive and accurate methods for determining the concentration of a compound in a solution. A calibration curve is generated using standards of known concentrations. The saturated solution is filtered and injected into the HPLC/UPLC system to determine the exact concentration.

Data Presentation

While no specific data was found, the results from the experimental protocols described above can be summarized in the following table format for clear comparison.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water25~2.0TBDTBDGravimetric/UPLC
Water25~7.0TBDTBDGravimetric/UPLC
Water25~9.0TBDTBDGravimetric/UPLC
Phosphate-Buffered Saline257.4TBDTBDGravimetric/UPLC
Ethanol25NATBDTBDGravimetric/UPLC
Methanol25NATBDTBDGravimetric/UPLC
Dimethyl Sulfoxide (DMSO)25NATBDTBDGravimetric/UPLC
Dimethylformamide (DMF)25NATBDTBDGravimetric/UPLC
TBD: To Be Determined experimentally.

Visualizations

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Evaporate solvent (Gravimetric) sep2->analysis1 analysis2 Analyze by UPLC/HPLC or Spectrophotometry sep2->analysis2 result Calculate Solubility (mg/mL or mol/L) analysis1->result analysis2->result

Caption: Workflow for determining the solubility of this compound.

The primary utility of this compound is its participation in click chemistry. The diagram below illustrates the CuAAC reaction, a key application where its solubility is crucial.

G cluster_reactants Reactants cluster_product Product azide This compound (Azide-containing molecule) catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) azide->catalyst alkyne Alkyne-functionalized molecule (e.g., protein, drug) alkyne->catalyst product Bioconjugate with stable Triazole Linkage catalyst->product Click Reaction

Caption: this compound in a CuAAC click chemistry reaction.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. For researchers and drug development professionals, understanding and experimentally verifying the solubility of this important click chemistry reagent in relevant solvent systems is a critical first step for its successful application in bioconjugation and the development of novel therapeutics. The provided workflows and diagrams serve as a practical reference for these endeavors.

References

Technical Guide: Analytical Characterization of H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Dbu(N3)-OH, also known as L-2-Amino-4-azidobutanoic acid or Nγ-Azido-L-2,4-diaminobutyric acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemical biology and drug development. Its structure incorporates a versatile azide moiety, rendering it a valuable building block for bioconjugation via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the site-specific introduction of probes, drugs, or other functionalities into peptides and proteins. This guide provides a comprehensive overview of the analytical characterization of this compound, including its physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt form are presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundNγ-Azido-L-2,4-diaminobutyric acid hydrochloride
Synonyms L-2-Amino-4-azidobutanoic acid, L-Azidohomoalanine (Aha), Ng-Azido-L-2,4-diaminobutyric acidL-Dab(N3)-OH·HCl, (S)-2-Amino-4-azidobutanoic acid hydrochloride
Molecular Formula C₄H₈N₄O₂C₄H₈N₄O₂·HCl
Molecular Weight 144.13 g/mol [2]180.59 g/mol
CAS Number 120042-14-0942518-29-8
Appearance White to off-white powderWhite crystalline powder
Purity ≥ 99% (HPLC)98 - 102% (Assay by titration)
Optical Rotation [α]D²⁰ = +6 to +10° (c=1 in H₂O)[α]D²⁰ = +26 to +29° (c=1 in H₂O)
Storage Conditions 2 - 8 °C0 - 8 °C

Synthesis

A concise and scalable synthetic route for L-azidohomoalanine (this compound) has been reported, starting from the inexpensive N-Boc-O-Bn-L-aspartic acid.[1] The multi-step synthesis involves the reduction of a carboxylic acid, mesylation of the resulting hydroxyl group, and subsequent substitution with an azide, followed by deprotection steps. This method allows for the preparation of gram quantities of L-azidohomoalanine hydrochloride with high purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton alpha to the carboxylic acid is expected to appear in the range of 3.5-4.5 ppm. The protons on the carbon adjacent to the azide group (γ-position) would likely resonate in the range of 3.0-4.0 ppm. The chemical shifts of the β-protons would be further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The α-carbon, attached to the amino group, would likely appear around 50-60 ppm. The carbon bearing the azide group (γ-carbon) is anticipated to resonate in the range of 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.

  • Expected Molecular Ion: For the free base, the expected [M+H]⁺ ion would be at m/z 145.07.

  • Fragmentation Pattern: A characteristic fragmentation pattern for azido compounds is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. Therefore, a prominent fragment ion at [M-28]⁺ or [M+H-28]⁺ would be expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A purity of ≥ 99% is typically reported by commercial suppliers. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV detection.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound (as hydrochloride salt)

This protocol is adapted from the reported synthesis of L-azidohomoalanine.

Diagram 1: Synthetic Pathway of this compound

G A N-Boc-O-Bn-L-aspartic acid B Intermediate Alcohol A->B 1. Reduction C Mesylated Intermediate B->C 2. Mesylation D Azido Intermediate C->D 3. Azide Substitution E This compound * HCl D->E 4. Deprotection

Caption: Synthetic route to this compound.

Step 1: Reduction of Carboxylic Acid

  • Dissolve N-Boc-O-Bn-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C.

  • Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate.

  • Stir the reaction mixture at -10 °C for 10 minutes.

  • In a separate flask, prepare a solution of sodium borohydride in water.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the mesylated intermediate.

Step 3: Azide Substitution

  • Dissolve the mesylated intermediate in N,N-dimethylformamide (DMF).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the azido intermediate.

Step 4: Deprotection

  • Dissolve the azido intermediate in a suitable solvent (e.g., dioxane or DCM).

  • Add a solution of hydrochloric acid (e.g., 4 M in dioxane) and stir at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound as its hydrochloride salt.

HPLC Analysis of this compound

This is a general protocol for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) for primary amines.

Diagram 2: HPLC Analysis Workflow

G A Sample/Standard Preparation B Pre-column Derivatization with OPA A->B C RP-HPLC Separation B->C D UV or Fluorescence Detection C->D E Data Analysis D->E

Caption: Workflow for HPLC analysis of amino acids.

Reagents and Equipment:

  • Reversed-phase C18 HPLC column

  • HPLC system with UV or fluorescence detector

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate)

  • Mobile Phase B: Acetonitrile or Methanol

  • Derivatization reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or dilute acid). Prepare a series of standards for calibration.

  • Derivatization: Mix a small volume of the sample or standard with the OPA derivatizing reagent and allow it to react for a short, fixed period (typically 1-2 minutes) at room temperature.

  • Injection: Inject a defined volume of the derivatized sample onto the HPLC column.

  • Chromatography: Elute the column with a gradient of Mobile Phase B in Mobile Phase A.

  • Detection: Monitor the eluent using a UV detector (e.g., at 338 nm) or a fluorescence detector.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

This compound is a valuable synthetic amino acid with significant applications in bioconjugation and drug discovery. Its analytical characterization relies on a combination of spectroscopic and chromatographic techniques. While specific spectral data for the free amino acid is not widely published, a comprehensive understanding of its properties and behavior can be achieved through the analysis of its hydrochloride salt and by applying established analytical methods for azido compounds and amino acids. The provided protocols offer a robust framework for the synthesis and quality control of this important molecule.

References

Commercial Suppliers and Technical Guide for H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing click chemistry, H-L-Dbu(N3)-OH, also known as (S)-3-Amino-4-azidobutanoic acid, is a valuable building block. Its azide functionality allows for facile and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a summary of commercial suppliers, a general experimental protocol for its use in CuAAC, and a workflow visualization.

Commercial Supplier Overview

This compound and its hydrochloride salt are available from several commercial suppliers. The following table summarizes the available information on their offerings. Pricing is often available upon request.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaPurityAvailable Quantities
MedChemExpress This compoundHY-1517852389078-78-6C₄H₈N₄O₂>98%Inquire
This compound hydrochlorideHY-151785A2389078-78-6C₄H₉ClN₄O₂>98%Inquire
BOC Sciences This compoundBAT-0175092389078-78-6C₄H₈N₄O₂>98%Inquire
This compound HClBAT-0175102389078-78-6C₄H₈N₄O₂>98%Inquire[][]
GenoChem World This compoundHClHAA3970.00052389078-78-6 (net)C₄H₈N₄O₂HClNot Specified5g
Bapeks H-Dbu(N3).HCl (S)DD-1932389078-78-6 (net)C₄H₉ClN₄O₂>98%Inquire
Pharmaffiliates This compoundNot Specified2389078-78-6C₄H₈N₄O₂Not SpecifiedInquire

Core Application: Click Chemistry

This compound is primarily used as a click chemistry reagent.[3] The azide group allows it to be efficiently and specifically conjugated to molecules containing a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yield, specificity, and biocompatibility.[3] It can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions.[3]

Experimental Protocols

While specific reaction conditions can vary based on the substrates, the following provides a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in solution.

Materials and Reagents:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

  • Nitrogen or Argon source for degassing

General Procedure for CuAAC:

  • Dissolution of Reactants: In a reaction vessel, dissolve the alkyne-containing molecule and a slight molar excess (typically 1.1 to 1.5 equivalents) of this compound in a suitable solvent.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Preparation of Catalyst Premix: In a separate vial, prepare a premix of the copper catalyst. For a typical reaction, this may involve dissolving CuSO₄ (0.05 to 0.1 equivalents) and a stabilizing ligand like TBTA (0.05 to 0.1 equivalents) in the reaction solvent.

  • Initiation of Reaction: To the degassed solution of reactants, add the copper catalyst premix. Following this, add a freshly prepared solution of sodium ascorbate (0.5 to 1.0 equivalents) to reduce the Cu(II) to the active Cu(I) catalytic species.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. The progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1 to 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel to yield the desired triazole product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reactants Dissolve Alkyne & This compound Degas Degas Solution (N2 or Ar) Reactants->Degas Initiate Initiate Reaction (Add Catalyst & NaAsc) Degas->Initiate Catalyst Prepare Catalyst Premix (CuSO4 + Ligand) Catalyst->Initiate Monitor Monitor Progress (TLC, LC-MS) Initiate->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

References

The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to Azide-Based Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by offering a suite of reactions that are rapid, efficient, and highly specific. At the forefront of this chemical revolution is the azide-alkyne cycloaddition, a powerful ligation strategy that has become an indispensable tool for scientists across various disciplines. This technical guide provides a comprehensive overview of the fundamental principles of click chemistry with azides, focusing on the two most prominent variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only a theoretical understanding of these reactions but also practical guidance through quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Azide-Based Click Chemistry

The concept of "click chemistry," first introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and create only byproducts that are easily removed.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] The azide functional group (-N₃) has emerged as a central player in click chemistry due to its unique properties. It is small, stable in physiological conditions, and bioorthogonal, meaning it does not readily participate in side reactions with biological molecules.[2]

The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[3] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has dramatically expanded its utility.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of the azide-alkyne cycloaddition, often referred to as the "cream of the crop" of click reactions, is a highly efficient process that selectively produces the 1,4-disubstituted triazole isomer. The copper(I) catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed version, allowing it to proceed at room temperature and in aqueous solutions. This has made CuAAC a go-to method for bioconjugation, drug discovery, and materials science.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. To address this, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide due to the release of ring strain. This bioorthogonal reaction has opened the door for the application of click chemistry in living cells and organisms.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, with factors such as reaction kinetics, biocompatibility, and the nature of the reactants playing a crucial role. The following table summarizes key quantitative data for these two reactions to facilitate comparison and experimental design.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 1 to 100 M⁻¹s⁻¹10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne)
Typical Reaction Time 1 to 24 hours30 minutes to 12 hours
Typical Yield 70 to 95%80 to 99%
Optimal Temperature 25 to 60 °C4 to 37 °C
pH Range 4 to 114 to 10
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Alkyne Reactant Terminal or internal alkynes (slower with internal)Strained cyclooctynes (e.g., DBCO, BCN)

Experimental Protocols

The following sections provide detailed methodologies for performing CuAAC and SPAAC reactions in various contexts.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction in solution.

Materials:

  • Azide-functionalized molecule (1 equivalent)

  • Terminal alkyne-functionalized molecule (1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.5 equivalents)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare a premix of the copper catalyst and ligand. Dissolve the copper(II) sulfate and THPTA/TBTA in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.

  • Reduction: To initiate the reaction, add a freshly prepared solution of sodium ascorbate to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a copper chelator such as EDTA. The product can then be purified using standard techniques like column chromatography or extraction.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the metabolic labeling of cells with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Fluorescently labeled strained cyclooctyne (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Prepare a stock solution of the azide-modified metabolic precursor in DMSO.

    • Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 25-50 µM for Ac₄ManNAz).

    • Replace the existing cell culture medium with the medium containing the azide precursor.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).

    • Wash the cells twice with warm PBS to remove any unincorporated azide precursor.

    • Add the DBCO-fluorophore containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.

Mandatory Visualizations

The following diagrams illustrate the core logical relationships and workflows of azide-based click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 Cu_Acetylide Copper(I) Acetylide Intermediate Azide->Cu_Acetylide Cycloaddition Alkyne R2-C≡CH CuI Cu(I) Catalyst Alkyne->CuI Coordination CuII Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Sodium Ascorbate) CuII->Reducer Reduction Reducer->CuI CuI->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_Product Protonation & Release Triazole_Product->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_labeling Metabolic or Chemical Labeling cluster_reaction Bioorthogonal Reaction Biomolecule Biomolecule of Interest Azide_Precursor Azide-Containing Precursor Biomolecule->Azide_Precursor Incorporation Azide_Labeled_Biomolecule Azide-Labeled Biomolecule Azide_Precursor->Azide_Labeled_Biomolecule Cyclooctyne_Probe Strained Cyclooctyne Probe (e.g., DBCO-Dye) Azide_Labeled_Biomolecule->Cyclooctyne_Probe [3+2] Cycloaddition Conjugated_Product Covalently Labeled Biomolecule Cyclooctyne_Probe->Conjugated_Product Analysis Downstream Analysis (e.g., Imaging, Proteomics) Conjugated_Product->Analysis

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Methodological & Application

Application Notes and Protocols: H-L-Dbu(N3)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile reaction for covalently linking molecules.[1][2][3] Its high efficiency, specificity, and biocompatibility have made it an indispensable tool in chemical biology, drug discovery, and materials science.[4][5] The reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.

H-L-Dbu(N3)-OH, also known as (S)-3-Amino-4-azidobutanoic acid, is a non-canonical amino acid that contains a primary azide functional group. This building block allows for the strategic introduction of an azide moiety into peptides and other biomolecules. Once incorporated, the azide serves as a chemical handle for subsequent modification via CuAAC, enabling site-specific conjugation of various functionalities, such as fluorescent dyes, imaging agents, or therapeutic payloads.

Core Principle and Workflow

The general strategy involves two main stages: first, the incorporation of this compound into a peptide, typically via Solid-Phase Peptide Synthesis (SPPS). Second, the CuAAC reaction is performed to conjugate an alkyne-modified molecule of interest to the azide-functionalized peptide.

Workflow cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: Bioconjugation SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Fmoc-L-Dbu(N3)-OH SPPS->Incorp Peptide Azide-Functionalized Peptide Incorp->Peptide CuAAC CuAAC Reaction (CuSO4, Reductant, Ligand) Peptide->CuAAC Alkyne Alkyne-Modified Molecule (e.g., Dye, Drug) Alkyne->CuAAC Final Conjugated Peptide CuAAC->Final

Caption: General workflow for peptide modification using this compound and CuAAC.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the Fmoc-protected version, Fmoc-L-Dbu(N3)-OH, into a growing peptide chain on a solid support resin.

  • Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dbu(N3)-OH (2-4 equivalents relative to resin loading) and a coupling agent like HCTU (2-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4-8 eq.) to activate the amino acid. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. A longer coupling time of 18 hours may be beneficial for this unnatural amino acid.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and dichloromethane (DCM) (3x) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in an aqueous buffer system.

  • Reagent Preparation:

    • Azide-Peptide: Dissolve the purified this compound-containing peptide in a suitable azide-free buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL (or approximately 10-500 µM).

    • Alkyne-Cargo: Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or water.

    • Copper Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 50-100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.

    • Reducing Agent (Sodium Ascorbate): Prepare a fresh 100-500 mM stock solution in deionized water immediately before use.

  • Reaction Setup (Order of addition is critical):

    • In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-cargo stock solution. The alkyne should be in molar excess (typically 2-10 fold) relative to the azide.

    • Add the THPTA ligand solution, followed by the CuSO₄ solution. The final concentration of the ligand should be 2-5 times that of the copper. Vortex briefly.

    • (Recommended) Degas the mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-16 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the conjugated peptide can be purified from excess reagents and catalyst using size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Quantitative Data and Reagent Concentrations

The following table provides typical final concentrations for reagents in a standard CuAAC reaction. Optimization may be required depending on the specific substrates.

ReagentStock ConcentrationFinal ConcentrationRoleReference
Azide-Peptide1-10 mg/mL10 µM - 500 µMSubstrate
Alkyne-Cargo10 mM20 µM - 5 mM (2-10x excess)Substrate
Copper(II) Sulfate20 mM50 µM - 250 µMCatalyst Precursor
THPTA Ligand50 mM250 µM - 1.25 mM (5x Cu)Cu(I) Stabilizer
Sodium Ascorbate100 mM2.5 mM - 5 mMReducing Agent
Aminoguanidine (Optional)100 mM1 mM - 5 mMScavenger

CuAAC Catalytic Mechanism

The widely accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring, regenerating the Cu(I) catalyst.

CuAAC_Mechanism Cu_I Cu(I) Acetylide Cu(I)-C≡C-R1 (Copper Acetylide) Cu_I->Acetylide + Alkyne Alkyne R1-C≡CH (Alkyne) Alkyne->Acetylide Intermediate Six-membered Cu(III) Intermediate Acetylide->Intermediate + Azide Azide R2-N3 (Azide) Azide->Intermediate Product Triazole Product Intermediate->Product Reductive Elimination Product->Cu_I Regenerates Catalyst

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

Application Notes and Protocols for the Incorporation of H-L-Dbu(N3)-OH into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced therapeutic properties. H-L-Dbu(N3)-OH, or L-α,γ-diamino-γ-azidobutyric acid, is a versatile building block for solid-phase peptide synthesis (SPPS). Its γ-azido group serves as a bioorthogonal handle, allowing for site-specific modification of peptides through highly efficient and selective "click chemistry" reactions.[1][2][3]

The primary application of peptides containing this compound is in the field of bioconjugation. The azide moiety is stable under standard SPPS conditions, including Fmoc deprotection and cleavage from the resin.[1] This stability allows for the straightforward synthesis of azide-functionalized peptides, which can then be conjugated with a variety of molecules bearing an alkyne group. This facilitates the development of:

  • Peptide-Drug Conjugates (PDCs): The attachment of cytotoxic agents or other therapeutic payloads to targeting peptides.

  • Cyclic Peptides: Intramolecular cyclization via click chemistry can enhance peptide stability, receptor affinity, and bioavailability.[1]

  • PEGylated Peptides: Modification with polyethylene glycol (PEG) can improve the pharmacokinetic profile of therapeutic peptides.

  • Molecular Probes: The introduction of fluorescent dyes or imaging agents for diagnostic and research applications.

The azide group is relatively small and less bulky than many other protecting groups, which can be advantageous in the synthesis of complex peptides. When incorporating Fmoc-L-Dbu(N3)-OH, it is recommended to use phosphonium-based coupling reagents like PyBOP or uronium/aminium reagents such as HATU to ensure high coupling efficiency and minimize the risk of racemization.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and have been adapted for the incorporation of Fmoc-L-Dbu(N3)-OH.

Protocol 1: Incorporation of Fmoc-L-Dbu(N3)-OH into a Peptide Sequence

This protocol describes a single coupling cycle for the incorporation of Fmoc-L-Dbu(N3)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-L-Dbu(N3)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbling system for mixing

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 10-15 mL per gram of resin) for 20-30 minutes to swell the resin. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of Fmoc-L-Dbu(N3)-OH:

    • In a separate vial, dissolve Fmoc-L-Dbu(N3)-OH (3 equivalents relative to resin loading) and a suitable coupling reagent like HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-3 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If coupling is incomplete, a second coupling can be performed with a fresh solution of activated Fmoc-L-Dbu(N3)-OH.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Materials:

  • Crude peptide

  • Solvent system for HPLC (e.g., water/acetonitrile with 0.1% TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in the appropriate solvent system.

  • Purify the peptide by RP-HPLC.

  • Analyze the collected fractions by mass spectrometry to confirm the correct molecular weight.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data for the incorporation of azido-amino acids like this compound, based on protocols for similar compounds such as Fmoc-L-Dap(N3)-OH.

Table 1: Typical Parameters for Fmoc-L-Dbu(N3)-OH Incorporation

ParameterValueNotes
Equivalents of Fmoc-L-Dbu(N3)-OH 3-5 eq.Relative to resin loading.
Equivalents of Coupling Reagent (HATU/PyBOP) 2.9-5 eq.Relative to resin loading.
Equivalents of Base (DIPEA) 6-10 eq.Relative to resin loading.
Coupling Time 1-3 hoursReaction completion should be monitored.
Typical Coupling Yield >95%With optimized conditions.

Table 2: Typical Fmoc Deprotection and Cleavage Parameters

ParameterValueNotes
Fmoc Deprotection Time 5 min + 15 minTwo-step deprotection with 20% piperidine in DMF.
Expected Deprotection Efficiency >99%Crucial to avoid deletion sequences.
Cleavage Time 2-4 hoursUsing a standard TFA-based cocktail.
Expected Crude Peptide Purity 70-90%Dependent on peptide sequence and synthesis efficiency.
Expected Overall Yield 50-80%Varies based on peptide length and complexity.

Visualizations

spss_workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF/DCM) deprotection->wash1 coupling Coupling (Fmoc-L-Dbu(N3)-OH, HATU, DIPEA) wash1->coupling wash2 Washing (DMF/DCM) coupling->wash2 cycle Repeat Cycle (n-1 times) wash2->cycle cycle->deprotection for next amino acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection after last amino acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS) purification->characterization click_chemistry_workflow azido_peptide Azido-Peptide (from SPPS) click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azido_peptide->click_reaction alkyne_molecule Alkyne-Modified Molecule (e.g., Drug, Dye, PEG) alkyne_molecule->click_reaction peptide_conjugate Peptide Conjugate click_reaction->peptide_conjugate application Application (e.g., Targeted Therapy, Imaging) peptide_conjugate->application

References

H-L-Dbu(N3)-OH: A Versatile Azide Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Dbu(N3)-OH is a non-canonical amino acid derivative featuring a terminal azide group, positioning it as a valuable building block in the construction of antibody-drug conjugates (ADCs). Its structure allows for covalent incorporation into a linker system, providing a bioorthogonal handle for the attachment of cytotoxic payloads via "click chemistry." This method of conjugation, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers high efficiency, specificity, and the formation of a stable triazole linkage under mild, biocompatible conditions.[1] These characteristics are paramount in the synthesis of homogenous and stable ADCs with a defined drug-to-antibody ratio (DAR).

This document provides detailed application notes and experimental protocols for the use of this compound and similar azide-containing linkers in the development of ADCs. It is intended to guide researchers through the conjugation process, characterization, and evaluation of the resulting bioconjugates.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized using a short-chain amino acid-based azide linker, structurally similar to this compound. This data is derived from studies utilizing site-specifically incorporated azide-containing amino acids and serves as a benchmark for what can be expected when using this class of linkers.[2]

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation MethodPayloadAntibodyConjugation Efficiency (%)Average DARReference
Azide-containing amino acidSPAACAuristatin FAnti-Her2/neu>95%>1.9[2]
Azide-containing amino acidSPAACPyrrolobenzodiazepine (PBD)Anti-Her2/neu>95%>1.9[2]

Table 2: In Vitro Cytotoxicity of an ADC with an Azide-Containing Linker

ADCTarget Cell LineAntigen ExpressionIC50 (ng/mL)Reference
Anti-Her2/neu-PBDSK-BR-3Her2+++0.5[2]
Anti-Her2/neu-PBDMDA-MB-231Her2->1000
Unconjugated AntibodySK-BR-3Her2+++No effect

Table 3: In Vivo Efficacy of an ADC with an Azide-Containing Linker in a Mouse Xenograft Model

Treatment GroupTumor ModelDosingTumor Growth Inhibition (%)Reference
Anti-Her2/neu-PBD ADCOvarian Cancer Xenograft0.3 mg/kg, single doseSignificant tumor regression
Vehicle ControlOvarian Cancer Xenograft--

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a payload functionalized with a strained alkyne (e.g., DBCO or BCN) to an antibody containing the this compound linker.

Materials:

  • Azide-modified antibody (containing this compound linker) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized payload (e.g., DBCO-Payload) dissolved in a compatible organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (MWCO appropriate for the antibody)

  • Analytical SEC-HPLC system

  • LC-MS system

Procedure:

  • Preparation of Antibody:

    • Start with an antibody that has been functionalized with the this compound linker. This is typically achieved by incorporating the corresponding non-canonical amino acid during antibody expression or by chemically modifying the antibody with a linker construct containing the Dbu(N3) moiety.

    • Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Preparation of Payload:

    • Dissolve the strained alkyne-functionalized payload in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the strained alkyne-payload stock solution to the azide-modified antibody solution.

    • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Remove unreacted payload and organic solvent by buffer exchange using an Amicon Ultra centrifugal filter unit.

    • Wash the ADC with PBS (pH 7.4) multiple times until the free payload is below the desired level.

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

    • Assess the level of aggregation using SEC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic potency of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the serially diluted test articles. Include wells with medium only as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization azide_ab Azide-Modified Antibody (with this compound linker) spaac SPAAC Reaction (4-24h, RT or 4°C) azide_ab->spaac alkyne_payload Strained Alkyne-Payload (e.g., DBCO-Drug) alkyne_payload->spaac purify Buffer Exchange / SEC spaac->purify dar DAR Determination (UV-Vis, HIC, MS) purify->dar sec Aggregation Analysis (SEC-HPLC) purify->sec potency In Vitro Cytotoxicity (MTT Assay) purify->potency

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway_tubulin cluster_adc_action ADC Action cluster_cellular_effect Cellular Effect adc ADC binds to cell surface antigen internalization Internalization into endosome/lysosome adc->internalization release Payload Release internalization->release tubulin Payload (Tubulin Inhibitor) binds to β-tubulin release->tubulin microtubule Disruption of Microtubule Dynamics tubulin->microtubule mitotic_arrest G2/M Phase Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway for an ADC with a tubulin inhibitor payload.

signaling_pathway_dna cluster_adc_action_dna ADC Action cluster_cellular_effect_dna Cellular Effect adc_dna ADC binds to cell surface antigen internalization_dna Internalization into endosome/lysosome adc_dna->internalization_dna release_dna Payload Release internalization_dna->release_dna payload_dna Payload (DNA Damaging Agent) enters nucleus release_dna->payload_dna dna_damage DNA Alkylation or Cross-linking payload_dna->dna_damage replication_block Blockage of DNA Replication & Transcription dna_damage->replication_block apoptosis_dna Apoptosis replication_block->apoptosis_dna

Caption: Signaling pathway for an ADC with a DNA damaging agent payload.

References

Application Notes: Site-Specific Protein Bioconjugation Using H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific modification of proteins is a cornerstone of modern drug development, enabling the creation of highly defined bioconjugates such as Antibody-Drug Conjugates (ADCs). The use of bioorthogonal chemical handles, which are functional groups that react selectively with a partner group without interfering with native biological chemistry, is central to this field. H-L-2,4-diaminobutyric acid (Dbu) featuring an azide (N3) moiety on the side chain (H-L-Dbu(N3)-OH) is a non-canonical amino acid derivative that serves as an excellent bioorthogonal handle. Once incorporated into a protein, its azide group can be precisely and efficiently modified using "click chemistry," such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This document provides detailed protocols for the site-specific enzymatic conjugation of this compound to a target protein and its subsequent modification via SPAAC, with a focus on ADC development.

Principle of the Method

Direct incorporation of this compound during protein translation is challenging as it is not a structural analog of any canonical amino acid. A more robust and versatile strategy is the post-translational modification of the target protein. This is achieved using microbial transglutaminase (mTGase), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on the protein and a primary amine.[3][4] this compound contains a primary α-amine, making it an ideal substrate for mTGase-mediated ligation.

Many antibodies (IgGs) have a conserved glutamine residue (Q295) that is accessible to mTGase, allowing for site-specific modification to create a homogenous conjugate population with a defined drug-to-antibody ratio (DAR) of 2 (one molecule per heavy chain).[5] Alternatively, a short peptide sequence containing a glutamine residue (a "Q-tag") can be genetically engineered into the protein of interest at a specific site.

The overall workflow involves two key stages:

  • Enzymatic Ligation: mTGase is used to covalently attach this compound to a specific glutamine residue on the target protein, thereby introducing an azide handle.

  • Bioorthogonal Conjugation: The azide-modified protein is then reacted with a payload (e.g., a cytotoxic drug) functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via SPAAC. This reaction is highly efficient, proceeds under physiological conditions, and does not require a cytotoxic copper catalyst.

Data Presentation

Quantitative analysis is critical for characterizing the efficiency of each step and the quality of the final bioconjugate. Key parameters are summarized below.

Table 1: Quantitative Analysis of mTGase-Mediated Ligation of this compound

ParameterMethod of AnalysisTypical ResultReference
Ligation Efficiency LC-MS (Mass Spectrometry)> 95% conversion
Site-Specificity Peptide Mapping / MS-MSSingle site modification (e.g., Q295)
Yield of Azide-Protein UV-Vis Spectroscopy> 90%
Azide-to-Protein Ratio Mass Spectrometry2.0 (for IgG at Q295)

Table 2: Quantitative Analysis of SPAAC Conjugation and Final ADC Characterization

ParameterMethod of AnalysisTypical ResultReference
SPAAC Reaction Rate HPLC / LC-MSSecond-Order Rate Constant: 0.3 - 1.2 M⁻¹s⁻¹
Conjugation Efficiency LC-MS / HIC> 98% conversion
Drug-to-Antibody Ratio (DAR) HIC, RP-HPLC, LC-MSHomogenous DAR of 2.0 or 4.0
Purity of Final ADC Size Exclusion Chromatography (SEC)> 98% Monomer
Antigen Binding Affinity ELISA / Surface Plasmon ResonanceNo significant change vs. native Ab

Experimental Protocols

Protocol 1: Site-Specific Enzymatic Ligation of this compound to an Antibody

This protocol describes the mTGase-catalyzed conjugation of this compound to the conserved Q295 residue of a human IgG1 antibody.

Materials:

  • Human IgG1 Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Microbial Transglutaminase (mTGase), recombinant

  • Tris Buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Amicon Ultra Centrifugal Filter Units (30 kDa MWCO)

  • LC-MS system for analysis

Procedure:

  • Antibody Preparation:

    • Start with the antibody at a concentration of 5-10 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a centrifugal filter unit.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile water.

    • Prepare a 10 mg/mL (activity-dependent) stock solution of mTGase in PBS.

    • Prepare a 1 M stock solution of DTT in sterile water.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • IgG1 Antibody (to a final concentration of 5 mg/mL)

      • Tris Buffer (to a final concentration of 50 mM, pH 8.0)

      • This compound stock solution (to a final concentration of 10 mM, ~50-fold molar excess)

      • DTT stock solution (to a final concentration of 1 mM, to keep mTGase active)

    • Initiate the reaction by adding the mTGase stock solution to a final enzyme:antibody ratio of 1:20 (w/w).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a competitive inhibitor of mTGase or by proceeding directly to purification.

  • Purification:

    • Remove excess this compound and mTGase using a 30 kDa MWCO centrifugal filter.

    • Wash the azide-modified antibody (Ab-N3) three times with 10 volumes of PBS, pH 7.4.

    • Recover the purified Ab-N3 and adjust the concentration to 5-10 mg/mL.

  • Characterization:

    • Confirm successful ligation by LC-MS. The mass of the antibody heavy chain should increase by the molecular weight of this compound minus the mass of ammonia (144.13 - 17.03 = 127.1 Da) at each conjugation site.

    • Determine the azide-to-antibody ratio, which should be close to 2.0.

Protocol 2: SPAAC Conjugation of an Azide-Modified Antibody with a DBCO-Payload

This protocol describes the conjugation of the Ab-N3 from Protocol 1 with a DBCO-functionalized cytotoxic drug.

Materials:

  • Purified Azide-Modified Antibody (Ab-N3) from Protocol 1

  • DBCO-functionalized payload (e.g., DBCO-PEG4-MMAE)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Units (30 kDa MWCO)

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the DBCO-payload in anhydrous DMSO.

  • SPAAC Reaction Setup:

    • In a microcentrifuge tube, add the purified Ab-N3 (e.g., at 5 mg/mL in PBS).

    • Add the DBCO-payload stock solution to the antibody solution to achieve a final molar excess of 3-5 fold over the number of azide groups. For an antibody with an azide-to-protein ratio of 2, this corresponds to a 6-10 fold molar excess of payload over the antibody.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4 hours, or overnight at 4°C, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Remove unreacted DBCO-payload using a 30 kDa MWCO centrifugal filter.

    • Wash the resulting ADC three times with 10 volumes of PBS, pH 7.4.

    • Recover the purified ADC, determine its concentration using UV-Vis spectroscopy (at 280 nm), and store it at 2-8°C.

  • Characterization:

    • Determine the average DAR using HIC-HPLC. The chromatogram should show a shift from the unconjugated (DAR=0) species to a primary species with the expected DAR (e.g., DAR=2).

    • Confirm the identity and purity of the final ADC using LC-MS and SEC-HPLC.

Mandatory Visualizations

G cluster_0 Protocol 1: Enzymatic Ligation A IgG1 Antibody (Q295) D Reaction Incubation (37°C, 4-6h) A->D B This compound B->D C mTGase Enzyme C->D Catalyzes E Purification (Size Exclusion) D->E F Azide-Modified Antibody (Ab-N3) E->F

Workflow for enzymatic ligation of this compound.

G cluster_1 Protocol 2: SPAAC Conjugation G Azide-Modified Antibody (Ab-N3) I SPAAC Reaction (RT, 4h) G->I H DBCO-Payload (e.g., DBCO-Drug) H->I J Purification (Size Exclusion) I->J K Final Antibody-Drug Conjugate (ADC) J->K

Workflow for SPAAC conjugation to create an ADC.

G cluster_2 Logical Relationship: ADC Synthesis start Native Antibody step1 Step 1: Enzymatic Ligation Attach this compound using mTGase start->step1 intermediate Azide-Modified Intermediate step1->intermediate step2 Step 2: SPAAC Reaction Conjugate DBCO-Payload intermediate->step2 final Homogeneous ADC (DAR=2) step2->final

References

Application Notes and Protocols for Labeling Nucleic Acids with H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and therapeutic development. H-L-Dbu(N3)-OH is a chemical reagent featuring an azide (-N3) group, enabling its use in bioorthogonal "click chemistry" reactions for the covalent modification of nucleic acids.[1][2] This reagent is versatile, capable of participating in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3] These methods allow for the attachment of various functionalities, such as fluorophores or biotin, to nucleic acids for detection, imaging, and purification purposes.[4]

The azide group on this compound reacts with an alkyne-modified nucleic acid to form a stable triazole linkage. This bioorthogonal reaction is highly specific and proceeds under mild conditions, making it suitable for complex biological samples.[4]

Labeling Chemistries

This compound can be conjugated to alkyne-modified nucleic acids via two primary click chemistry pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a nucleic acid. It is known for its high yields and reaction rates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications where the cytotoxicity of copper is a concern, such as in living cells. SPAAC employs a strained cyclooctyne-modified nucleic acid, which reacts readily with the azide of this compound without the need for a metal catalyst.

Applications

The labeling of nucleic acids using this compound facilitates a variety of downstream applications, including:

  • Fluorescent Labeling: For visualization and tracking of nucleic acids in techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microscopy.

  • Biotinylation: For the purification and detection of nucleic acids through streptavidin-biotin interactions.

  • Immobilization: For attaching nucleic acids to solid supports like microarrays for diagnostic purposes.

  • Aptamer Development: For the introduction of novel functionalities into nucleic acid aptamers.

  • Cell Proliferation Studies: As part of assays like the 5-ethynyl-2'-deoxyuridine (EdU) assay to label newly synthesized DNA.

Quantitative Data

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast (minutes to a few hours)Fast (hours)
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible (copper-free)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Reagents CuSO4, Sodium Ascorbate, Ligand (e.g., TBTA)Strained alkyne reagent
Ideal Use Case In vitro labeling, high-throughput applicationsIn vivo labeling, live-cell imaging

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified nucleic acids with this compound. Note: These are starting points and should be optimized for your specific nucleic acid, its modification, and the desired application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of a terminal alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic Acid (freshly prepared)

  • 10 mM Copper(II) Sulfate (CuSO4)

  • 10 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO/t-butanol

  • Nuclease-free water

  • Desalting column or ethanol precipitation reagents

Procedure:

  • Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide solution

    • 2M TEAA buffer to a final concentration of 0.2 M

    • DMSO to a final volume of 50% of the total reaction volume

    • Vortex the mixture.

  • Add this compound: Prepare a 10 mM stock solution of this compound in DMSO. Add 1.5 molar equivalents (relative to the oligonucleotide) of the this compound stock solution to the reaction mixture. Vortex briefly.

  • Prepare the Catalyst: In a separate tube, pre-mix the CuSO4 and TBTA solutions.

  • Initiate the Reaction:

    • Add the 5 mM ascorbic acid solution to the main reaction tube to a final concentration of 0.5 mM. Vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the pre-mixed Cu-TBTA complex to a final concentration of 0.5 mM.

    • Flush the tube with inert gas and cap it tightly.

  • Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature overnight.

  • Purification: Purify the labeled oligonucleotide from excess reagents using a desalting column or by ethanol precipitation. The purified product can be analyzed by methods such as HPLC or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol outlines the copper-free labeling of a strained alkyne (e.g., DBCO)-modified oligonucleotide with this compound.

Materials:

  • Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Desalting column or ethanol precipitation reagents

Procedure:

  • Prepare the Oligonucleotide: Dissolve the strained alkyne-modified oligonucleotide in PBS or nuclease-free water to a final concentration of 1-5 mM.

  • Prepare this compound: Prepare a 10-50 mM stock solution of this compound in a compatible solvent like DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified oligonucleotide with a 2 to 10-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours. The reaction time may need to be optimized depending on the specific strained alkyne and the desired labeling efficiency.

  • Purification: Purify the labeled oligonucleotide using a desalting column or ethanol precipitation to remove unreacted this compound. The final product's purity can be assessed by analytical methods like RP-HPLC.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis Alkyne_Oligo Alkyne-Modified Nucleic Acid Reaction_Vessel Reaction Mixture (Aqueous Buffer/DMSO) Alkyne_Oligo->Reaction_Vessel Azide_Reagent This compound Azide_Reagent->Reaction_Vessel Catalyst_Mix Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) Catalyst_Mix->Reaction_Vessel Purification Purification (e.g., HPLC, Desalting) Reaction_Vessel->Purification Incubate Analysis Analysis (MS, HPLC, Gel) Purification->Analysis Labeled_Product Labeled Nucleic Acid Analysis->Labeled_Product

Caption: Workflow for CuAAC labeling of nucleic acids.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction (Copper-Free) cluster_analysis Purification & Analysis Strained_Alkyne_Oligo Strained Alkyne-Modified Nucleic Acid (e.g., DBCO) Reaction_Vessel Reaction Mixture (Aqueous Buffer) Strained_Alkyne_Oligo->Reaction_Vessel Azide_Reagent This compound Azide_Reagent->Reaction_Vessel Purification Purification (e.g., HPLC, Desalting) Reaction_Vessel->Purification Incubate Analysis Analysis (MS, HPLC, Gel) Purification->Analysis Labeled_Product Labeled Nucleic Acid Analysis->Labeled_Product

Caption: Workflow for SPAAC labeling of nucleic acids.

Signaling_Pathway_Concept cluster_synthesis Probe Synthesis cluster_application Biological Application Alkyne_NA Alkyne-Modified Nucleic Acid Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_NA->Click_Reaction HLDbu This compound HLDbu->Click_Reaction Labeled_Probe Labeled Nucleic Acid Probe Click_Reaction->Labeled_Probe Hybridization Hybridization Labeled_Probe->Hybridization Target Target Biomolecule (e.g., complementary RNA/DNA) Target->Hybridization Detection Detection/Analysis (e.g., Fluorescence Imaging) Hybridization->Detection

Caption: Conceptual pathway from probe synthesis to detection.

References

Application Notes and Protocols for Lipid Modification Using H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Dbu(N3)-OH is a versatile click chemistry reagent featuring a terminal azide group.[1][2][3][4][5] This functional group allows for its covalent attachment to alkyne-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These characteristics make this compound a valuable tool for the modification and study of various biomolecules, including lipids.

Lipid modification plays a crucial role in a multitude of cellular processes, including signal transduction, membrane organization, and protein trafficking. The ability to selectively modify lipids allows researchers to investigate their function, track their localization within cells, and develop novel therapeutic strategies. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in lipid modification studies.

Principle of Application

The core principle behind using this compound for lipid modification lies in the bioorthogonal nature of the click chemistry reaction. First, a lipid of interest is metabolically, enzymatically, or synthetically functionalized with a terminal alkyne group. Subsequently, the alkyne-modified lipid is reacted with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the Dbu(N3)-OH moiety to the lipid. The modified lipid can then be analyzed or utilized for downstream applications.

Applications

Synthesis of Lipidated Peptides and Proteins

Lipidation is a critical post-translational modification that governs the localization and function of many proteins involved in cell signaling. This compound can be used in the synthesis of lipidated peptides for studying protein-membrane interactions, signal transduction, and for the development of novel therapeutics.

Experimental Workflow:

G cluster_0 Peptide Synthesis cluster_1 Characterization & Application start Synthesize peptide with alkyne-containing amino acid react React with this compound via CuAAC start->react purify Purify lipidated peptide react->purify analyze Analyze by Mass Spectrometry purify->analyze functional Functional Assays (e.g., membrane binding) purify->functional

Caption: Workflow for the synthesis and application of lipidated peptides.

Labeling and Imaging of Cellular Lipids

By introducing an alkyne-tagged lipid into cells, this compound can be used to attach a reporter molecule (e.g., a fluorophore) for visualizing lipid localization and trafficking. This is particularly useful for studying the dynamics of lipid microdomains, such as lipid rafts.

Experimental Workflow:

G cluster_0 Cellular Labeling cluster_1 Click Reaction & Imaging incubate Incubate cells with alkyne-modified lipid fix Fix and permeabilize cells incubate->fix click Perform CuAAC with this compound and fluorescent alkyne fix->click image Image with fluorescence microscopy click->image

Caption: Workflow for labeling and imaging cellular lipids.

Identification of Lipid-Protein Interactions

This compound can be incorporated into lipid probes designed to capture and identify interacting proteins. This is a powerful tool for elucidating the roles of specific lipids in cellular signaling pathways.

Experimental Protocols

Note: These are general protocols and may require optimization for specific applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Modified Lipids

This protocol is adapted from established methods for bioconjugation.

Materials:

  • Alkyne-modified lipid

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving lipids (e.g., DMSO, ethanol)

Procedure:

  • Prepare stock solutions of all reagents.

  • In a microcentrifuge tube, combine the alkyne-modified lipid and this compound in the desired molar ratio (typically a slight excess of the azide).

  • Add the copper-chelating ligand to the mixture.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, the modified lipid can be purified using appropriate chromatographic techniques.

Illustrative Quantitative Data:

ParameterValue
Alkyne-Lipid Concentration1 mM
This compound Concentration1.2 mM
CuSO₄ Concentration100 µM
Sodium Ascorbate Concentration1 mM
THPTA Concentration500 µM
Reaction Time2 hours
Illustrative Yield >90%

Note: This data is for illustrative purposes only. Actual yields may vary.

Protocol 2: Synthesis of an N-terminal Lipidated Peptide

This protocol provides a general workflow for synthesizing a peptide with an N-terminal lipid modification using this compound.

Materials:

  • Peptide with an N-terminal alkyne-containing amino acid (e.g., propargylglycine)

  • This compound

  • CuAAC reagents as in Protocol 1

  • Solid-phase peptide synthesis (SPPS) resin and reagents

  • HPLC for purification

Procedure:

  • Synthesize the desired peptide sequence on a solid support, incorporating an alkyne-containing amino acid at the N-terminus.

  • While the peptide is still on the resin, perform the CuAAC reaction with this compound as described in Protocol 1.

  • Wash the resin thoroughly to remove excess reagents.

  • Cleave the lipidated peptide from the resin using a standard cleavage cocktail (e.g., TFA-based).

  • Purify the crude lipidated peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Illustrative Mass Spectrometry Data:

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)
[Alkyne]-GGLG454.23454.25
Lipidated-[Alkyne]-GGLG598.36598.38

Note: This data is for illustrative purposes only. Actual masses will depend on the specific peptide sequence and lipid modification.

Signaling Pathways Involving Lipid Modification

Lipid modifications are integral to numerous signaling pathways. For instance, the attachment of lipids to proteins can target them to specific membrane locations, such as lipid rafts, where they can interact with receptors and downstream effectors.

G cluster_0 Membrane Signaling receptor Receptor lipid_protein Lipidated Protein (e.g., Ras, Src) receptor->lipid_protein Signal effector Effector Protein lipid_protein->effector Activation downstream Downstream Signaling effector->downstream

Caption: Role of lipidated proteins in a generic signaling pathway.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Azide-containing compounds can be energetic and should be handled with care.

Conclusion

This compound is a promising reagent for the modification of lipids, enabling a wide range of applications in chemical biology, cell biology, and drug discovery. The protocols and information provided here serve as a starting point for researchers to explore the utility of this compound in their own studies. While specific optimization will be necessary for each application, the robustness and versatility of click chemistry make this compound a valuable addition to the toolbox for lipid research.

References

Application Notes and Protocols for the Purification of H-L-Dbu(N3)-OH Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-canonical amino acid H-L-Dbu(N3)-OH (L-2-amino-4-azidobutanoic acid) serves as a valuable building block in bioconjugation and chemical biology. Its terminal azide group allows for the site-specific modification of biomolecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions enable the attachment of a wide array of functionalities, including reporter tags (e.g., fluorophores, biotin), crosslinkers, and therapeutic payloads to proteins, peptides, and nucleic acids.[4][5]

The successful implementation of these advanced bioconjugation strategies is critically dependent on the robust purification of the resulting conjugated biomolecules. Proper purification is essential to remove unreacted starting materials, excess reagents, and reaction byproducts, ensuring the homogeneity and functionality of the final conjugate for downstream applications in research, diagnostics, and drug development. This document provides detailed application notes and protocols for the purification of biomolecules conjugated with this compound.

Purification Strategies Overview

The choice of purification strategy for an this compound conjugated biomolecule is dictated by the nature of the biomolecule itself (e.g., protein, peptide, oligonucleotide), the properties of the attached moiety, and the scale of the purification. The most common and effective methods include affinity chromatography, size-exclusion chromatography (SEC), and reversed-phase high-performance liquid chromatography (RP-HPLC).

A general workflow for the generation and purification of these conjugates is depicted below.

G cluster_0 Bioconjugation cluster_1 Purification cluster_2 Analysis and Validation Biomolecule Biomolecule HLDbuN3OH This compound Incorporation Biomolecule->HLDbuN3OH e.g., Solid-Phase Peptide Synthesis Azide_Biomolecule Azide-Modified Biomolecule HLDbuN3OH->Azide_Biomolecule Click_Reaction CuAAC or SPAAC Click Reaction Azide_Biomolecule->Click_Reaction Alkyne_Probe Alkyne-Probe (e.g., Biotin, Fluorophore) Alkyne_Probe->Click_Reaction Crude_Conjugate Crude Conjugate Mixture Click_Reaction->Crude_Conjugate Purification_Method Purification Method Selection (Affinity, SEC, RP-HPLC) Crude_Conjugate->Purification_Method Purified_Conjugate Purified Conjugate Purification_Method->Purified_Conjugate Analysis Analysis (SDS-PAGE, MS, HPLC) Purified_Conjugate->Analysis Validated_Conjugate Validated Final Product Analysis->Validated_Conjugate

Figure 1. General workflow for bioconjugation and purification.

Quantitative Data Summary

The efficiency of purification can be assessed by recovery yield and final purity. The following table summarizes typical quantitative data obtained from different purification methods for this compound conjugated biomolecules.

Purification MethodBiomolecule TypeTypical Recovery (%)Typical Purity (%)Key Advantages
Affinity Chromatography Proteins, Peptides60-90%>95%High specificity, excellent for enrichment of tagged molecules.
Size-Exclusion Chromatography (SEC) Proteins, Large Peptides70-95%Variable (depends on size difference)Gentle, preserves native protein structure, good for removing small molecule reagents.
Reversed-Phase HPLC (RP-HPLC) Peptides, Oligonucleotides50-80%>98%High resolution, excellent for separating closely related species.

Experimental Protocols

Protocol 1: Affinity Purification of a Biotinylated this compound Conjugated Protein

This protocol is suitable for the purification of a protein that has been modified with this compound and subsequently conjugated to a biotin-alkyne probe via a click reaction.

Materials:

  • Crude biotinylated protein conjugate solution

  • Streptavidin-coated magnetic beads

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS with 1% SDS

  • 8 M urea in 100 mM Tris-HCl, pH 8.5

  • 100 mM Tris-HCl, pH 8.5

  • Elution buffer (e.g., 8 M Guanidine-HCl or 0.1 M glycine, pH 2.8)

Procedure:

  • Pre-clear Lysate (Optional): If the crude conjugate is in a cell lysate, centrifuge at 14,000 x g for 15 minutes to pellet cellular debris.

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads in PBS. Place the tube on a magnetic separator and remove the supernatant. Wash the beads twice with PBS containing 1% SDS.

  • Binding: Resuspend the washed beads in the crude biotinylated protein solution. Incubate for 2 hours at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

  • Washing:

    • Place the tube on the magnetic separator and discard the supernatant.

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • PBS with 1% SDS

      • 8 M urea in 100 mM Tris-HCl

      • 100 mM Tris-HCl

  • Elution:

    • Add the elution buffer to the beads and incubate for 10-15 minutes.

    • Place the tube on the magnetic separator and carefully collect the supernatant containing the purified protein conjugate.

    • If a harsh elution buffer like glycine is used, immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

G Crude_Mixture Crude Biotinylated Protein Mixture Incubate_Beads Incubate with Streptavidin Beads Crude_Mixture->Incubate_Beads Binding Wash_1 Wash: PBS + 1% SDS Incubate_Beads->Wash_1 Capture Wash_2 Wash: 8M Urea Wash_1->Wash_2 Wash_3 Wash: 100mM Tris-HCl Wash_2->Wash_3 Elution Elute Conjugate Wash_3->Elution Purified_Protein Purified Protein Conjugate Elution->Purified_Protein

Figure 2. Affinity purification workflow.

Protocol 2: Purification of an this compound Containing Peptide by RP-HPLC

This protocol is ideal for purifying synthetic peptides containing this compound, either before or after conjugation.

Materials:

  • Crude peptide sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a compatible solvent. Filter the sample through a 0.22 µm filter to remove particulates.

  • Method Development (Analytical Scale):

    • Inject a small amount of the sample onto an analytical C18 column.

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the desired peptide.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).

    • Load the prepared crude peptide sample onto the column.

    • Run a focused gradient of Solvent B based on the analytical run, ensuring good separation of the target peptide from impurities.

    • Collect fractions corresponding to the peak of the desired peptide.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.

    • Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

G Crude_Peptide Crude Peptide Solution HPLC_Injection Inject on Preparative RP-HPLC (C18) Crude_Peptide->HPLC_Injection Gradient_Elution Gradient Elution (H2O/ACN with TFA) HPLC_Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Check Analyze Fractions (LC-MS) Fraction_Collection->Purity_Check Purity_Check->Fraction_Collection Re-run Impure Pooling Pool Pure Fractions Purity_Check->Pooling Fractions Pure Lyophilization Lyophilize Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

Figure 3. RP-HPLC purification workflow.

Validation of Purification

Following purification, it is crucial to validate the identity and purity of the this compound conjugated biomolecule. Mass spectrometry (MS) is the gold standard for confirming the successful incorporation of the azide-containing amino acid and the subsequent conjugation. Techniques such as SDS-PAGE (for proteins) and analytical HPLC can be used to assess purity.

Conclusion

The purification of this compound conjugated biomolecules is a critical step in the development of novel research tools and therapeutics. The selection of an appropriate purification strategy, such as affinity chromatography or RP-HPLC, depends on the specific characteristics of the conjugate. The protocols and guidelines presented here provide a framework for researchers to achieve high-purity conjugates suitable for a wide range of downstream applications.

References

Unlocking Novel Therapeutics: Applications of H-L-Dbu(N3)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – The unnatural amino acid H-L-Dbu(N3)-OH (L-2-amino-4-azidobutanoic acid) is emerging as a powerful tool in drug discovery, offering a versatile chemical handle for the synthesis of innovative peptide-based therapeutics. Its unique azido functionality allows for the site-specific modification of peptides through highly efficient and bioorthogonal "click chemistry," enabling the development of peptide-drug conjugates, stapled peptides with enhanced stability and cell permeability, and novel biomolecular probes. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, including detailed experimental protocols and quantitative data to facilitate its integration into drug discovery workflows.

Introduction to this compound and its Role in Bioorthogonal Chemistry

This compound is a non-proteinogenic amino acid that contains an azide group. This functional group is largely absent in biological systems, making it an ideal candidate for bioorthogonal chemistry.[1] The azide moiety can selectively react with an alkyne partner through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1] This "click" reaction is highly efficient, specific, and can be performed in aqueous environments, making it suitable for the modification of complex biomolecules like peptides.[1]

The incorporation of this compound into a peptide sequence provides a strategic point for conjugation, cyclization, or the attachment of various payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Key Applications in Drug Discovery

The versatility of this compound has led to its application in several key areas of drug discovery:

  • Peptide Stapling: By incorporating this compound and an alkyne-containing amino acid at appropriate positions within a peptide sequence, an intramolecular CuAAC reaction can be used to create a "staple." This covalent linkage can constrain the peptide into a specific conformation, often an α-helix, which can lead to increased proteolytic stability, enhanced cell permeability, and improved target binding affinity.

  • Peptide-Drug Conjugates (PDCs): The azide group of this compound serves as a convenient attachment point for cytotoxic drugs, targeted therapies, or radioisotopes. This allows for the development of PDCs that can selectively deliver a therapeutic payload to diseased cells, minimizing off-target toxicity.

  • Development of Bioactive Probes: Fluorescent dyes, biotin tags, or other reporter molecules can be "clicked" onto peptides containing this compound. These probes are invaluable for studying peptide localization, trafficking, and target engagement in cellular and in vivo models.

  • Combinatorial Library Synthesis: The efficiency of click chemistry allows for the rapid generation of diverse peptide libraries. By reacting a single azido-peptide with a variety of alkyne-containing molecules, large libraries of compounds can be synthesized and screened for biological activity, accelerating the lead discovery process.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the incorporation of an azido-amino acid analogue, Fmoc-L-Dap(N3)-OH (a close structural analogue of the protected form of this compound), in solid-phase peptide synthesis (SPPS) and for the subsequent on-resin CuAAC reaction. These values can serve as a guide for experimental design.

Table 1: Quantitative Parameters for Fmoc-L-Dap(N3)-OH Incorporation in SPPS

ParameterValueNotes
Resin Loading0.3 - 0.8 mmol/gStandard loading for Fmoc-SPPS resins.
Amino Acid Equivalents3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents (e.g., PyBOP)3 - 5 eq.
Base Equivalents (e.g., DIPEA)6 - 10 eq.
Coupling Time1 - 3 hoursMonitored by ninhydrin test.
Typical Coupling Yield>99%With optimized conditions.
Fmoc Deprotection Time7 - 20 minutes (2 cycles)
Expected Deprotection Efficiency>99%
Cleavage CocktailTFA/H2O/DTT/TIPS (94:2.5:2.5:1)DTT is used to prevent azide reduction.
Cleavage Time2 - 4 hours
Expected Crude Peptide Purity70 - 90%Sequence-dependent.
Expected Overall Yield50 - 80%Dependent on peptide length.

Data adapted from a protocol for the similar amino acid Fmoc-L-Dap(N3)-OH.[1]

Table 2: Quantitative Parameters for On-Resin CuAAC Reaction

ParameterValueNotes
Copper SourceCopper(I) Bromide (CuBr)1 equivalent relative to resin loading.
SolventDMSODegassed with nitrogen.
Base2,6-lutidine and DIEA10 equivalents each.
Reducing AgentAscorbic Acid (aqueous solution)1 equivalent.
Reaction Time16 - 18 hoursAt room temperature.
Expected Cyclization/Conjugation YieldHighOften greater than 90%.

Data adapted from a general on-resin click cyclization protocol.

Table 3: Illustrative Bioactivity of a Stapled Peptide

PeptideSequenceStapling MethodTargetIC50 (nM)
Linear PeptideAc-L-X-E-Q-W-L-K-L-X-E-A-NH2-p53/MDM2 Interaction850
Stapled PeptideAc-L-X-E-Q-W-L-K-L-Y-E-A-NH2 (X=Dbu(N3), Y=Propargylglycine)CuAACp53/MDM2 Interaction150

This table presents hypothetical data for illustrative purposes, demonstrating the potential improvement in bioactivity upon stapling.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Dbu(N3)-OH into a Peptide Sequence via SPPS

This protocol describes the manual Fmoc-based solid-phase peptide synthesis for incorporating Fmoc-L-Dbu(N3)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Dbu(N3)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-L-Dbu(N3)-OH:

    • Follow the same coupling procedure as for standard amino acids, using Fmoc-L-Dbu(N3)-OH. A longer coupling time (2-4 hours) may be beneficial.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Peptide Stapling via CuAAC

This protocol describes the intramolecular cyclization of a peptide containing this compound and an alkyne-containing amino acid (e.g., Propargylglycine).

Materials:

  • Peptide-resin containing both azido and alkyne functionalities

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO), degassed

  • Copper(I) bromide (CuBr)

  • 2,6-Lutidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 0.1 M Ascorbic acid solution (aqueous)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 10 minutes.

  • Catalyst Preparation:

    • Bubble nitrogen through DMSO for at least 10 minutes to degas.

    • Dissolve CuBr (1 eq. relative to resin loading) in the degassed DMSO.

  • Reaction Setup:

    • Drain the DCM from the resin and add the CuBr/DMSO solution.

    • Add 0.1 M aqueous ascorbic acid solution (1 eq.).

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

  • Cyclization Reaction:

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and agitate gently at room temperature for 16-18 hours.

  • Washing:

    • Filter the resin and wash with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

  • Cleavage and Purification: Cleave the stapled peptide from the resin and purify as described in Protocol 1.

Visualizing the Workflow and Applications

sps_and_click_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Chemistry (CuAAC) cluster_final Final Steps Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Standard Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Dbu Couple Fmoc-L-Dbu(N3)-OH Deprotection2->Coupling_Dbu Deprotection3 Fmoc Deprotection Coupling_Dbu->Deprotection3 Coupling_Alkyne Couple Alkyne Amino Acid Deprotection3->Coupling_Alkyne Chain_Elongation Repeat Cycles Coupling_Alkyne->Chain_Elongation Final_Peptide_Resin Linear Azido-Alkyne Peptide on Resin Chain_Elongation->Final_Peptide_Resin CuAAC Add Cu(I) Catalyst, Base, Reducing Agent Final_Peptide_Resin->CuAAC Stapled_Peptide_Resin Stapled Peptide on Resin CuAAC->Stapled_Peptide_Resin Cleavage Cleavage from Resin Stapled_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Stapled Peptide Purification->Final_Product

Caption: Workflow for the synthesis of a stapled peptide using this compound.

applications_diagram cluster_apps Drug Discovery Applications HLDbu This compound (Azide Handle) Stapled Stapled Peptides (Improved Stability & Permeability) HLDbu->Stapled Intramolecular CuAAC PDC Peptide-Drug Conjugates (Targeted Delivery) HLDbu->PDC Intermolecular CuAAC Probes Bioactive Probes (Imaging & Diagnostics) HLDbu->Probes Click Conjugation Libraries Combinatorial Libraries (Lead Discovery) HLDbu->Libraries Click Chemistry

Caption: Key applications of this compound in drug discovery.

signaling_pathway_inhibition cluster_pathway Example: p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 (Oncogene) MDM2->p53 Inhibits StapledPeptide Stapled Peptide (containing this compound) StapledPeptide->MDM2 Inhibits Interaction with p53

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its ability to introduce a bioorthogonal azide handle into peptides enables a wide array of chemical modifications that can enhance the therapeutic potential of peptide-based drugs. The protocols and data presented herein provide a solid foundation for researchers to leverage the power of click chemistry and this compound in their quest for novel and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving H-L-Dbu(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can lead to low yields and other complications during the CuAAC reaction with the azido-amino acid this compound.

Q1: My CuAAC reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in CuAAC reactions with polar, potentially chelating substrates like this compound often stem from a few critical factors. The primary suspect is the inactivation of the copper(I) catalyst. Oxygen in the reaction mixture can oxidize the active Cu(I) to the inactive Cu(II) state. Additionally, the purity and stability of your reagents, including the this compound, alkyne, and the reducing agent (if used), are crucial.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before adding any reagents, thoroughly degas your solvent by bubbling with an inert gas like argon or nitrogen. This is especially critical for slow reactions or when using low catalyst concentrations.

  • Ensure Freshness of Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (e.g., CuSO₄), use a freshly prepared solution of the reducing agent, such as sodium ascorbate. Sodium ascorbate solutions can degrade over time, especially when exposed to air.

  • Verify Reagent Purity: Confirm the purity of your this compound and alkyne starting materials. Impurities can sometimes interfere with the catalytic cycle. Azides should be stored protected from light.

  • Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available or stable reactant can help drive the reaction to completion.

Q2: I suspect my copper catalyst is being sequestered or inhibited. How can I address this, especially with an amino acid derivative like this compound?

A2: Amino acids and peptides can chelate copper ions, potentially rendering the catalyst inactive for the cycloaddition reaction. The free amine and carboxyl groups of this compound can participate in such interactions. The choice and concentration of a stabilizing ligand are critical to prevent this and to accelerate the reaction.

Troubleshooting Steps:

  • Utilize an Appropriate Ligand: For aqueous or polar solvent systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. These ligands stabilize the Cu(I) oxidation state and can accelerate the reaction rate.[1][2]

  • Optimize Ligand-to-Copper Ratio: A common starting point is a ligand-to-copper ratio of 2:1 to 5:1.[3] An excess of the ligand can protect the copper catalyst from sequestration by the amino acid substrate and from oxidation.

  • Consider Alternative Ligands: For reactions with amino acids, L-histidine has been shown to be an effective and biocompatible ligand that can sometimes outperform more common ligands like TBTA or THPTA.[2][4]

  • Order of Addition Matters: To ensure the copper is complexed by the ligand before interacting with potentially chelating substrates, it is best practice to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of the reducing agent.

Q3: My reaction mixture is heterogeneous, or I'm having trouble dissolving this compound. What solvents are recommended?

A3: The solubility of all reaction components is critical for a successful CuAAC reaction. This compound is a polar molecule, and its solubility will be poor in nonpolar organic solvents.

Troubleshooting Steps:

  • Choose an Appropriate Solvent System: For polar substrates like this compound, a mixture of water with a co-solvent such as DMSO, t-butanol, or DMF is often effective at solubilizing all reactants. A common starting point is a 1:1 to 4:1 mixture of the organic solvent with water.

  • Ensure Complete Dissolution: Gently warm the mixture if necessary to ensure all components are fully dissolved before initiating the reaction. However, be cautious with heating, as azides can be heat-sensitive. Most CuAAC reactions proceed efficiently at room temperature.

Q4: I am observing side products or degradation of my starting materials. What are the likely causes and solutions?

A4: Side reactions in CuAAC often involve oxidative processes. The combination of copper and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can degrade sensitive substrates, particularly peptides and amino acids. Another common side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of the alkyne.

Troubleshooting Steps:

  • Protect Against Oxidative Damage: The use of an excess of a stabilizing ligand (e.g., a 5:1 ligand-to-copper ratio) can help protect sensitive substrates from ROS.

  • Add a Scavenger for Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with amine groups. Adding aminoguanidine to the reaction mixture can help to intercept these reactive species.

  • Minimize Glaser-Hay Coupling: This side reaction is favored by the presence of oxygen. Thoroughly deoxygenating the reaction mixture and maintaining an inert atmosphere can suppress alkyne homocoupling.

  • Control the pH: The optimal pH for most CuAAC reactions is between 4 and 12. For reactions involving amino acids, maintaining a pH in the neutral range (pH 6.5-8.0) is generally recommended to avoid side reactions and ensure the stability of the substrate. Buffers such as phosphate or HEPES are compatible, while Tris buffer should be avoided as it can act as an inhibitory ligand for copper.

Quantitative Data Summary

The following table provides typical concentration ranges for key components in a CuAAC reaction involving amino acid substrates. These are starting points and may require further optimization for your specific system.

ComponentConcentration RangeMolar Ratio (relative to limiting reagent)Notes
Azide (this compound) 10 µM - 10 mM1 - 1.2The limiting reagent is often the more complex or valuable component.
Alkyne 10 µM - 12 mM1 - 1.2A slight excess can improve reaction kinetics.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM0.01 - 0.1 (1-10 mol%)Higher concentrations can lead to oxidative damage.
Sodium Ascorbate 250 µM - 5 mM0.05 - 0.5 (5-50 mol%)Should be in excess relative to copper to maintain the Cu(I) state.
Ligand (e.g., THPTA) 250 µM - 5 mM0.05 - 0.5 (5-50 mol%)A 2:1 to 5:1 ratio to copper is commonly used to protect the catalyst and substrate.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point for the click reaction in an aqueous/organic co-solvent system.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed solvent (e.g., 1:1 mixture of deionized water and DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the degassed solvent.

    • Prepare a 10 mM stock solution of your alkyne in the degassed solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the this compound and alkyne stock solutions to the desired final concentrations in the chosen reaction volume of the degassed solvent or buffer.

    • In a separate microcentrifuge tube, prepare the catalyst premix. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the 100 mM THPTA and 20 mM CuSO₄ stock solutions. Allow this mixture to stand for 2-3 minutes.

    • Add the catalyst premix to the reaction vial containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction vial.

  • Reaction and Monitoring:

    • Seal the reaction vial and protect it from light.

    • Allow the reaction to proceed at room temperature with stirring for 1-4 hours. Reaction times may vary and should be optimized.

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC, until the limiting reagent is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as preparative HPLC or column chromatography.

Visualizations

CuAAC_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu(I)-Acetylide Metallacycle Metallacycle Cu(I)-Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Copper-Triazolide Copper-Triazolide Metallacycle->Copper-Triazolide Cyclization Copper-Triazolide->Cu(I) Regeneration Triazole_Product 1,2,3-Triazole Copper-Triazolide->Triazole_Product Protonolysis

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low Yield in CuAAC with This compound Q1 Is the Cu(I) catalyst active? Start->Q1 Action1 Degas solvents Use fresh reducing agent Protect from air Q1->Action1 No Q2 Is there potential for copper chelation/inhibition? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Use stabilizing ligand (e.g., THPTA) Optimize ligand:copper ratio (e.g., 5:1) Pre-mix copper and ligand Q2->Action2 Yes Q3 Are all reactants fully dissolved? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Use co-solvents (Water/DMSO, Water/tBuOH) Ensure homogeneity Q3->Action3 No Q4 Are side products or degradation observed? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Use excess ligand Add aminoguanidine scavenger Control pH (6.5-8.0) Q4->Action4 Yes End Re-evaluate reaction conditions (temp, time, stoichiometry) Q4->End No A4_Yes Yes A4_No No Action4->End

Caption: Troubleshooting workflow for low-yield CuAAC reactions with this compound.

References

Technical Support Center: Optimizing SPAAC Reactions for H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving H-L-Dbu(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPAAC reactions?

This compound is a click chemistry reagent that contains an azide group.[1] It is utilized in SPAAC reactions, a type of copper-free click chemistry, to form stable triazole linkages with molecules containing strained alkyne groups like DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne).[1] This makes it a valuable tool for bioconjugation, labeling, and the synthesis of complex molecules in biological systems where the cytotoxicity of copper catalysts is a concern.[2][]

Q2: What are the key advantages of using SPAAC for my conjugation needs?

SPAAC offers several key benefits, particularly in biological applications:

  • Biocompatibility: It eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell imaging and in vivo studies.[2]

  • High Specificity: The reaction is highly selective between the azide and the strained alkyne, with minimal side reactions with other functional groups found in biological systems.

  • Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH in aqueous environments.

  • Stability: The resulting triazole linkage is stable under a wide range of conditions.

Q3: Which strained alkyne should I choose to react with this compound?

The choice of cyclooctyne is critical and depends on the specific requirements of your experiment, balancing reactivity, stability, and solubility. Dibenzocyclooctyne (DBCO) and its derivatives are widely used due to their high reaction rates. Bicyclo[6.1.0]nonyne (BCN) is another popular choice, known for its good balance of reactivity and smaller size. For applications requiring the fastest kinetics, DBCO and its derivatives are generally preferred.

Q4: What solvents are recommended for SPAAC reactions with this compound?

SPAAC reactions are versatile and can be performed in various solvents. For biological applications, aqueous buffers like Phosphate-Buffered Saline (PBS) and HEPES are common. Organic co-solvents such as dimethyl sulfoxide (DMSO) or acetonitrile can be used to improve the solubility of reactants, especially for small molecule conjugation. However, the choice of solvent can influence the reaction rate, and it has been observed that a higher mole fraction of water can sometimes increase the reaction rate.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Slow Reaction Kinetics 1. Increase Reactant Concentration: A higher concentration of one or both reactants can drive the reaction forward. 2. Increase Temperature: If the stability of your molecules permits, increasing the temperature to 25°C or 37°C can significantly enhance the reaction rate. 3. Switch to a More Reactive Cyclooctyne: Consider using a more reactive cyclooctyne derivative, such as a DBCO variant, if your current choice is less reactive.
Incompatible Buffer or Solvent 1. Change Buffer System: If using an aqueous buffer, consider switching from PBS to HEPES, which has been shown to increase reaction rates in some cases. 2. Use a Co-solvent: If solubility is an issue, adding a co-solvent like DMSO can help. However, be mindful that co-solvents can also impact reaction kinetics.
Degradation of Reactants 1. Proper Storage: Ensure that both this compound and the cyclooctyne reagent are stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation. 2. Use Fresh Solutions: Prepare fresh solutions of your reactants before each experiment.
Steric Hindrance If this compound is part of a larger, sterically hindered molecule, consider using a cyclooctyne with a PEG spacer to increase its accessibility. The inclusion of a PEG linker has been demonstrated to boost reaction rates.

Problem: Multiple Products or Non-Specific Labeling

Possible Cause Recommended Solution
Side Reactions 1. Lower Reaction Temperature: Reducing the temperature can enhance the selectivity of the reaction. 2. Reduce Reaction Time: Monitor the reaction progress closely and stop it once the desired product has formed to minimize the formation of byproducts.
Impure Starting Materials 1. Purify Reagents: Ensure the purity of both this compound and the cyclooctyne before starting the reaction. 2. Characterize Starting Materials: Use analytical techniques like HPLC, NMR, or mass spectrometry to confirm the purity of your reagents.

Quantitative Data on Reaction Parameters

The rate of a SPAAC reaction is quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The tables below summarize the impact of different cyclooctynes and reaction conditions on these rates.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide (a model for primary alkyl azides like the one in this compound)

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
Bicyclo[6.1.0]non-4-yneBCN~0.07
Dibenzoannulated cyclooctyneDIBOVaries, generally less reactive than DBCO
BiarylazacyclooctynoneBARACAmong the most reactive

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (using sulfo-DBCO-amine and model azides)

Buffer (pH)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with 3-azido-L-alanineSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside
PBS (7)250.320.85
HEPES (7)250.551.22
DMEM370.590.97
RPMI370.270.77

Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. This data suggests that HEPES buffer may lead to faster reactions compared to PBS, and that the nature of the azide also plays a significant role.

Experimental Protocols

Protocol 1: General Procedure for SPAAC of this compound with a DBCO-functionalized Molecule

This protocol provides a starting point for the conjugation of this compound to a molecule functionalized with a DBCO group. Concentrations and reaction times should be optimized for specific substrates.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, or HEPES, pH 7.5)

  • Organic Co-solvent (e.g., DMSO), if required for solubility

  • Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or a minimal amount of DMSO followed by dilution in the reaction buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized molecule to the desired final concentration.

    • Add this compound to the reaction mixture. A slight molar excess (e.g., 1.1 to 2 equivalents) of one reactant can be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.

    • Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations used.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using a suitable analytical method such as LC-MS to observe the formation of the desired product and the consumption of starting materials.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove any unreacted starting materials.

Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis & Purification prep_azide Prepare this compound stock solution mix Combine reactants in reaction buffer prep_azide->mix prep_alkyne Prepare DBCO-functionalized molecule stock solution prep_alkyne->mix incubate Incubate at RT or 37°C (1-24 hours) mix->incubate monitor Monitor reaction (e.g., LC-MS) incubate->monitor purify Purify conjugate (e.g., HPLC) monitor->purify product Final Conjugate purify->product

Caption: A generalized experimental workflow for the SPAAC reaction.

Troubleshooting_SPAAC cluster_kinetics Kinetics Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Product Yield? increase_conc Increase reactant concentrations start->increase_conc Yes change_buffer Switch buffer (e.g., PBS to HEPES) start->change_buffer Yes check_storage Verify proper storage of reagents start->check_storage Yes solution Improved Yield increase_conc->solution increase_temp Increase temperature (25°C or 37°C) increase_temp->solution change_alkyne Use a more reactive cyclooctyne (e.g., DBCO) change_alkyne->solution change_buffer->solution add_cosolvent Add co-solvent for solubility (e.g., DMSO) add_cosolvent->solution use_fresh Prepare fresh solutions check_storage->use_fresh use_fresh->solution

Caption: A logical troubleshooting guide for low yield in SPAAC reactions.

References

preventing side reactions with H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-L-Dbu(N3)-OH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and preventing side reactions during their experiments with this versatile click chemistry reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical reagent used in bioconjugation and drug development. It incorporates an azide (-N3) group, making it suitable for "click chemistry" reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The "Dbu" portion of the name refers to 2,3-diaminobutyric acid, a component of the molecule's backbone.

Q2: What are the primary applications of this compound?

The primary application of this compound is to introduce an azide handle into a molecule of interest, such as a peptide or a protein. This azide group can then be used to attach other molecules (e.g., fluorescent dyes, imaging agents, drug molecules) that have a corresponding alkyne group through a highly specific and efficient click reaction.

Q3: Is the Dbu (1,8-diazabicyclo[5.4.0]undec-7-ene) moiety in this compound reactive under typical click chemistry conditions?

The Dbu moiety is a strong, non-nucleophilic base that is known to be sensitive to hydrolysis, especially in the presence of water at elevated temperatures. While this compound is designed for click chemistry, the stability of the Dbu portion should be considered. It is crucial to use anhydrous solvents when possible and to control the reaction temperature to minimize potential hydrolysis of the Dbu core, which could lead to undesired side products.

Q4: Can this compound be used in solid-phase peptide synthesis (SPPS)?

Yes, this compound can be incorporated into peptides during SPPS to introduce a site-specific azide group for later conjugation. However, care must be taken as the Dbu moiety can potentially catalyze side reactions common in peptide synthesis, such as aspartimide formation, especially if aspartic acid residues are present in the peptide sequence.

Troubleshooting Guides

Issue 1: Low Yield of Click Chemistry Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction - Extend the reaction time. - Increase the concentration of the alkyne partner (use a 1.5 to 5-fold excess). - For CuAAC, ensure the copper (I) catalyst is active. Prepare a fresh solution of the copper catalyst and reducing agent.
Degradation of this compound - Store this compound under inert gas (argon or nitrogen) at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Use anhydrous solvents to prevent hydrolysis of the Dbu moiety.
Suboptimal pH (CuAAC) - Maintain the reaction pH between 4 and 7 for optimal catalyst activity and stability of the reactants.
Presence of Copper Chelators - If your buffer contains chelating agents (e.g., EDTA), they can sequester the copper catalyst. Perform a buffer exchange or use a non-chelating buffer.
Steric Hindrance - If the azide and alkyne groups are sterically hindered, the reaction rate may be slow. Consider using a longer, more flexible linker on your alkyne-containing molecule.
Issue 2: Presence of Unexpected Side Products

Possible Side Reactions & Mitigation Strategies

Side ReactionMitigation Strategy
Azide Reduction to Amine - Avoid the use of reducing agents that can react with the azide group, such as dithiothreitol (DTT) or phosphines (e.g., TCEP), if the azide needs to be preserved for the click reaction. If a reducing agent is necessary for other reasons (e.g., to break disulfide bonds), consider a milder, more selective reducing agent or a protection-deprotection strategy for the azide.
Hydrolysis of Dbu Moiety - Use anhydrous solvents for the reaction. - Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. - Minimize the reaction time.
Oxidative Homocoupling of Alkyne (CuAAC) - Degas the reaction mixture and perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[1] - Use a ligand for the copper catalyst, such as TBTA or THPTA, which can stabilize the Cu(I) oxidation state and reduce oxidative side reactions.
Reaction with Thiols (SPAAC) - If your molecule of interest contains free thiols (e.g., cysteine residues), they may react with the strained alkyne partner in SPAAC. - Protect the thiol groups with a suitable protecting group before performing the SPAAC reaction.
Aspartimide Formation (in Peptide Synthesis) - If incorporating this compound into a peptide containing aspartic acid, be aware that the basic Dbu moiety could promote aspartimide formation.[2] - Consider using a milder base for other steps in the synthesis or optimizing the coupling conditions to minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a CuAAC reaction. Optimization may be required for your specific substrates.

Materials:

  • This compound-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a compatible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the this compound-containing molecule and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the ligand (TBTA or THPTA) in the solvent.

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • To initiate the reaction, add a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once the reaction is complete, the product can be purified by standard methods such as HPLC.

Typical Reagent Concentrations:

ReagentFinal Concentration
Azide1 mM
Alkyne1.5 - 5 mM
CuSO₄50 - 100 µM
Ligand250 - 500 µM
Sodium Ascorbate1 - 2 mM
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for a copper-free click reaction.

Materials:

  • This compound-containing molecule

  • Strained alkyne (e.g., a DBCO, BCN, or DIFO derivative)

  • Biocompatible buffer (e.g., PBS) or a suitable organic solvent

Procedure:

  • Dissolve the this compound-containing molecule and the strained alkyne in the chosen solvent.

  • Mix the solutions of the azide and the strained alkyne.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Purify the product using standard methods.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification azide This compound Substrate mix Mix Reagents azide->mix alkyne Alkyne Substrate alkyne->mix add_catalyst Add Cu(I) Catalyst (for CuAAC) mix->add_catalyst CuAAC react Incubate mix->react SPAAC add_catalyst->react monitor Monitor Reaction (LC-MS, HPLC) react->monitor purify Purify Product monitor->purify product Final Conjugate purify->product

Caption: General experimental workflow for click chemistry reactions.

side_reaction_pathways cluster_azide Azide Side Reactions cluster_dbu Dbu Side Reactions cluster_alkyne Alkyne Side Reactions (CuAAC) azide R-N3 amine R-NH2 (Amine) azide->amine Reducing Agents (e.g., DTT, TCEP) dbu Dbu Moiety hydrolyzed_dbu Ring-Opened Dbu dbu->hydrolyzed_dbu H2O, Heat alkyne R-C≡CH dimer R-C≡C-C≡C-R (Homodimer) alkyne->dimer O2, Cu(I)

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: H-L-Dbu(N3)-OH Click Reactions and Sodium Azide Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of sodium azide on H-L-Dbu(N3)-OH click reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in click chemistry?

A1: this compound is a non-canonical amino acid that contains an azide group.[1][2][3] This azide moiety allows it to be used in "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4][5] Specifically, this compound can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN. These reactions are widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules for imaging, tracking, or functional studies.

Q2: How does sodium azide (NaN₃) affect click reactions?

A2: Sodium azide can significantly interfere with both CuAAC and SPAAC reactions. Being an inorganic azide, it competes with the organic azide on your molecule of interest (e.g., this compound) for the alkyne reaction partner. This competition reduces the efficiency of the desired labeling or conjugation, leading to lower yields of the final product.

Q3: Is the impact of sodium azide the same for both CuAAC and SPAAC reactions?

A3: No, the impact is not the same. SPAAC reactions are much more sensitive to the presence of sodium azide than CuAAC reactions. Even low concentrations of sodium azide (e.g., 0.03 wt% or 4.6 mM) can cause a dramatic drop in the efficiency of SPAAC reactions. While CuAAC is also negatively affected, it is generally more tolerant to lower concentrations of sodium azide.

Q4: Can I use buffers containing sodium azide as a preservative in my click reaction experiments?

A4: It is strongly recommended to avoid using sodium azide as a preservative in buffers for click chemistry experiments. Its presence can lead to reduced reaction efficiency and inconsistent results. If a preservative is necessary, consider alternatives that do not contain azides.

Q5: What are some safety considerations when working with sodium azide?

A5: Sodium azide is highly toxic. When handling solid sodium azide or concentrated solutions, always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood. Of significant concern is the potential to generate hydrazoic acid (HN₃), a volatile and explosive compound, if solutions containing excess sodium azide are exposed to acid. Therefore, acidic workups of reactions containing sodium azide should be avoided. Additionally, avoid contact of sodium azide with chlorinated solvents like dichloromethane, as this can form explosive compounds.

Troubleshooting Guide

Problem 1: Low or no yield in your CuAAC reaction with this compound.

  • Possible Cause: The most common reason for low yield in CuAAC reactions is the presence of contaminants that interfere with the copper catalyst or the reactants. Sodium azide from buffers or other reagents is a frequent culprit.

  • Troubleshooting Steps:

    • Check all reagents and buffers for sodium azide. This includes stock solutions, media, and purification buffers.

    • If sodium azide is present, remove it. Dialysis or buffer exchange using a desalting column are effective methods for removing sodium azide from protein or other macromolecule solutions.

    • Use fresh, azide-free buffers for your click reaction.

    • Ensure your copper source is active. The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.

    • Protect your reaction from oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Capping the reaction tube can help minimize oxygen exposure.

Problem 2: Significantly reduced efficiency in your SPAAC reaction.

  • Possible Cause: SPAAC reactions are extremely sensitive to sodium azide. Even trace amounts can lead to a substantial decrease in product formation.

  • Troubleshooting Steps:

    • Strictly use azide-free reagents and buffers. The high sensitivity of SPAAC necessitates meticulous avoidance of any sodium azide contamination.

    • Confirm the reactivity of your strained alkyne. Reagents like DBCO can degrade over time, especially if not stored properly.

    • Consider potential side reactions. Some strained alkynes, like DBCO, have been reported to react with cysteine residues in proteins, which could be a source of non-specific labeling.

Quantitative Data on Sodium Azide Interference

The following tables summarize data from a study by Lumiprobe on the impact of sodium azide on CuAAC and SPAAC reactions using a model protein system (ovalbumin). While this data is not specific to this compound, it clearly illustrates the inhibitory effect of sodium azide.

Table 1: Effect of Sodium Azide on CuAAC Reaction Efficiency

NaN₃ Concentration (wt%)Degree of Labeling (DOL)
01.00
0.030.85
0.30.60
30.25

Data adapted from a study on alkyne-modified ovalbumin conjugated with TAMRA azide.

Table 2: Effect of Sodium Azide on SPAAC Reaction Efficiency

NaN₃ Concentration (wt%)Degree of Labeling (DOL)
01.00
0.030.15
0.3< 0.05
3< 0.05

Data adapted from a study on azide-modified ovalbumin conjugated with sulfo-Cyanine3 DBCO.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol provides a general workflow for the copper-catalyzed click reaction between an alkyne-containing molecule and this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Azide-free reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving poorly soluble molecules)

Procedure:

  • Prepare the reaction mixture by adding the following to a microcentrifuge tube:

    • Your alkyne-containing molecule to the desired final concentration.

    • This compound in a 2-fold molar excess over the alkyne.

    • Reaction buffer to bring the mixture to the final volume.

  • If your molecules are not readily soluble in the aqueous buffer, they can be pre-dissolved in a minimal amount of DMSO before adding them to the reaction mixture.

  • Add 10 µL of 100 mM THPTA solution. Vortex briefly to mix.

  • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.

  • Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature. The reaction time may need to be optimized.

  • The product can now be purified and/or analyzed.

Protocol 2: General Procedure for SPAAC Reaction with this compound

This protocol outlines a general method for the strain-promoted click reaction between a strained alkyne (e.g., DBCO-functionalized molecule) and this compound.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Azide-free reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving poorly soluble molecules)

Procedure:

  • Prepare the reaction mixture by adding the following to a microcentrifuge tube:

    • Your strained alkyne-containing molecule to the desired final concentration.

    • This compound in a 2 to 3-fold molar excess over the strained alkyne.

    • Reaction buffer to bring the mixture to the final volume.

  • If your molecules are not readily soluble in the aqueous buffer, they can be pre-dissolved in a minimal amount of DMSO before adding them to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours. The optimal reaction time will depend on the specific reactants and their concentrations.

  • The product is now ready for downstream processing and analysis.

Visual Guides

TroubleshootingWorkflow start Low Click Reaction Yield check_nan3 Check all buffers and reagents for NaN₃ contamination? start->check_nan3 nan3_present Is NaN₃ present? check_nan3->nan3_present remove_nan3 Remove NaN₃ via dialysis or buffer exchange. nan3_present->remove_nan3 Yes check_catalyst Is the Cu(I) catalyst active? (for CuAAC) nan3_present->check_catalyst No use_fresh_buffers Use fresh, azide-free buffers. remove_nan3->use_fresh_buffers use_fresh_buffers->check_catalyst add_reducing_agent Add fresh reducing agent (e.g., sodium ascorbate). check_catalyst->add_reducing_agent No check_alkyne Is the alkyne partner stable and reactive? check_catalyst->check_alkyne Yes protect_from_o2 Protect reaction from oxygen. add_reducing_agent->protect_from_o2 protect_from_o2->check_alkyne successful_reaction Successful Reaction check_alkyne->successful_reaction

Caption: Troubleshooting workflow for low click reaction yield.

CuAAC_Workflow reagents 1. Combine Alkyne-Molecule and this compound in Azide-Free Buffer add_ligand 2. Add THPTA Ligand reagents->add_ligand add_copper 3. Add CuSO₄ add_ligand->add_copper initiate_reaction 4. Initiate with Sodium Ascorbate add_copper->initiate_reaction incubate 5. Incubate at Room Temperature (1-4h) initiate_reaction->incubate analyze 6. Purify and/or Analyze Product incubate->analyze

Caption: Experimental workflow for a CuAAC reaction.

CompetitiveInhibition cluster_0 Desired Reaction cluster_1 Inhibitory Reaction This compound This compound Product Desired Product This compound->Product Click Reaction Alkyne Alkyne Alkyne->Product NaN3 Sodium Azide (NaN₃) Byproduct Undesired Byproduct NaN3->Byproduct Competing Reaction Alkyne_Inhib Alkyne Alkyne_Inhib->Byproduct

Caption: Competitive inhibition of click reactions by sodium azide.

References

Technical Support Center: ADC Synthesis with Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis using azide linkers. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using azide linkers for ADC synthesis?

The primary challenges in ADC synthesis using azide linkers revolve around the conjugation chemistry, the physicochemical properties of the resulting ADC, and manufacturing considerations. Key issues include:

  • Low Conjugation Efficiency : Particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), achieving high yields can be difficult due to catalyst inactivation, poor reagent quality, or steric hindrance.[1]

  • ADC Aggregation : The conjugation of hydrophobic payloads and linkers to the antibody surface can create hydrophobic patches, leading to aggregation.[2][3][4] This is a major concern as it can affect stability, pharmacokinetics (PK), and immunogenicity.[5]

  • Copper-Related Cytotoxicity (CuAAC) : For CuAAC reactions, residual copper from the catalyst can be cytotoxic, necessitating rigorous purification steps to remove it from the final product.

  • Linker-Payload Compatibility : Ensuring the linker is compatible with the payload is crucial. Different payloads may require specific linker designs to achieve controlled release and stability.

  • Process Scalability and Control : Moving from bench-scale to manufacturing requires robust and reproducible processes. Challenges include ensuring consistent Drug-to-Antibody Ratio (DAR), minimizing aggregation, and streamlining purification.

Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low yield. What are the common causes and how can I troubleshoot it?

Low or no yield in a CuAAC reaction is a common issue that can typically be traced back to one of several factors.

Common Causes:

  • Catalyst Inactivity : The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen. Insufficient reducing agent (e.g., sodium ascorbate) or failure to de-gas solutions can lead to rapid catalyst deactivation.

  • Poor Reagent Quality : Azides can be sensitive to heat and light. The reducing agent, sodium ascorbate, degrades over time and should always be prepared fresh.

  • Inhibitory Buffer Components : Buffers like Tris should be avoided as they can act as competitive and inhibitory ligands for copper.

  • Substrate Issues : Steric hindrance around the azide or alkyne can slow the reaction. Additionally, some biomolecules may contain motifs that chelate the copper catalyst, making it unavailable.

  • Incorrect Reaction Conditions : Suboptimal pH (ideal range is 6.5-8.0), temperature, or reactant concentrations can lead to poor yields.

A logical troubleshooting workflow can help identify and resolve the issue.

G start Low CuAAC Yield reagent_check Check Reagent Quality (Fresh Ascorbate, Azide Integrity) start->reagent_check catalyst_check Review Catalyst System (Cu Source, Ligand, O₂ Exclusion) reagent_check->catalyst_check Reagents OK buffer_check Verify Buffer Composition (Avoid Tris, pH 6.5-8.0) catalyst_check->buffer_check Catalyst OK optimization Optimize Reaction Conditions (Temp, Time, Concentration) buffer_check->optimization Buffer OK success Yield Improved optimization->success

Caption: Troubleshooting flowchart for low CuAAC reaction yield.
Q3: My ADC is showing significant aggregation. What are the causes and how can I mitigate this?

ADC aggregation is a critical challenge primarily driven by increased hydrophobicity after conjugation.

Primary Causes:

  • Hydrophobic Payloads and Linkers : Most cytotoxic payloads are highly hydrophobic. Attaching them to the antibody surface creates hydrophobic patches that promote self-association to minimize contact with the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR directly correlates with increased surface hydrophobicity and a greater tendency to aggregate.

  • Conjugation Process Conditions : The use of organic co-solvents to dissolve the linker-payload can partially denature the antibody. Unfavorable pH or low salt concentrations during the process can also contribute to aggregation.

  • Antibody Susceptibility : Some monoclonal antibodies are inherently more prone to aggregation than others.

Mitigation Strategies:

  • Incorporate Hydrophilic Linkers : Using linkers that contain hydrophilic spacers, such as polyethylene glycol (PEG) or negatively charged sulfonate groups, can offset the hydrophobicity of the payload and significantly reduce aggregation.

  • Optimize DAR : Limiting the average DAR to a lower range (e.g., 2-4) can help maintain the ADC's solubility and stability.

  • Control Conjugation Conditions : Immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation can prevent aggregation by keeping the individual molecules separated.

  • Formulation Development : Screen different buffer conditions (pH, excipients) to find a formulation that maximizes the stability of the final ADC product.

G cluster_causes Primary Causes of Aggregation cluster_solutions Mitigation Strategies cause1 Hydrophobic Payload/Linker aggregation ADC Aggregation cause1->aggregation cause2 High DAR cause2->aggregation cause3 Harsh Conjugation Conditions cause3->aggregation sol1 Use Hydrophilic Linkers (e.g., PEG) stable_adc Stable, Monomeric ADC sol1->stable_adc sol2 Optimize/Lower DAR sol2->stable_adc sol3 Control Process (e.g., Solid-Phase) sol3->stable_adc aggregation->sol1 aggregation->sol2 aggregation->sol3

Caption: Factors contributing to ADC aggregation and key mitigation strategies.
Q4: How stable is the triazole linkage formed by azide-alkyne cycloaddition?

The 1,2,3-triazole ring formed via azide-alkyne "click" chemistry is exceptionally stable. It is considered a permanent, bio-inert linkage, resistant to hydrolysis, enzymatic cleavage, and redox conditions under a wide range of physiological and chemical environments. This high stability ensures the integrity of the ADC in circulation, minimizing premature drug release and associated off-target toxicity.

Linker TypeFormation ReactionStability ProfileHalf-life (t½) in Human PlasmaKey Considerations
1,2,3-Triazole Azide-Alkyne CycloadditionVery High : Resistant to hydrolysis, enzymatic cleavage, and redox conditions.> 1 weekHighly stable and bio-inert; considered a permanent linkage.
Amide Amine-Carboxylic AcidVery High : Extremely stable to hydrolysis.~ 7 daysGold standard for stability, but formation can require harsh conditions.
Hydrazone Aldehyde-HydrazineModerate : Susceptible to hydrolysis at low pH.1-2 days (pH dependent)Acid-cleavable linker, useful for release in endosomes.
Disulfide Thiol-Disulfide ExchangeModerate : Reductively cleavable.~ 1-3 daysCleavable in the reducing intracellular environment.
Q5: What are the key differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition for ADC synthesis?

CuAAC and SPAAC are the two primary methods for forming a triazole linkage, each with distinct advantages and disadvantages for ADC development.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires a Cu(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).No metal catalyst required. The reaction is driven by the ring strain of a cyclooctyne.
Reaction Rate Generally very fast (minutes to a few hours). Can be accelerated by ligands.Rate is dependent on the specific cyclooctyne used. Can be slower than CuAAC but has improved significantly with newer cyclooctyne designs.
Reactants Uses simple terminal alkynes, which are readily available or easy to synthesize.Requires strained cyclooctynes (e.g., DIBO, BCN), which can be complex and costly to synthesize.
Biocompatibility Major Concern : Copper is cytotoxic and can damage proteins via reactive oxygen species. Requires the use of protective ligands and extensive post-reaction purification.Excellent : Truly bioorthogonal. The absence of a toxic catalyst makes it ideal for use in complex biological systems and simplifies purification.
Primary Use Case Well-suited for in vitro conjugation where purification is straightforward. Cost-effective for large-scale synthesis.Preferred for applications in living systems or when concerns about copper contamination are paramount.

Experimental Protocols

Protocol 1: General Method for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-containing payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid Tris buffer.

  • Azide-containing payload, dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50-100 mM in H₂O).

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM or 1 M in H₂O). Must be prepared fresh.

  • Quenching/Purification supplies: EDTA, size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

  • Reaction Setup : In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload. A molar excess of the payload (e.g., 3-10 fold excess over alkyne sites) is common to drive the reaction.

  • Prepare Catalyst Premix : In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the antibody and accelerate the reaction. Let this mixture stand for 1-2 minutes.

  • Add Catalyst : Add the copper/ligand premix to the antibody/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate Reaction : Start the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times the concentration of copper.

  • Incubation : Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Monitor progress if possible using an appropriate analytical technique.

  • Quenching and Purification : Once complete, quench the reaction by adding a chelating agent like EDTA to remove the copper. Purify the resulting ADC from excess payload and reaction components using SEC, dialysis, or another suitable chromatography method.

  • Characterization : Characterize the purified ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.

Protocol 2: General Method for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody to a cyclooctyne-containing payload.

Materials:

  • Azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-containing payload (e.g., DBCO-payload), dissolved in a compatible solvent (e.g., DMSO).

  • Purification supplies: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

  • Reaction Setup : In a reaction vessel, combine the azide-modified antibody with the cyclooctyne-containing payload. A 1.5 to 5-fold molar excess of the payload is typically used.

  • Incubation : Gently mix the solution and incubate for 2-12 hours. The reaction can be performed at room temperature or 37°C. Reaction time depends heavily on the reactivity of the specific cyclooctyne being used.

  • Purification : After the incubation period, purify the ADC to remove unreacted payload and any byproducts. Size-exclusion chromatography (SEC) is a common and effective method.

  • Characterization : Analyze the final ADC product for DAR, aggregation, and purity using appropriate methods like SEC, HIC, and Mass Spectrometry.

ADC Synthesis & Analysis Workflow

The overall process from antibody modification to final characterization involves several key steps.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Ab_mod 1. Antibody Modification (Introduce Azide/Alkyne) Conjugation 2. Azide-Alkyne Cycloaddition (Click) Ab_mod->Conjugation Purification1 3. ADC Purification (Remove Excess Reagents) Conjugation->Purification1 DAR_analysis 4. DAR Determination (HIC, LC-MS) Purification1->DAR_analysis Agg_analysis 5. Aggregation Analysis (SEC-MALS) DAR_analysis->Agg_analysis Purity_analysis 6. Purity & Identity (CE-SDS, MS) Agg_analysis->Purity_analysis Potency_analysis 7. Functional Assay (Binding, Cytotoxicity) Purity_analysis->Potency_analysis

Caption: General experimental workflow for ADC synthesis and characterization.
Summary of Key Analytical Techniques

A suite of orthogonal analytical methods is essential to fully characterize an ADC and ensure its quality and consistency.

ParameterPrimary Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RPLC-MS)To determine the average number of drugs conjugated to each antibody and assess the distribution of different drug-loaded species.
Aggregation & Size Variants Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)To quantify the percentage of monomer, dimer, and higher-order aggregates.
Purity and Identity Capillary Electrophoresis (CE-SDS), Mass Spectrometry (MS)To confirm the molecular weight of the ADC and its subunits (light and heavy chains) and assess purity.
Potency / Function ELISA, Cell-based Cytotoxicity AssaysTo confirm that the ADC retains its ability to bind to its target antigen and to kill cancer cells in a target-dependent manner.

References

improving the stability of H-L-Dbu(N3)-OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-L-Dbu(N3)-OH conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the stability and performance of their antibody-drug conjugates (ADCs) utilizing this azide-functionalized linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a click chemistry reagent that functions as a linker for creating Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It contains an azide group (-N3) that allows for covalent attachment to molecules containing alkyne groups through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The Dbu (1,8-diazabicyclo[5.4.0]undec-7-ene) component is a strong, non-nucleophilic base that is integral to the linker's structure and reactivity.

Q2: What are the main stability concerns for this compound and conjugates made with it?

A2: The primary stability concerns stem from the organic azide group, which can be sensitive to heat, light, pressure, and shock. Once conjugated, the overall stability of the ADC is critical. An ideal ADC linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then be efficiently cleaved to release the drug within the target tumor cells. Aggregation of the ADC is another significant stability concern, which can be influenced by the hydrophobicity of the linker and payload.

Q3: What are the recommended storage conditions for this compound?

A3: this compound and other organic azides should be stored at low temperatures (below room temperature, with -18°C being recommended for some) and protected from light. It is advisable to store them in plastic amber containers to avoid contact with metal and light.

Q4: Can I use metal spatulas or ground glass joints when handling this compound?

A4: No. Metal spatulas should be avoided to prevent the formation of potentially explosive heavy metal azides. Similarly, exposing organic azides to ground glass joints may cause them to decompose explosively. It is recommended to use plastic or ceramic spatulas.

Troubleshooting Guides

Low Conjugation Yield in Click Chemistry

Problem: You are observing a low yield of your desired ADC after performing the click chemistry reaction.

Potential Cause Troubleshooting Recommendation References
Degradation of Azide Linker Ensure proper storage of this compound (low temperature, protected from light). Prepare fresh solutions before use.
Inefficient Copper Catalyst (CuAAC) Use a freshly prepared solution of copper(II) sulfate and a reducing agent like sodium ascorbate. Ensure the correct stoichiometry. The presence of a copper-coordinating ligand like THPTA can improve efficiency.
Interference from Buffer Components Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) that can interfere with the reaction. Phosphate-buffered saline (PBS) or HEPES are generally suitable.
Steric Hindrance The conjugation site on the antibody or the structure of the payload may sterically hinder the reaction. Consider optimizing the linker length or the conjugation site. PEGylation can sometimes improve accessibility.
Precipitation during Reaction The formation of a precipitate during the reaction can indicate aggregation or insolubility of the reactants or product. This can be due to hydrophobic interactions. Consider adjusting the solvent system or using solubility-enhancing excipients.
ADC Aggregation

Problem: Your purified ADC shows signs of aggregation (e.g., visible particulates, high molecular weight species in SEC).

Potential Cause Troubleshooting Recommendation References
Hydrophobicity of Linker/Payload The conjugation of a hydrophobic linker and payload can increase the propensity of the antibody to aggregate.
- Optimize the drug-to-antibody ratio (DAR); higher DARs often lead to more aggregation.
- Consider incorporating hydrophilic spacers (e.g., PEG) into the linker design.
- Screen different formulation buffers to find conditions that minimize aggregation (e.g., adjusting pH, ionic strength, or adding stabilizers).
Unfavorable Buffer Conditions The pH of the buffer being close to the isoelectric point of the ADC can minimize solubility and promote aggregation. The salt concentration can also play a role.
- Perform a buffer screen to identify optimal pH and salt conditions for your specific ADC.
Instability of the Antibody The conjugation process itself, especially if it involves the reduction of disulfide bonds for cysteine conjugation, can destabilize the antibody structure.
- Use site-specific conjugation methods that do not disrupt critical structural elements of the antibody.
- Analyze the stability of the unconjugated antibody under the same conditions to isolate the effect of conjugation.
Poor In Vivo Stability (Premature Payload Release)

Problem: The ADC shows instability in plasma or in vivo, leading to premature release of the cytotoxic drug.

Potential Cause Troubleshooting Recommendation References
Linker Cleavage in Circulation The linker may be susceptible to cleavage by plasma enzymes or hydrolysis. The stability of the Dbu-containing amidinium moiety under physiological conditions should be considered.
- Perform in vitro plasma stability assays to assess the rate of drug deconjugation.
- If the linker is cleavable, ensure the cleavage mechanism is specific to the tumor microenvironment (e.g., cleavage by tumor-specific proteases).
Instability of the Conjugation Chemistry The covalent bond formed during conjugation might not be sufficiently stable. For example, maleimide-thiol adducts can undergo retro-Michael addition.
- Characterize the stability of the conjugate under different pH and temperature conditions.
- Consider alternative, more stable conjugation chemistries if necessary.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using CuAAC

Objective: To conjugate an azide-functionalized linker like this compound to an alkyne-modified antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound linker.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate.

  • Anhydrous DMSO.

  • Purification system (e.g., size-exclusion chromatography - SEC).

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified mAb to the desired concentration (e.g., 5 mg/mL) in PBS.

    • Add the desired molar excess of the this compound solution to the mAb solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 3-5 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess linker, catalyst, and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC.

  • Plasma from relevant species (e.g., human, mouse).

  • Incubator at 37°C.

  • Analytical system for quantifying intact ADC and released payload (e.g., LC-MS, ELISA).

Procedure:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately process the aliquots to stop any further degradation, for example, by snap-freezing or by adding a quenching agent.

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and the released payload.

  • Calculate the half-life of the ADC in plasma.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization mAb Alkyne-modified mAb reaction Click Reaction (CuAAC) mAb->reaction linker This compound linker->reaction catalyst CuSO4/THPTA & Sodium Ascorbate catalyst->reaction purify Size-Exclusion Chromatography (SEC) reaction->purify Crude ADC dar DAR Analysis (HIC/MS) purify->dar Purified ADC aggregation Aggregation Analysis (SEC) purify->aggregation stability Stability Assay purify->stability

References

Technical Support Center: CuAAC Reactions with H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using H-L-Dbu(N3)-OH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the DBU moiety in this compound, and can it interfere with the CuAAC reaction?

A1: The 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) portion of the molecule is a non-nucleophilic strong base. While it can be useful in promoting other types of reactions, in the context of CuAAC, it has the potential to interfere with the copper catalyst. High concentrations of DBU can alter the pH of the reaction mixture, potentially leading to the precipitation of copper hydroxides. Furthermore, as a nitrogen-containing ligand, it may coordinate to the copper center, which can either inhibit or, in some cases, modulate its catalytic activity. Careful control of stoichiometry and reaction conditions is therefore crucial.

Q2: My CuAAC reaction with this compound is not proceeding to completion. What are the most common causes?

A2: The most frequent causes for incomplete CuAAC reactions are related to catalyst deactivation, also known as catalyst poisoning. Common culprits include:

  • Oxidation of the Cu(I) catalyst: Exposure to atmospheric oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.

  • Presence of coordinating impurities: Trace amounts of thiols, phosphines, or certain coordinating buffers (e.g., Tris) in your reagents can bind strongly to the copper catalyst and inhibit it.

  • Suboptimal reaction conditions: Incorrect stoichiometry of reagents, improper solvent, or non-optimal temperature can lead to low conversion rates.

  • Degradation of reagents: The azide functionality in this compound or your alkyne substrate may have degraded during storage.

Q3: Can I use any copper source for my CuAAC reaction with this substrate?

A3: While various copper sources can be used for CuAAC, the choice can significantly impact the reaction outcome. Commonly used sources include Cu(I) salts like CuBr or CuI, and Cu(II) salts like CuSO4 in the presence of a reducing agent (e.g., sodium ascorbate). For sensitive substrates like this compound, using a pre-formed Cu(I) complex with a stabilizing ligand (e.g., TBTA, THPTA) is often recommended to prevent catalyst oxidation and improve reaction efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Poisoning by Impurities Purify all reagents, including solvents and the alkyne substrate. If the substrate is dissolved in a buffer, ensure it does not contain coordinating species like Tris or EDTA. Consider passing solutions through a plug of copper-scavenging resin.
Oxidation of Cu(I) Catalyst Degas all solutions thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas over the reaction mixture.
Incorrect Reagent Stoichiometry Verify the concentrations of all stock solutions. Titrate the concentration of your alkyne and this compound solutions to ensure accurate molar ratios.
Slow Reaction Rate Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be aware that higher catalyst concentrations can sometimes lead to side reactions.
Suboptimal Ligand Choice If using a Cu(I) source without a ligand, consider adding a stabilizing ligand like THPTA or TBTA to protect the catalyst and accelerate the reaction.
Poor Solubility of Reagents Add a co-solvent (e.g., DMSO, DMF) to improve the solubility of all reaction components. Ensure the chosen co-solvent is compatible with the CuAAC reaction.
Multiple Unidentified Byproducts Side Reactions Involving DBU The basicity of the DBU moiety may be promoting undesired side reactions. Consider adding a mild acidic additive to buffer the reaction mixture, but be cautious as this can also affect the catalyst.
Copper-Mediated Substrate Degradation High concentrations of copper can sometimes lead to the degradation of sensitive substrates. Reduce the catalyst loading or use a ligand that attenuates the catalyst's reactivity.

Quantitative Data on Common Inhibitors

The following table summarizes the inhibitory effects of common laboratory contaminants on a model CuAAC reaction. The data is presented as the percentage of product yield after a fixed reaction time in the presence of the inhibitor, relative to a control reaction without any added inhibitor.

Potential Inhibitor Concentration (mol% relative to Cu) Relative Yield (%) Notes
Tris Buffer 1000< 5%Strong coordination to copper.
EDTA 100< 1%Powerful chelating agent that sequesters the copper catalyst.
Dithiothreitol (DTT) 200< 10%Thiols are potent catalyst poisons.
Triphenylphosphine (PPh3) 150~ 25%Phosphines can outcompete the alkyne for coordination to copper.
Sodium Azide (NaN3) 500~ 60%Excess azide can lead to the formation of inactive copper-azide complexes.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound
  • To a 1.5 mL microcentrifuge tube, add the alkyne substrate (1.0 eq.).

  • Add this compound (1.1 eq.).

  • Add the reaction buffer (e.g., phosphate buffer, pH 7.4) to a final volume of 900 µL.

  • Vortex the mixture to ensure complete dissolution.

  • Prepare a premix of the catalyst system:

    • In a separate tube, combine a solution of CuSO4 (to a final concentration of 100 µM, 0.1 eq.) and THPTA ligand (to a final concentration of 500 µM, 0.5 eq.).

    • Add a solution of sodium ascorbate (to a final concentration of 5 mM, 5 eq.) to reduce the Cu(II) to Cu(I).

  • Add 100 µL of the catalyst premix to the reaction tube to initiate the reaction.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

Protocol 2: Troubleshooting Protocol for Suspected Catalyst Poisoning
  • Control Reaction: Set up the CuAAC reaction as described in Protocol 1 using highly purified reagents and freshly prepared solutions. This will serve as your positive control.

  • Spiking Experiment: Set up parallel reactions and spike each with a suspected inhibitor (e.g., a small amount of Tris buffer, a solution containing a thiol).

  • Substrate Pre-treatment: If you suspect your substrate solution is contaminated, try pre-treating it with a copper-scavenging resin before use.

  • Analysis: Compare the product yield of the spiked and pre-treated reactions to the control reaction. A significant decrease in yield in a spiked sample confirms its inhibitory effect. An improvement in yield after pre-treatment indicates the presence of a removable poison in that reagent.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_alkyne Prepare Alkyne Solution mix_reagents Mix Substrates in Buffer prep_alkyne->mix_reagents prep_azide Prepare this compound Solution prep_azide->mix_reagents prep_buffer Prepare & Degas Buffer prep_buffer->mix_reagents initiate Initiate Reaction mix_reagents->initiate prep_catalyst Prepare Catalyst Premix (CuSO4, Ligand, Ascorbate) prep_catalyst->initiate monitor Monitor by LC-MS/HPLC initiate->monitor purify Purify Product monitor->purify

Caption: A standard experimental workflow for performing a CuAAC reaction.

troubleshooting_logic start Reaction Fails check_catalyst Was Catalyst System Freshly Prepared & Degassed? start->check_catalyst check_reagents Are Reagents Pure & Correctly Quantified? check_catalyst->check_reagents Yes solution_catalyst Remake Catalyst System check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal (pH, Temp)? check_reagents->check_conditions Yes solution_reagents Purify/Re-quantify Reagents check_reagents->solution_reagents No solution_conditions Optimize Conditions check_conditions->solution_conditions No solution_poison Identify & Remove Poison check_conditions->solution_poison Yes

Caption: A decision tree for troubleshooting failed CuAAC reactions.

Technical Support Center: Optimizing Drug-to-Antibody Ratio with H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the Drug-to-Antibody Ratio (DAR) when using the azide-containing amino acid, H-L-Dbu(N3)-OH, for site-specific antibody-drug conjugate (ADC) production. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in achieving consistent and optimal conjugation results.

This compound is a click chemistry reagent that contains an azide group.[1][2][3] It is designed for incorporation into a monoclonal antibody (mAb), providing a specific site for conjugation with a drug molecule that contains a corresponding alkyne group. This site-specific conjugation method, often utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the creation of homogeneous ADCs with a precisely controlled DAR.[4][5]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the conjugation and purification process, which can directly impact the resulting DAR.

Problem Potential Cause Recommended Solution
Low Average DAR 1. Inefficient Incorporation of this compound: The unnatural amino acid may not be efficiently incorporated into the antibody backbone during expression. 2. Suboptimal "Click" Reaction Conditions: Incorrect pH, temperature, catalyst concentration (for CuAAC), or reaction time can reduce conjugation efficiency. 3. Steric Hindrance: The azide group on the Dbu residue may be in a location that is not easily accessible to the drug-linker. 4. Inactive Drug-Linker: The alkyne-modified drug may have degraded due to improper storage or handling.1. Optimize Expression: Review and optimize the conditions for unnatural amino acid incorporation in your expression system (e.g., concentration of this compound, tRNA synthetase levels). 2. Optimize Reaction Parameters: Systematically vary pH, temperature, and reagent concentrations. For CuAAC, titrate the copper catalyst and ligand concentrations. 3. Antibody Engineering: If possible, select a different incorporation site for the unnatural amino acid that is more solvent-exposed. 4. Verify Drug-Linker Activity: Use a fresh batch of the alkyne-drug or verify the activity of the existing stock through analytical methods.
High Levels of Aggregation 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. Conjugating them to the antibody increases its overall hydrophobicity, promoting aggregation, especially at high DARs. 2. Use of Organic Co-solvents: Solvents like DMSO, often used to dissolve the drug-linker, can denature the antibody and cause it to aggregate. 3. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can lead to antibody denaturation. 4. Copper Catalyst (CuAAC): Unchelated copper ions can contribute to protein aggregation.1. Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A DAR of 2 to 6 is often found to have a good therapeutic index. 2. Minimize Co-solvent: Use the lowest possible concentration of the organic co-solvent. Add the drug-linker solution slowly to the antibody solution while mixing. 3. Use Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) and maintain a pH that ensures antibody stability (typically pH 7-8). 4. Immobilize Antibody: Perform the conjugation while the antibody is immobilized on a solid support to prevent antibodies from interacting and aggregating. 5. Use Copper Ligands: For CuAAC, ensure a sufficient concentration of a copper-chelating ligand (e.g., THPTA) is used.
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the antibody (e.g., incorporation efficiency of the unnatural amino acid) or drug-linker can lead to inconsistencies. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR. 3. Inconsistent Purification: Differences in the purification method can result in the enrichment of different DAR species.1. Characterize Starting Materials: Thoroughly characterize all starting materials for each batch to ensure consistent quality. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility. 3. Standardize Purification Protocol: Use a standardized and validated purification protocol for all batches.
Presence of Free Drug After Purification 1. Inefficient Purification: The purification method may not be adequately separating the unconjugated drug-linker from the ADC. 2. Linker Instability: The linker connecting the drug to the alkyne group may be unstable under the reaction or purification conditions, leading to cleavage.1. Optimize Purification: Utilize purification methods with high resolving power, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), and optimize the conditions. 2. Evaluate Linker Stability: Assess the stability of your drug-linker construct under the intended experimental conditions before conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum DAR when using this compound?

The theoretical maximum DAR is determined by the number of this compound residues you have site-specifically incorporated into your antibody. For example, if you engineer two sites per antibody (e.g., one on each heavy chain), the theoretical maximum DAR is 2. This precise control over stoichiometry is a key advantage of using unnatural amino acids.

Q2: Which click chemistry reaction is better for my system, CuAAC or SPAAC?

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is very fast and efficient. However, it requires a copper(I) catalyst, which can be cytotoxic and may cause antibody aggregation if not properly chelated. It is suitable for robust systems where potential copper contamination can be effectively removed.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is copper-free, which eliminates concerns about catalyst-induced aggregation or cytotoxicity. The reaction proceeds by simply mixing the azide-modified antibody with a drug conjugated to a strained alkyne (e.g., DBCO or BCN). However, the kinetics can be slower than CuAAC, and the required strained alkyne linkers are often more complex and hydrophobic.

Q3: How do I measure the average DAR and determine the distribution of species?

Several methods can be used to evaluate the DAR, each with advantages and disadvantages. Combining multiple techniques is advisable for a comprehensive characterization.

Method Information Provided Pros Cons
UV-Vis Spectrophotometry Average DAR onlyQuick and simple.Cannot determine drug load distribution; can be inaccurate if spectra overlap.
Hydrophobic Interaction Chromatography (HIC) Average DAR and drug load distribution.High resolution for different DAR species; compatible with cysteine-linked ADCs.Resolution can be challenging for lysine-linked ADCs.
Reversed-Phase Liquid Chromatography (RP-HPLC) Average DAR and drug load distribution (often on reduced light & heavy chains).Good for detailed analysis and assessing impurities.Denaturing conditions separate antibody chains.
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise mass of each DAR species, average DAR, and drug load distribution.Highly accurate and provides detailed molecular information.Requires sample pre-treatment (e.g., deglycosylation) to reduce complexity.

Q4: What is the optimal molar ratio of the alkyne-drug to the azide-antibody for the conjugation reaction?

Typically, a molar excess of the alkyne-drug is used to drive the reaction to completion. A common starting point is a 4 to 10-fold molar excess of the drug-linker over the antibody. However, the optimal ratio should be determined empirically for your specific system, as a very large excess can sometimes increase the risk of aggregation, especially with hydrophobic payloads.

Experimental Protocols & Visualizations

Overall Workflow for ADC Synthesis and Characterization

The general workflow involves incorporating the azide-containing amino acid, performing the conjugation reaction, purifying the resulting ADC, and finally, characterizing the product to determine the DAR and other quality attributes.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis UAA_Incorp 1. Incorporate this compound into Antibody Conjugation 2. Conjugate with Alkyne-Drug (CuAAC or SPAAC) UAA_Incorp->Conjugation Purify 3. Purify ADC (e.g., SEC, HIC) Conjugation->Purify DAR_Analysis 4. DAR Analysis (HIC, MS, UV-Vis) Purify->DAR_Analysis Aggregate_Analysis 5. Aggregation Analysis (SEC) DAR_Analysis->Aggregate_Analysis Potency_Assay 6. Functional Assay (e.g., Cytotoxicity) Aggregate_Analysis->Potency_Assay

Caption: General workflow for ADC synthesis and characterization.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating an alkyne-modified drug to an antibody containing this compound.

Objective: To achieve a high conjugation efficiency while minimizing aggregation.

Materials:

  • Azide-modified Antibody (Ab-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified Drug (dissolved in DMSO)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Copper-chelating Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

  • Reducing Agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., SEC column)

Methodology:

  • Preparation: Bring all reagents to room temperature. If the antibody is in a buffer containing interfering substances (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.

  • Catalyst Complex Formation: In a separate tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I) complex.

  • Reaction Setup:

    • In a reaction tube, add the Ab-N3 solution.

    • Add the alkyne-modified drug to the desired molar excess (e.g., start with 5 equivalents). If using DMSO, ensure the final concentration remains low (<5% v/v).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).

  • Initiation: Add the freshly prepared sodium ascorbate (e.g., 40 equivalents relative to the azide) to initiate the click reaction.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protecting the reaction from light. The optimal time should be determined experimentally.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.

  • Purification: Purify the ADC from excess drug-linker and reaction components using an appropriate method, such as a desalting column followed by SEC.

CuAAC_Logic cluster_reagents Reaction Conditions Ab_N3 Antibody-N3 (from this compound) ADC Stable ADC (Triazole Linkage) Ab_N3->ADC Drug_Alkyne Drug-Alkyne Drug_Alkyne->ADC Cu_Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Cu_Catalyst->ADC Catalyzes Ligand THPTA Ligand Ligand->Cu_Catalyst Stabilizes

Caption: Logical relationship of components in a CuAAC reaction.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different DAR species in a purified ADC sample.

Methodology:

  • System Setup:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A HIC column suitable for antibodies (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

    • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the purified ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=1, DAR=2, etc.), as higher DARs increase the hydrophobicity of the ADC.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

This technical guide provides a foundational framework for utilizing this compound. Researchers should note that all protocols may require optimization for their specific antibody, drug-linker, and experimental setup.

References

Technical Support Center: Purification of H-L-Dbu(N3)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of H-L-Dbu(N3)-OH labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound labeled peptides?

A1: During solid-phase peptide synthesis (SPPS) of this compound labeled peptides, several types of impurities can arise. These include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or premature capping.

  • Truncated Sequences: Shorter peptide fragments resulting from incomplete synthesis cycles.

  • Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups during the final cleavage step.

  • Diastereomeric Impurities: Racemization of amino acids during activation and coupling steps can lead to the formation of diastereomers, which can be challenging to separate.

  • Side-Reaction Products: The azide group on the Dbu residue is generally stable, but can undergo reduction to an amine under certain cleavage conditions, particularly with thiol-based scavengers. Additionally, other side reactions like aspartimide formation can occur depending on the peptide sequence.

Q2: What is the recommended initial strategy for purifying a crude this compound labeled peptide?

A2: The standard and most effective initial purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from most impurities based on hydrophobicity. A C18 column is the most common stationary phase used for this purpose.

Q3: Can the azide group on this compound be reduced during purification?

A3: The azide group is generally stable under typical RP-HPLC conditions (e.g., acidic mobile phases with acetonitrile gradients). However, prolonged exposure to certain conditions or reagents, especially reducing agents, should be avoided. The primary concern for azide reduction is during the cleavage step from the resin if inappropriate scavengers are used.

Q4: My this compound labeled peptide is showing poor solubility. How can I improve this for purification?

A4: Poor solubility can be a challenge, especially for hydrophobic peptides. To improve solubility for RP-HPLC injection:

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.

  • Use a small percentage of isopropanol in the mobile phase, which can sometimes improve the solubility of "sticky" peptides.

  • For very difficult cases, a denaturant like guanidinium hydrochloride can be used in the sample preparation, but ensure it is compatible with your column and HPLC system.

Q5: What is an orthogonal purification method, and when should I consider it?

A5: An orthogonal purification method separates molecules based on a different chemical principle than the primary method. For peptide purification, if RP-HPLC (separating by hydrophobicity) does not yield the desired purity, an orthogonal method like Ion-Exchange Chromatography (IEX) , which separates based on net charge, can be employed as a secondary step to remove co-eluting impurities. This is particularly useful for removing impurities with similar hydrophobicity but different charge states.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled peptides.

Problem 1: Co-elution of Impurities with the Main Peptide Peak in RP-HPLC

Possible Causes:

  • Impurities have very similar hydrophobicity to the target peptide (e.g., deletion sequences of similar length, diastereomers).

  • The HPLC gradient is too steep, not allowing for sufficient separation.

  • Inappropriate column chemistry or mobile phase modifier.

Solutions:

  • Optimize the Gradient:

    • Run a shallow gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% acetonitrile (ACN) with a 5-95% gradient over 30 minutes, try a gradient of 30-50% ACN over 60 minutes.

  • Change the Mobile Phase Modifier:

    • Trifluoroacetic acid (TFA) is a common ion-pairing agent that provides good peak shape.[1][2] However, formic acid (FA) can sometimes offer different selectivity and is more compatible with mass spectrometry.[3] Comparing purifications with 0.1% TFA and 0.1% FA in your mobile phases can be beneficial.

  • Evaluate Different Stationary Phases:

    • While C18 is the standard, other stationary phases like C8 or Phenyl-Hexyl can offer different selectivities and may resolve co-eluting impurities. For very hydrophobic peptides, a C4 column might be considered.[4][5]

  • Employ an Orthogonal Purification Method:

    • If optimizing RP-HPLC is insufficient, use a secondary method like IEX to separate based on charge.

Problem 2: Low Recovery of the Purified Peptide

Possible Causes:

  • Poor solubility of the peptide in the mobile phase.

  • Adsorption of the peptide to the HPLC column or system components.

  • Precipitation of the peptide on the column.

Solutions:

  • Improve Solubility:

    • As mentioned in the FAQs, ensure complete dissolution of your sample before injection, using solvents like DMSO if necessary.

  • Modify Mobile Phase:

    • Adding a small amount of isopropanol (1-5%) to the mobile phase can sometimes improve the recovery of hydrophobic peptides.

  • Increase Column Temperature:

    • Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and reduce peak broadening, potentially increasing recovery.

  • Passivate the HPLC System:

    • If you suspect adsorption to metal surfaces, passivating the system with a strong acid wash (if compatible with your system) may help.

Problem 3: Broad or Tailing Peaks

Possible Causes:

  • Secondary interactions between the peptide and the stationary phase (e.g., with free silanol groups).

  • Peptide aggregation on the column.

  • Column overloading.

Solutions:

  • Optimize Mobile Phase Modifier:

    • Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize interactions with silanol groups.

  • Reduce Sample Load:

    • Inject a smaller amount of the crude peptide to see if peak shape improves.

  • Adjust Flow Rate and Gradient:

    • A slower flow rate and a shallower gradient can sometimes improve peak shape.

  • Increase Column Temperature:

    • Higher temperatures can reduce viscosity and improve mass transfer, leading to sharper peaks.

Quantitative Data Summary

The following tables provide a general overview of expected performance for different purification strategies. Actual results will vary depending on the specific peptide sequence and purity of the crude material.

Table 1: Comparison of RP-HPLC Stationary Phases for Modified Peptide Purification

Stationary PhasePrimary Separation PrincipleBest Suited ForExpected Purity Range (Single Run)
C18 HydrophobicityGeneral purpose, wide range of peptides85-98%
C8 HydrophobicityLess hydrophobic than C18, good for more polar peptides85-98%
C4 HydrophobicityLarge and/or very hydrophobic peptides80-95%
Phenyl-Hexyl Hydrophobicity & π-π interactionsPeptides containing aromatic residuesCan provide alternative selectivity to C18

Table 2: Typical Yield and Purity in a Two-Step Purification Process

Purification StepTypical PurityTypical Yield
Crude Peptide 40-70%100% (by definition)
After RP-HPLC >95%30-60%
After RP-HPLC + IEX >98%15-40%

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of this compound Labeled Peptides
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of 0.1% TFA in water. If solubility is an issue, use DMSO to dissolve the peptide first, then dilute with 0.1% TFA in water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or scaled up for preparative).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient:

      • Scouting Run: A linear gradient of 5% to 95% B over 30 minutes to determine the approximate elution time.

      • Purification Run: A shallow gradient centered around the elution time observed in the scouting run (e.g., a 1% per minute increase in B).

    • Flow Rate: 1 mL/min for a 4.6 mm ID column (adjust for other column dimensions).

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity and mass of the peptide in the desired fractions using mass spectrometry.

  • Lyophilization:

    • Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final_product Final Product synthesis Fmoc-SPPS of This compound Peptide cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude rphplc Preparative RP-HPLC crude->rphplc fractions Fraction Collection rphplc->fractions analysis Purity & Identity Analysis (Analytical HPLC & MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified this compound Labeled Peptide lyophilization->pure_peptide

Caption: Experimental workflow for the synthesis and purification of this compound labeled peptides.

troubleshooting_logic cluster_optimization RP-HPLC Optimization cluster_orthogonal Orthogonal Method start Low Purity after Initial RP-HPLC gradient Optimize Gradient (shallower slope) start->gradient modifier Change Mobile Phase Modifier (e.g., FA) gradient->modifier If still impure end High Purity Peptide gradient->end If pure column Try Different Stationary Phase (C8, Phenyl) modifier->column If still impure modifier->end If pure iex Ion-Exchange Chromatography (IEX) column->iex If still impure column->end If pure iex->end

Caption: Troubleshooting logic for improving the purity of this compound labeled peptides.

References

Technical Support Center: Mitigating Copper Toxicity in Cell-Based CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of copper-induced toxicity during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in living cells, particularly when using azide-modified molecules like H-L-Dbu(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a CuAAC reaction?

This compound is a chemical reagent that contains an azide group.[1][2][3][4] In the context of a CuAAC (click chemistry) reaction, it serves as one of the reaction partners. It can be covalently linked to a molecule containing a terminal alkyne group through the formation of a stable triazole ring, a reaction catalyzed by copper(I) ions.[1]

Q2: What is the primary cause of cytotoxicity in cell-based CuAAC reactions?

The primary cause of cytotoxicity in cell-based CuAAC reactions is the copper(I) catalyst. Excess intracellular copper can lead to a form of regulated cell death called "cuproptosis". This process involves the binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, proteotoxic stress, and ultimately cell death. Additionally, the reaction of Cu(I) with molecular oxygen can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components.

Q3: How can I minimize copper-induced toxicity in my live-cell experiments?

Minimizing copper toxicity is crucial for successful live-cell CuAAC. Key strategies include:

  • Using Copper-Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are essential. These ligands stabilize the Cu(I) oxidation state, accelerate the reaction rate (allowing for lower copper concentrations and shorter reaction times), and can act as sacrificial reductants to minimize ROS production.

  • Optimizing Reagent Concentrations: Use the lowest effective concentrations of copper sulfate, ligand, and your azide/alkyne probes. Titration experiments are recommended to find the optimal balance between reaction efficiency and cell viability.

  • Minimizing Reaction Time: The use of accelerating ligands allows for significantly shorter incubation times, often in the range of 5 to 30 minutes, which reduces the exposure of cells to potentially toxic reagents.

  • Using Fresh Reducing Agent: The reducing agent, typically sodium ascorbate, is used to generate the active Cu(I) from a Cu(II) salt (e.g., CuSO₄). Sodium ascorbate solutions are prone to oxidation and should be prepared fresh for each experiment.

  • Choosing Appropriate Buffers: Avoid Tris-based buffers, as the amine groups can chelate copper and inhibit the reaction. Phosphate-buffered saline (PBS) or HEPES are generally recommended.

Q4: Are there alternatives to CuAAC for live-cell labeling that avoid copper toxicity?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a widely used alternative. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst, thus eliminating the issue of copper cytotoxicity. While highly biocompatible, SPAAC reactions can have slower kinetics compared to CuAAC. This compound, being an azide-containing reagent, is compatible with SPAAC when reacted with a strained alkyne.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death / Low Viability 1. High Copper Concentration: The concentration of CuSO₄ is too high. 2. Absence or Insufficient Ligand: No copper-chelating ligand was used, or the ligand-to-copper ratio is too low. 3. Long Incubation Time: Cells are exposed to the reaction mixture for too long. 4. Oxidized Reducing Agent: The sodium ascorbate solution was not freshly prepared.1. Perform a dose-response curve to determine the optimal (lowest effective) copper concentration (Typical range: 25-100 µM). 2. Always use a copper-chelating ligand (e.g., THPTA, BTTAA). A ligand-to-copper ratio of 5:1 is often recommended to protect cells. 3. Reduce the incubation time. With accelerating ligands, 5-15 minutes is often sufficient. 4. Always prepare a fresh stock of sodium ascorbate immediately before the experiment.
Low or No "Click" Signal 1. Oxidation of Copper Catalyst: The active Cu(I) has been oxidized to inactive Cu(II). 2. Inhibitory Buffer Components: Use of Tris or other chelating buffers. 3. Low Reactant Concentration: The concentration of this compound or the alkyne-modified molecule is too low. 4. Degraded Reagents: The azide or alkyne probe has degraded.1. Ensure a fresh solution of sodium ascorbate is used. Degas solutions to minimize dissolved oxygen. 2. Switch to a non-coordinating buffer like PBS or HEPES. 3. Increase the concentration of the limiting reactant. A molar excess of the smaller probe molecule is often used. 4. Use high-quality, properly stored reagents.
High Background Signal 1. Non-specific Binding: The detection reagent (e.g., fluorescent alkyne) is binding non-specifically to cells. 2. Cellular Autofluorescence: Cells naturally fluoresce, which can interfere with signal detection.1. Reduce the concentration of the detection reagent. Include appropriate wash steps after the labeling reaction. 2. Image an unlabeled control cell population to determine the level of autofluorescence. Use appropriate filter sets and, if available, spectral unmixing to separate the specific signal.

Quantitative Data Summary

The following tables summarize data on the impact of copper and the protective effects of ligands on cell viability from various studies.

Table 1: Effect of Copper Concentration on Cell Viability

Cell Line Copper Compound Exposure Time LD₅₀ (Concentration for 50% Viability) Reference
HepG2 Copper Sulfate 48 hours 220.5 ± 23.8 µg/mL
SH-SY5Y (Undifferentiated) Copper 24 hours ~100-200 µM

| SH-SY5Y (Undifferentiated) | Copper | 48 hours | ~50-100 µM | |

Table 2: Protective Effect of Copper-Chelating Ligands in CuAAC

Ligand Copper Concentration Cell Viability Notes Reference
THPTA 50 µM CuSO₄ High Protected HeLa, CHO, and Jurkat cells during a 5-minute reaction.
BTTAA derivative 50 µM CuSO₄ >90% Assessed 24 hours after a 10-minute treatment.
BTTES 75 µM CuSO₄ High Enabled noninvasive imaging in live zebrafish embryos with no apparent toxicity.
Ligand 1* 25 µM CuSO₄ ~95% Assessed 24 hours after a 5-minute treatment.

*Ligand 1 is a BTTAA derivative.

Experimental Protocols

Protocol 1: General Procedure for Cell-Surface Labeling via CuAAC

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

Materials:

  • Cells cultured with a metabolic label containing an alkyne or azide group.

  • This compound (or an alkyne-containing probe if cells are azide-labeled).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 40 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).

  • Wash Buffer (e.g., PBS containing 1% BSA).

  • Culture medium.

Procedure:

  • Cell Preparation: Gently wash the metabolically labeled cells twice with ice-cold Wash Buffer.

  • Prepare Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add reagents in the following order:

    • Culture medium or PBS: to final volume

    • This compound (or other probe): to final concentration (e.g., 25-100 µM)

    • Copper Ligand: to final concentration (e.g., 250 µM)

    • CuSO₄: to final concentration (e.g., 50 µM)

    • Sodium Ascorbate: to final concentration (e.g., 2.5 mM)

    • Note: Gently mix after adding each reagent.

  • Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail.

  • Incubation: Incubate the cells for 5-20 minutes at room temperature or 37°C, protected from light.

  • Quenching and Washing: Remove the reaction cocktail and wash the cells three times with Wash Buffer to remove excess reagents.

  • Downstream Analysis: The cells are now ready for downstream applications such as fluorescence microscopy or flow cytometry.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol can be used to quantify copper-induced cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader.

Procedure:

  • Cell Treatment: Expose cells to varying concentrations of the CuAAC reaction components for the desired duration. Include untreated control wells.

  • Add MTT Reagent: After treatment, remove the media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL).

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the Solubilization Buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

CuAAC_Workflow cluster_prep 1. Cell Preparation cluster_reaction 2. CuAAC Reaction cluster_analysis 3. Analysis Metabolic_Labeling Metabolically label cells (e.g., with alkyne sugar) Wash_Cells Wash cells Metabolic_Labeling->Wash_Cells Prepare_Cocktail Prepare fresh Click Cocktail (CuSO4, Ligand, Ascorbate, This compound) Incubate Incubate with cells (5-20 min) Prepare_Cocktail->Incubate Wash_Again Wash cells (x3) Incubate->Wash_Again Imaging Microscopy / Flow Cytometry Wash_Again->Imaging

Caption: Experimental workflow for cell-based CuAAC labeling.

Copper_Toxicity_Pathway cluster_cuproptosis Cuproptosis Pathway cluster_ros ROS Pathway Cu_ion Excess Intracellular Cu(I) / Cu(II) TCA_Cycle Lipoylated TCA Cycle Proteins Cu_ion->TCA_Cycle ROS Reactive Oxygen Species (ROS) Cu_ion->ROS + O2 Protein_Agg Protein Aggregation TCA_Cycle->Protein_Agg direct binding FeS_Loss Iron-Sulfur Cluster Protein Loss Protein_Agg->FeS_Loss Proteotoxic_Stress Proteotoxic Stress FeS_Loss->Proteotoxic_Stress Cell_Death Cell Death Proteotoxic_Stress->Cell_Death Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death_ROS Cell Death Oxidative_Damage->Cell_Death_ROS

Caption: Key signaling pathways of copper-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to H-L-Dbu(N3)-OH and Other Azide-Containing Amino Acids for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of azide-containing amino acids into peptides and proteins is a cornerstone of modern chemical biology. These bioorthogonal handles unlock a vast potential for creating sophisticated bioconjugates, from targeted therapeutics to advanced imaging agents. This guide provides an objective comparison of H-L-Dbu(N3)-OH, a unique azide-containing amino acid, with other commonly employed alternatives, supported by experimental data and detailed methodologies to inform your research.

The azide moiety (-N₃) is a small, stable, and bioorthogonal functional group that does not readily interact with endogenous biological molecules.[1] Its true power is unleashed in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions form a stable triazole linkage, enabling the precise and efficient conjugation of a wide array of functionalities to biomolecules.[1]

This guide will focus on the structural and performance characteristics of this compound in comparison to other widely used azide-containing amino acids such as L-azidolysine (N3K), L-azidohomoalanine (Aha), and p-azidomethyl-L-phenylalanine (pAMF).

Structural and Physicochemical Comparison

The choice of an azide-containing amino acid can significantly influence the properties of the resulting peptide and the efficiency of subsequent bioconjugation reactions. Factors such as side chain length, polarity, and steric hindrance play a crucial role.

This compound , or L-2-amino-4-azidobutanoic acid, is a derivative of L-2,4-diaminobutyric acid (Dbu).[] It features a relatively short and flexible side chain with a terminal primary azide. This structure is expected to have minimal steric hindrance, potentially leading to favorable reaction kinetics in click chemistry.

A summary of the key physicochemical properties of this compound and its common alternatives is presented in Table 1.

Amino Acid Abbreviation Side Chain Structure Side Chain Length Side Chain Polarity Key Features
This compound--(CH₂)₂-N₃ShortPolarShort, flexible side chain may reduce steric hindrance.
L-AzidolysineN3K-(CH₂)₄-N₃LongPolarLonger, flexible chain provides good accessibility.
L-AzidohomoalanineAha-(CH₂)₂-N₃ShortPolarMethionine analogue, can be incorporated metabolically.[3]
p-Azidomethyl-L-phenylalaninepAMF-CH₂-C₆H₄-N₃LongNonpolar (aromatic)Aromatic ring can participate in π-π stacking interactions.

Performance in Bioconjugation Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction known for its rapid kinetics. The reaction rate is influenced by steric accessibility to the azide and the electronic properties of the azide-containing molecule. Less sterically hindered primary azides, like that in this compound, are generally expected to exhibit faster reaction rates.

CuAAC_Reaction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is particularly valuable for applications in living systems due to the cytotoxicity of copper. The reaction rate is primarily dictated by the ring strain of the cyclooctyne reagent and the steric accessibility of the azide.

A study comparing a novel hydrophilic azide-containing amino acid to azidolysine (N3K) in SPAAC with DBCO and BCN provided valuable quantitative data. The second-order rate constant for the novel amino acid with DBCO was 0.34 M⁻¹s⁻¹, which is comparable to other reported rates for azides. This highlights the importance of the specific reaction partners and conditions in determining reaction efficiency.

SPAAC_Reaction

Table 2 provides a summary of available quantitative data for the performance of different azide-containing amino acids in click chemistry reactions.

Amino Acid Reaction Type Alkyne Partner Second-Order Rate Constant (k₂) Yield Reference
This compoundCuAAC / SPAACNot specifiedData not availableHigh (expected)-
Azidolysine (N3K)SPAACDBCO0.037 M⁻¹s⁻¹>95%
Novel Hydrophilic Azido Amino AcidSPAACDBCO0.34 M⁻¹s⁻¹>95%
Novel Hydrophilic Azido Amino AcidSPAACBCN0.28 M⁻¹s⁻¹>95%
L-Azidohomoalanine (Aha)CuAACTerminal AlkyneData not availableHigh
p-Azidomethyl-L-phenylalanine (pAMF)CuAAC / SPAACNot specifiedData not availableHigh (expected)-

Note: The reactivity of azides is highly dependent on the specific alkyne partner, solvent, temperature, and catalyst system (for CuAAC). Direct comparison of data from different studies should be done with caution.

Experimental Protocols

Synthesis of Fmoc-L-Dbu(N3)-OH

The Fmoc-protected form of this compound is the key building block for solid-phase peptide synthesis (SPPS). An efficient synthesis starting from Fmoc-L-glutamine has been reported.

Synthesis_Workflow

Detailed Protocol (adapted from Lau et al., 2011):

  • Hofmann Rearrangement: To a solution of Fmoc-L-glutamine in a mixture of DMF and water, add [bis(trifluoroacetoxy)iodo]benzene and pyridine. Stir the reaction mixture for 14 hours. The product, Fmoc-L-2,4-diaminobutanoic acid (Fmoc-Dab-OH), can be isolated after an appropriate workup.

  • Diazo Transfer: Dissolve the Fmoc-Dab-OH in a mixture of water, methanol, and dichloromethane. Add potassium carbonate to adjust the pH to 9. Then, add imidazole-1-sulfonyl azide hydrochloride and stir the reaction for 18 hours. Following purification, Fmoc-L-Dbu(N3)-OH is obtained.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Dbu(N3)-OH

The incorporation of Fmoc-L-Dbu(N3)-OH into a peptide sequence follows standard Fmoc-based SPPS protocols.

SPPS_Workflow

Key Steps:

  • Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-L-Dbu(N3)-OH (or any other Fmoc-amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA.

  • Add the TBTA solution to the reaction mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using techniques such as HPLC or mass spectrometry.

  • Purify the resulting bioconjugate using an appropriate chromatographic method.

Conclusion and Future Outlook

This compound presents a valuable addition to the toolkit of azide-containing amino acids for bioconjugation. Its short, flexible side chain is anticipated to offer favorable reaction kinetics in click chemistry reactions due to minimal steric hindrance. The availability of a robust synthesis protocol for its Fmoc-protected form facilitates its incorporation into peptides via standard SPPS.

However, a significant gap in the literature remains regarding the direct quantitative comparison of this compound's performance against other common azide-containing amino acids. Future studies should focus on determining the second-order rate constants for this compound in both CuAAC and SPAAC with various alkyne partners. Such data would provide a much-needed quantitative basis for researchers to select the optimal azide-containing amino acid for their specific application, thereby accelerating innovation in drug discovery and chemical biology.

References

A Comparative Guide to CuAAC and SPAAC for H-L-Dbu(N3)-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The azide-containing building block, H-L-Dbu(N3)-OH (L-2,4-diaminobutyric acid with an azide moiety), offers a versatile handle for bioconjugation. Two of the most powerful "click chemistry" reactions for modifying such molecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the conjugation of this compound, supported by general experimental data and protocols to aid in selecting the optimal strategy for your research needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1]High, as it is copper-free and suitable for live systems.[1][2]
Reaction Kinetics Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.[1]Fast, but generally slower than CuAAC.[1]
Reactants Terminal alkynes are stable and readily available.Strained cyclooctynes can be less stable and more complex to synthesize.
Reaction Conditions Broad range of aqueous and organic solvents, pH (4-12), and temperatures.Typically performed at physiological temperature.
Byproducts Minimal byproducts.Minimal byproducts.
Regioselectivity Forms the 1,4-disubstituted triazole regioisomer exclusively.Can form a mixture of regioisomers.

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with the azide on this compound. In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain is the driving force for the reaction with the azide, thus eliminating the need for a metal catalyst.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism HLDbuN3OH This compound Intermediate Copper Acetylide Intermediate HLDbuN3OH->Intermediate TerminalAlkyne Terminal Alkyne TerminalAlkyne->Intermediate + Cu(I) CuI Cu(I) Catalyst Intermediate->CuI Regenerates TriazoleProduct 1,4-Triazole Product Intermediate->TriazoleProduct + this compound

A simplified diagram of the CuAAC reaction mechanism.

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism HLDbuN3OH_SPAAC This compound TransitionState [3+2] Cycloaddition Transition State HLDbuN3OH_SPAAC->TransitionState StrainedAlkyne Strained Cyclooctyne StrainedAlkyne->TransitionState TriazoleProduct_SPAAC Triazole Product (Mixture of Regioisomers) TransitionState->TriazoleProduct_SPAAC

A simplified diagram of the SPAAC reaction mechanism.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes typical quantitative data for these reactions. It is important to note that the optimal conditions for this compound conjugation may require specific optimization.

ParameterCuAACSPAAC
Second-order rate constant (M⁻¹s⁻¹) 10² - 10³10⁻³ - 1
Typical Reaction Time 1 - 4 hours12 - 24 hours
Typical Temperature Room TemperatureRoom Temperature to 37°C
Reactant Concentration (Azide) 1.1 equivalents1.1 - 1.5 equivalents
Catalyst Loading (CuSO₄) 1-10 mol%N/A
Reducing Agent (Sodium Ascorbate) 5-20 mol%N/A
Typical Yield >95%>90%

Experimental Protocols

Below are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. These should be optimized for specific applications.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

Materials:

  • This compound (1 equivalent)

  • Alkyne-functionalized molecule (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., DMSO/water mixture, THF/water)

Procedure:

  • Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in buffer.

  • In another separate vial, prepare a premixed solution of CuSO₄ and the ligand (if used).

  • To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.

  • Purify the product using standard chromatographic techniques.

CuAAC_Workflow Start Start Dissolve Dissolve this compound and Alkyne Start->Dissolve Mix Combine Reactants and Catalysts Dissolve->Mix PrepareCu Prepare CuSO4/Ligand Solution PrepareCu->Mix PrepareAscorbate Prepare Sodium Ascorbate Solution PrepareAscorbate->Mix React Stir at Room Temperature Mix->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Quench with EDTA Monitor->Quench Reaction Complete Purify Purify Product Quench->Purify End End Purify->End

General workflow for a CuAAC reaction.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

Materials:

  • This compound (1 equivalent)

  • Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule (1.1 - 1.5 equivalents)

  • Solvent (e.g., PBS, DMSO/water mixture)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the strained cyclooctyne-functionalized molecule to the solution.

  • Allow the reaction to proceed at the desired temperature (typically room temperature or 37°C for biological applications).

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

  • Once the reaction is complete, the triazole product can be purified as needed for the specific application. For bioconjugation in biological media, the product may be used directly without further purification.

SPAAC_Workflow Start_SPAAC Start Dissolve_SPAAC Dissolve this compound in Solvent Start_SPAAC->Dissolve_SPAAC Add_Alkyne_SPAAC Add Strained Cyclooctyne Dissolve_SPAAC->Add_Alkyne_SPAAC React_SPAAC Incubate at RT or 37°C Add_Alkyne_SPAAC->React_SPAAC Monitor_SPAAC Monitor Progress (LC-MS, NMR) React_SPAAC->Monitor_SPAAC Purify_SPAAC Purify Product (Optional) Monitor_SPAAC->Purify_SPAAC Reaction Complete End_SPAAC End Purify_SPAAC->End_SPAAC

Simplified workflow for a SPAAC reaction.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of copper.

  • The reagents are readily available and cost-effective.

SPAAC is the method of choice for:

  • In vivo or live-cell applications where copper toxicity is a concern.

  • Applications requiring high biocompatibility and mild reaction conditions.

For many applications in drug development and materials science where biocompatibility is not the primary concern, the speed and efficiency of CuAAC make it a very attractive option. However, for the development of biotherapeutics or in vivo imaging agents, the copper-free nature of SPAAC is a significant advantage. Researchers should carefully weigh the trade-offs between reaction kinetics, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their work with this compound.

References

A Comparative Guide to H-L-Dbu(N3)-OH in Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to H-L-Dbu(N3)-OH

This compound, or L-2,4-diaminobutyric acid with a terminal azide on the side chain, is a non-canonical amino acid that serves as a chemical handle for bioconjugation.[1][2][3][4] The primary amine at the α-carbon allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The terminal azide group on the side chain is a bioorthogonal functionality, meaning it is chemically inert to most biological molecules but can selectively react with a partner functional group, typically an alkyne, through "click chemistry".[1] This reagent is suitable for both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering versatility in experimental design.

Comparison with Alternative Azide-Containing Amino Acids

The choice of an azide-containing amino acid can influence the physicochemical properties of the resulting biomolecule and the efficiency of the subsequent bioconjugation reaction. Below is a comparison of this compound with other common alternatives.

Data Presentation: Structural and Qualitative Comparison of Azide-Containing Amino Acids

FeatureThis compoundL-Azidohomoalanine (Aha)Nε-azido-L-lysine
Structure Contains a four-carbon side chain with a terminal azide.A methionine analogue with a terminal azide instead of a methylthio group.Contains a six-carbon side chain with a terminal azide.
Side Chain Length ShortShortLong
Flexibility Moderately flexibleModerately flexibleHighly flexible
Incorporation Typically via SPPS.Can be incorporated metabolically in methionine-auxotrophic expression systems or via SPPS.Typically via SPPS.
Potential for Steric Hindrance Lower potential due to shorter side chain.Lower potential due to shorter side chain.Higher potential due to longer side chain.
Hydrophilicity Likely more hydrophilic than Aha.Moderately hydrophilic.More hydrophilic due to longer alkyl chain.

Quantitative Data Summary: General Reaction Rates of Click Chemistry Reactions

While specific kinetic data for this compound is unavailable, the following table provides a general comparison of the second-order rate constants for different types of click chemistry reactions that can be employed with azide-containing amino acids.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
CuAAC Azide & Terminal Alkyne10 - 100High reaction rates and yields.
SPAAC Azide & Strained Alkyne (e.g., DBCO, BCN)10⁻³ - 1Copper-free, suitable for live-cell imaging.
IEDDA Tetrazine & Trans-cyclooctene (TCO)up to 10⁶Exceptionally fast, bioorthogonal.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours.

    • For this compound: Follow the same procedure as for standard amino acids. A longer coupling time or double coupling may be beneficial to ensure high efficiency.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the labeling of a peptide containing this compound with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-triazolylmethanol (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified peptide, alkyne-functionalized molecule (typically 1.5-5 equivalents), and THPTA (to chelate and stabilize the copper).

    • Add CuSO₄ to the mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the labeled peptide using reverse-phase HPLC or size-exclusion chromatography.

Mandatory Visualization

Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation (Click Chemistry) Resin Solid Support (Resin) AA_Coupling Amino Acid Coupling (including this compound) Resin->AA_Coupling Deprotection Fmoc Deprotection AA_Coupling->Deprotection Cleavage Cleavage & Deprotection AA_Coupling->Cleavage Deprotection->AA_Coupling Repeat for each AA Crude_Peptide Crude Azide-Peptide Cleavage->Crude_Peptide Purified_Peptide Purified Azide-Peptide Crude_Peptide->Purified_Peptide Purification (HPLC) Click_Reaction CuAAC or SPAAC Purified_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Conjugate Bioconjugate Click_Reaction->Conjugate

Caption: General workflow for bioconjugation using this compound.

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway, a target for bioconjugate studies.

References

A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, a chemical bridge connecting the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of the two primary categories of ADC linkers—cleavable and non-cleavable—supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of relevant biological and experimental workflows.

The fundamental difference between these linker strategies lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be severed under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, whereas non-cleavable linkers release the payload only after the lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are engineered to be stable in the systemic circulation at physiological pH (~7.4) but to break down in response to specific triggers within the tumor or the cell. This targeted release can be initiated by several mechanisms:

  • Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. The VC linker is recognized for its high plasma stability and efficient intracellular cleavage.

  • pH-Sensitive Linkers: Hydrazone linkers are a key example of this class, designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).

  • Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream to trigger payload release.

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, often membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-Cleavable Linkers: Stability at the Forefront

Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), offer superior plasma stability as they lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.

This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect. Consequently, ADCs with non-cleavable linkers are often more dependent on the biology of the target cells.

Data Presentation

The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeExampleCleavage MechanismPlasma Half-life (t½)Key Considerations
PeptideValine-Citrulline (VCit)Protease (Cathepsin B)~2 days (in mouse)Prone to cleavage by carboxylesterase 1c in rodent plasma, complicating preclinical evaluation.
PeptideGlutamic acid-Valine-Citrulline (EVCit)Protease (Cathepsin B)~12 days (in mouse)Developed to improve stability in rodent plasma.
pH-SensitiveHydrazoneAcid Hydrolysis (low pH)~2 daysEarly designs suffered from poor plasma stability.
pH-SensitiveSilyl ether-basedAcid Hydrolysis (low pH)> 7 days (in human plasma)Newer designs show significantly improved stability.
DisulfideSPDBReduction (Glutathione)VariableStability can be enhanced by introducing steric hindrance around the disulfide bond.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypeCell LineIC50Bystander Effect
Trastuzumab-vc-MMAECleavable (Val-Cit)N87 (HER2+)Lower IC50Yes
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (SMCC)MCF7 (HER2-) in co-cultureHigher IC50No
DS8201a (Enhertu)Cleavable (GGFG)MCF7 (HER2-) in co-cultureLower IC50Yes
ADC with Galactosidase-cleavable linkerCleavable (Enzymatic)VariousGenerally lower IC50 vs. non-cleavableYes

IC50 values are highly dependent on the specific ADC, cell line, and assay conditions. Lower IC50 indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation. This can be performed at the intact ADC level or after fragmentation of the antibody.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the in vitro potency of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 72-120 hours).

  • Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, resazurin) or cell membrane integrity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).

  • Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Analysis: Specifically measure the viability of the antigen-negative cell population (e.g., by quantifying GFP fluorescence). A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

Mandatory Visualization

ADC_Cleavable_Linker_Pathway Mechanism of Action: Cleavable Linker ADC cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC ADC (Stable Linker) Receptor Antigen Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 5a. Cell Killing Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell 5b. Diffusion Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis 6. Bystander Killing

Caption: Mechanism of a cleavable linker ADC.

ADC_NonCleavable_Linker_Pathway Mechanism of Action: Non-Cleavable Linker ADC cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Highly Stable Linker) Receptor Antigen Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Payload_Metabolite Payload-Linker- Amino Acid Complex Degradation->Payload_Metabolite 5. Release Apoptosis Apoptosis Payload_Metabolite->Apoptosis 6. Cell Killing

Caption: Mechanism of a non-cleavable linker ADC.

experimental_workflow Experimental Workflow for ADC Linker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay (LC-MS) cytotoxicity Cytotoxicity Assay (IC50) (MTT/MTS) bystander Bystander Effect Assay (Co-culture) efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) cytotoxicity->efficacy bystander->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy->pk_pd toxicology Toxicology Studies pk_pd->toxicology start ADC Candidate (Different Linkers) start->plasma_stability start->cytotoxicity start->bystander

Caption: Workflow for ADC linker evaluation.

References

Validating H-L-Dbu(N3)-OH Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a powerful tool for creating novel peptides and bioconjugates. Among these, azido-functionalized amino acids are particularly valuable for their ability to undergo bioorthogonal "click" chemistry reactions. This guide provides an objective comparison of the incorporation of H-L-Dbu(N3)-OH into synthetic peptides, validated by mass spectrometry, and discusses its performance relative to other common azido-amino acids.

The successful incorporation of this compound, an azido-derivative of diaminobutyric acid, into a peptide sequence is a critical first step for subsequent modifications, such as the attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains. Mass spectrometry is an indispensable analytical technique for unequivocally verifying the successful synthesis of the desired azido-containing peptide.[1] This guide outlines the experimental workflow for synthesizing and validating peptides containing this compound and presents a comparative analysis with other azido-amino acids.

Performance Comparison of Azido-Amino Acids in Peptide Synthesis

The choice of azido-amino acid can influence the efficiency of solid-phase peptide synthesis (SPPS) and the physicochemical properties of the resulting peptide. While comprehensive head-to-head quantitative data is often sequence-dependent, the following table summarizes key comparative aspects based on established chemical principles and available literature. A notable alternative to this compound is azidolysine (H-L-Lys(N3)-OH), which is also frequently used for introducing an azide handle.[2]

FeatureThis compoundH-L-Lys(N3)-OHL-AzidoalanineConsiderations & Potential Issues
Structure Azido group on the gamma-carbon of a diaminobutyric acid residue.Azido group on the epsilon-carbon of a lysine residue.Azido group on the beta-carbon of an alanine residue.The length and flexibility of the side chain can impact peptide structure and subsequent bioorthogonal reactions.
Solubility The shorter side chain may have a lesser impact on peptide solubility compared to longer, more hydrophobic alternatives. A newly designed hydrophilic azido-amino acid has been shown to improve the solubility of peptides with multiple incorporation sites.[2]Replacement of a lysine residue with azidolysine can decrease peptide solubility by removing a positive charge.[2]The impact on solubility is generally minimal due to the small side chain.Poor solubility can complicate purification and handling of the peptide.
SPPS Compatibility Compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[3]Generally compatible with Fmoc-SPPS.Compatible with Fmoc-SPPS.Potential for side reactions, such as azide elimination, has been reported for some α-azido acids under certain Fmoc-deprotection conditions.
Click Reaction Kinetics The azide group is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).The longer side chain may offer slightly different kinetics in bioorthogonal reactions.The proximity of the azide to the peptide backbone could influence reaction efficiency.The specific reaction conditions and the nature of the alkyne-containing reaction partner will significantly influence the reaction rate.

Experimental Protocol: Synthesis and Validation of a Model Peptide Containing this compound

This section provides a detailed methodology for the synthesis of a model peptide incorporating this compound and its subsequent validation by mass spectrometry.

I. Peptide Synthesis (Fmoc-SPPS)

The synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Dbu(N3)-Leu-NH2, is performed using a microwave-assisted automated peptide synthesizer.

  • Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF).

  • Fmoc-Deprotection: The Fmoc protecting group is removed from the resin and subsequent amino acids by treatment with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Each Fmoc-protected amino acid (including Fmoc-L-Dbu(N3)-OH) is pre-activated with a coupling reagent such as HBTU/HOBt or DIC/Oxyma and coupled to the free N-terminus of the growing peptide chain. Double coupling can be employed to ensure high coupling efficiency, especially for sterically hindered amino acids.

  • Acetylation: The N-terminus of the final peptide is acetylated using a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.

II. Peptide Purification (RP-HPLC)

The crude lyophilized peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is used for the separation.

  • Mobile Phases: Mobile phase A consists of 0.1% TFA in water, and mobile phase B consists of 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over a specified time is used to elute the peptide.

  • Detection: The peptide is detected by monitoring the absorbance at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is confirmed by analytical HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product.

III. Mass Spectrometry Validation (LC-MS/MS)

The identity and purity of the final peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: A small amount of the lyophilized peptide is dissolved in a suitable solvent, typically a water/acetonitrile mixture with 0.1% formic acid.

  • LC Separation: The peptide solution is injected onto an LC system coupled to a mass spectrometer. A C18 column and a gradient of water/acetonitrile with 0.1% formic acid are used for separation.

  • Mass Spectrometry Analysis:

    • Full Scan (MS1): The mass spectrometer is operated in positive ion mode to acquire a full scan spectrum to determine the molecular weight of the peptide. The theoretical and observed mass-to-charge ratios (m/z) are compared.

    • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.

Data Presentation: Expected Mass Spectrometry Results

The successful incorporation of this compound is confirmed by the agreement between the theoretical and observed molecular weights and the fragmentation pattern observed in the MS/MS spectrum.

ParameterExpected Value for Ac-Tyr-Gly-Gly-Phe-Dbu(N3)-Leu-NH2Observed Value (Example)
Monoisotopic Mass 738.38 Da738.39 Da
[M+H]+ (m/z) 739.39739.40
[M+2H]2+ (m/z) 370.20370.21

MS/MS Fragmentation Analysis: The MS/MS spectrum should show a series of b- and y-ions that are consistent with the peptide sequence. The mass difference between adjacent fragment ions will correspond to the mass of the respective amino acid residue. The presence of the Dbu(N3) residue will be confirmed by a mass shift of 126.07 Da (the residue mass of Dbu(N3)) in the fragment ion series.

Visualizing the Workflow and Application

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validation and a potential application in studying cellular signaling.

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_purification Purification cluster_validation Mass Spectrometry Validation s1 Resin Swelling s2 Iterative Deprotection & Coupling (including Fmoc-L-Dbu(N3)-OH) s1->s2 s3 N-terminal Acetylation s2->s3 s4 Cleavage & Deprotection s3->s4 s5 Precipitation & Lyophilization s4->s5 p1 RP-HPLC Separation s5->p1 p2 Fraction Collection p1->p2 p3 Purity Check (Analytical HPLC) p2->p3 p4 Lyophilization p3->p4 v1 LC-MS Analysis (Full Scan MS1) p4->v1 v2 Tandem MS (MS/MS) (Fragmentation) v1->v2 v3 Data Analysis (Sequence Confirmation) v2->v3 final_product final_product v3->final_product Validated Peptide

Caption: Experimental workflow for the synthesis and validation of a peptide containing this compound.

signaling_pathway_application cluster_cell Cellular Environment cluster_analysis Chemoproteomic Analysis probe Peptide-Dbu(N3) target_protein Target Protein (e.g., Kinase) probe->target_protein Binding downstream Downstream Effectors target_protein->downstream Signaling Cascade lysis Cell Lysis target_protein->lysis alkyne_tag Alkyne-functionalized Reporter Tag (e.g., Biotin) click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_tag->click_reaction lysis->click_reaction enrichment Affinity Purification (e.g., Streptavidin beads) click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis identification Protein Identification ms_analysis->identification

Caption: Application of an this compound containing peptide probe in a chemoproteomic workflow to identify protein targets.

References

A Head-to-Head Comparison: H-L-Dbu(N3)-OH in the Landscape of Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioconjugation, the ability to covalently link molecules to proteins, peptides, and other biomolecules with high specificity and efficiency is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. H-L-Dbu(N3)-OH, an azide-containing click chemistry reagent, has emerged as a versatile tool for forging these molecular connections. This guide provides an objective comparison of this compound-mediated bioconjugation with other prevalent techniques, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most suitable method for their applications.

This compound participates in the highly efficient and bioorthogonal "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions are characterized by their high yields, specificity, and the formation of a stable triazole linkage.[1][2] This guide will compare the performance of these click chemistry approaches with two other widely used bioconjugation methods: maleimide-thiol chemistry and N-hydroxysuccinimide (NHS) ester-amine chemistry.

Quantitative Performance Comparison

The choice of a bioconjugation strategy often hinges on key performance parameters such as reaction kinetics, the stability of the resulting linkage, and the reaction conditions. The following tables summarize the quantitative data available for these techniques.

Parameter This compound (SPAAC with DBCO) This compound (CuAAC) Maleimide-Thiol Chemistry NHS Ester-Amine Chemistry
Reaction Rate (k) ~0.1 - 1 M⁻¹s⁻¹ (can be slower than CuAAC)10 - 10⁴ M⁻¹s⁻¹Up to 10² M⁻¹s⁻¹Varies significantly with pH and concentration
Target Residue(s) Azide reacts with strained alkyne (e.g., DBCO, BCN)Azide reacts with terminal alkyneCysteine (thiol group)Lysine, N-terminus (primary amines)
Reaction pH Typically 4-9 (physiological pH compatible)Typically 4-11 (often near neutral)6.5 - 7.57.2 - 8.5
Catalyst Required? NoYes (Copper(I))NoNo
Bioorthogonality HighHigh (azide and alkyne are abiotic)Moderate (thiols are present in biological systems)Low (amines are abundant on protein surfaces)

Table 1: Comparison of Key Performance Parameters for Bioconjugation Techniques.

Linkage Formed Stability Key Considerations
Triazole (from SPAAC/CuAAC) Highly stable to hydrolysis and enzymatic degradation.The triazole ring is exceptionally robust and considered a permanent linkage.
Thiosuccinimide (from Maleimide) Susceptible to retro-Michael reaction (reversibility) and thiol exchange, especially in the presence of other thiols like glutathione. The stability can be increased by hydrolysis of the succinimide ring.The reversibility of the maleimide-thiol linkage can be a significant drawback, potentially leading to payload dissociation.
Amide (from NHS Ester) Highly stable under physiological conditions.The amide bond is one of the most stable covalent linkages in bioconjugation.

Table 2: Stability of Covalent Linkages Formed by Different Bioconjugation Chemistries.

Experimental Workflows and Logical Relationships

The selection of a bioconjugation strategy involves considering the available functional groups on the biomolecule and the desired outcome. The following diagrams illustrate the general workflows for each technique.

cluster_0 SPAAC Workflow Biomolecule-Azide\n(e.g., using this compound) Biomolecule-Azide (e.g., using this compound) Mix and Incubate\n(Physiological pH, RT) Mix and Incubate (Physiological pH, RT) Biomolecule-Azide\n(e.g., using this compound)->Mix and Incubate\n(Physiological pH, RT) Strained Alkyne\n(e.g., DBCO-payload) Strained Alkyne (e.g., DBCO-payload) Strained Alkyne\n(e.g., DBCO-payload)->Mix and Incubate\n(Physiological pH, RT) Stable Triazole Conjugate Stable Triazole Conjugate Mix and Incubate\n(Physiological pH, RT)->Stable Triazole Conjugate

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

cluster_1 Maleimide-Thiol Workflow Protein with Cysteine (-SH) Protein with Cysteine (-SH) Reduce Disulfides (optional) Reduce Disulfides (optional) Protein with Cysteine (-SH)->Reduce Disulfides (optional) Maleimide-Payload Maleimide-Payload React at pH 6.5-7.5 React at pH 6.5-7.5 Maleimide-Payload->React at pH 6.5-7.5 Reduce Disulfides (optional)->React at pH 6.5-7.5 Thiosuccinimide Conjugate Thiosuccinimide Conjugate React at pH 6.5-7.5->Thiosuccinimide Conjugate

Caption: Workflow for Maleimide-Thiol Bioconjugation.

cluster_2 NHS Ester-Amine Workflow Protein with Lysines (-NH2) Protein with Lysines (-NH2) React at pH 7.2-8.5 React at pH 7.2-8.5 Protein with Lysines (-NH2)->React at pH 7.2-8.5 NHS Ester-Payload NHS Ester-Payload NHS Ester-Payload->React at pH 7.2-8.5 Stable Amide Conjugate Stable Amide Conjugate React at pH 7.2-8.5->Stable Amide Conjugate

Caption: Workflow for NHS Ester-Amine Bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols for the key bioconjugation techniques discussed. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: SPAAC using this compound and a DBCO-functionalized Payload

This protocol describes the conjugation of a biomolecule functionalized with an azide group (via this compound or other methods) to a payload containing a DBCO group.

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized payload dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare a solution of the azide-functionalized biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the DBCO-functionalized payload in DMSO.

  • Add a 1.5 to 20-fold molar excess of the DBCO-payload solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the conjugate to remove excess payload and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the labeling of a protein's cysteine residues with a maleimide-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL) in a thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).

  • Maleimide-functionalized payload dissolved in DMSO or DMF.

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

  • Degassed buffers.

Procedure:

  • Dissolve the protein in the degassed reaction buffer.

  • (Optional) If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Add a 10-20 fold molar excess of the maleimide-payload solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate using SEC, dialysis, or another suitable method to remove unreacted maleimide and reducing agents.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the labeling of primary amines (lysines and N-terminus) on a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer, pH 7.2-8.5 (e.g., PBS, sodium bicarbonate buffer).

  • NHS ester-functionalized payload dissolved in anhydrous DMSO or DMF.

  • (Optional) Quenching buffer (e.g., Tris or glycine) to stop the reaction.

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Immediately before use, prepare a stock solution of the NHS ester-payload in DMSO or DMF.

  • Add a 5-20 fold molar excess of the NHS ester-payload solution to the protein solution while gently mixing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the conjugate using an appropriate method like SEC or dialysis to remove unreacted NHS ester and byproducts.

Conclusion

This compound provides access to powerful and versatile click chemistry-based bioconjugation strategies. The resulting triazole linkage from both CuAAC and SPAAC reactions is exceptionally stable, a clear advantage over the potentially reversible thiosuccinimide linkage formed from maleimide chemistry. While SPAAC offers the benefit of being copper-free, making it ideal for applications in living systems, it generally exhibits slower reaction kinetics compared to CuAAC and maleimide-thiol reactions.

NHS ester chemistry, while robust and resulting in a stable amide bond, lacks the specificity of click chemistry and maleimide chemistry, as it targets the numerous lysine residues on a protein's surface, which can lead to a heterogeneous product.

Ultimately, the choice of bioconjugation technique will depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. For applications demanding high stability and bioorthogonality, this compound-mediated click chemistry presents a superior choice. Where rapid kinetics are paramount and some degree of reversibility is acceptable, maleimide chemistry may be suitable. For general labeling where site-specificity is not critical, NHS ester chemistry remains a viable option. This guide provides the foundational information for researchers to make an informed decision and to design and execute their bioconjugation experiments effectively.

References

A Comparative Guide to the Biocompatibility of H-L-Dbu(N3)-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic payloads to targeting moieties, such as antibodies or peptides, is a cornerstone of modern drug development. The choice of linker is critical, profoundly influencing the stability, efficacy, and, most importantly, the biocompatibility of the resulting conjugate. This guide provides a comprehensive assessment of the biocompatibility of conjugates utilizing the azido-functionalized amino acid, H-L-Dbu(N3)-OH, a reagent employed in "click chemistry." We offer a comparative analysis against other common linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

This compound serves as a building block for incorporating an azide group into a peptide or protein. This azide group can then be covalently linked to a molecule containing a terminal alkyne through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne derivative (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC). These click chemistry reactions are known for their high efficiency, specificity, and biocompatibility, as they proceed under mild, aqueous conditions.

Comparative Performance Data

The biocompatibility of a drug conjugate is a multifactorial issue, with the linker playing a pivotal role in determining its toxicity profile. Key considerations include the stability of the linker in circulation and the mechanism of payload release. While specific biocompatibility data for this compound conjugates is emerging, we can draw comparisons with broader classes of linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of antibody-drug conjugates (ADCs), lower IC50 values against target cancer cell lines indicate higher potency. However, for a biocompatibility assessment, cytotoxicity against non-target cells is also a critical parameter. The data below compares the in vitro cytotoxicity of ADCs with different linker technologies.

ADC Construct Linker Type Payload Target Cell Line IC50 (pmol/L)
Trastuzumab-MMAEβ-galactosidase-cleavableMMAEHER2+8.8[1]
Trastuzumab-MMAEVal-Cit (Protease-cleavable)MMAEHER2+14.3[1]
Kadcyla (T-DM1)SMCC (Non-cleavable)DM1HER2+33[1]
Sulfatase-linker-ADCSulfatase-cleavable-HER2+61 and 111[1]
Val-Ala-linker-ADCProtease-cleavable-HER2+92[1]
Non-cleavable ADCNon-cleavable-HER2+609

Note: The cytotoxic potency is influenced by the payload, drug-to-antibody ratio (DAR), and the specific cell line used.

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a key indicator of a substance's incompatibility with blood. This is a critical parameter for intravenously administered therapeutics. The table below presents hypothetical comparative data based on the principle that stable, non-cleavable linkers are less likely to cause hemolysis.

Conjugate Linker Type Concentration (µM) Hemolysis (%)
Peptide-Payload Conjugate 1This compound derived (SPAAC)100< 2%
Peptide-Payload Conjugate 2Maleimide-thiol1005-10%
Peptide-Payload Conjugate 3Disulfide (Cleavable)100> 15%
Control Peptide-100< 1%

This is illustrative data. Actual results will vary based on the specific peptide and payload.

In Vivo Toxicity

The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. A higher MTD generally indicates a better safety profile. The linker's stability in circulation is a major determinant of the MTD. Non-cleavable linkers, and highly stable cleavable linkers, are expected to have higher MTDs. A meta-analysis of clinical trial data showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).

ADC Linker Type Payload MTD (mg/kg) Therapeutic Index (MTD/MED)
CX-DM1 ADCNovel Non-cleavableDM1High~50-fold higher than SMCC-DM1 ADC
SMCC-DM1 ADCThioether (Non-cleavable)DM1ModerateBaseline
MMAE ADCVal-Cit (Cleavable)MMAE~1.8Variable
Trastuzumab deruxtecanCleavableDXd5.4 - 6.4High

MED: Minimum Effective Dose

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate comparison of the biocompatibility of different bioconjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of a conjugate.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound conjugate and control articles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound conjugate and control articles in complete medium. Replace the existing medium with the medium containing the test articles.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Hemolysis Assay

This assay evaluates the potential of a bioconjugate to damage red blood cells.

Materials:

  • Fresh human or animal blood

  • Phosphate-buffered saline (PBS)

  • This compound conjugate and control articles

  • Triton X-100 (positive control)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Centrifuge fresh blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2%.

  • Incubation: Add the this compound conjugate at various concentrations to microcentrifuge tubes containing the RBC suspension. Include PBS as a negative control and Triton X-100 as a positive control for 100% hemolysis.

  • Reaction: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Toxicity Study (Maximum Tolerated Dose)

This study determines the highest dose of a conjugate that can be administered to animals without causing life-threatening toxicity.

Materials:

  • Relevant animal model (e.g., mice or rats)

  • This compound conjugate and vehicle control

  • Standard laboratory equipment for animal housing, dosing, and monitoring

Procedure:

  • Dose Selection: Based on in vitro data, select a range of doses for the study.

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.

  • Dosing: Administer the this compound conjugate via the intended clinical route (e.g., intravenous injection) to groups of animals at different dose levels. Include a control group receiving only the vehicle.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for at least 14 days.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy, including hematology, clinical chemistry, and histopathology of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.

Signaling Pathways and Mechanisms of Action

The biocompatibility of a drug conjugate is intimately linked to its interaction with cellular signaling pathways. Cytotoxic payloads delivered by these conjugates often induce cell death through apoptosis or necrosis, while the conjugate itself can sometimes trigger inflammatory responses.

Experimental Workflow for Biocompatibility Assessment

The assessment of a novel bioconjugate like one containing this compound follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Conjugate Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Hemolysis Hemolysis Assay Stability Plasma Stability PK Pharmacokinetics (PK) Stability->PK Proceed if stable Toxicity Toxicity Studies (MTD) Efficacy Efficacy Studies Toxicity->Efficacy Determine therapeutic window Synthesis This compound Conjugate Synthesis Synthesis->Cytotoxicity Initial Screening

Caption: A typical workflow for assessing the biocompatibility of a novel bioconjugate.

Apoptosis Signaling Pathway

Many cytotoxic payloads used in bioconjugates function by inducing apoptosis, or programmed cell death. This is a highly regulated process that avoids the inflammatory response associated with necrosis.

G Payload Cytotoxic Payload Mitochondria Mitochondria Payload->Mitochondria Induces damage Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Inflammatory Response to Biomaterials

Bioconjugates can sometimes be recognized by the immune system as foreign, leading to an inflammatory response. This is often mediated by macrophages and the release of pro-inflammatory cytokines.

G Conjugate This compound Conjugate Macrophage Macrophage Conjugate->Macrophage Recognition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophage->Cytokines Release Inflammation Inflammation Cytokines->Inflammation Mediate

Caption: An overview of a potential inflammatory response to a bioconjugate.

References

A Comparative Guide to the Application of H-L-Dbu(N₃)-OH in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein chemistry, enabling the development of novel therapeutics, diagnostics, and research tools. Among the myriad of available building blocks, those containing bioorthogonal handles, such as the azide group, are invaluable for post-synthetic modifications via "click chemistry." This guide provides a detailed comparison of H-L-Dbu(N₃)-OH (L-2-amino-4-azidobutanoic acid) with other azido-containing amino acids, focusing on its applications in solid-phase peptide synthesis (SPPS), bioconjugation, and drug discovery.

Introduction to H-L-Dbu(N₃)-OH

H-L-Dbu(N₃)-OH is a non-canonical amino acid that features an azido group on its side chain. It is a derivative of L-2,4-diaminobutyric acid (Dbu), where the side-chain amino group is replaced by an azide. This modification provides a bioorthogonal handle that can be selectively reacted with an alkyne-containing molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). Its incorporation into peptides allows for precise, site-specific modifications, which is highly advantageous in the development of peptide-based drugs and research probes.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an azido-amino acid into a growing peptide chain is critical. This is typically done using the Fmoc-protected form of the amino acid, in this case, Fmoc-L-Dbu(N₃)-OH.

Comparison of Azido-Amino Acids in SPPS

While direct head-to-head quantitative comparisons of the coupling efficiency of various Fmoc-azido-amino acids are not extensively consolidated in the literature, we can infer performance based on their structural properties and general observations in peptide synthesis. The key alternatives to Fmoc-L-Dbu(N₃)-OH include Fmoc-L-Lys(N₃)-OH and Fmoc-L-Ala(N₃)-OH.

FeatureFmoc-L-Dbu(N₃)-OHFmoc-L-Lys(N₃)-OHFmoc-L-Ala(N₃)-OH
Side Chain Length Short, flexible (2 carbons)Long, flexible (4 carbons)Very short (1 carbon)
Steric Hindrance ModerateLowLow
Structural Impact Can introduce conformational constraintsMimics lysine, minimal structural perturbationMinimal structural perturbation
Coupling Efficiency Generally high, but can be sequence-dependentHigh, similar to natural amino acidsHigh

Data Interpretation:

  • Fmoc-L-Lys(N₃)-OH is often the default choice when a simple azido handle is required with minimal disruption to the peptide's structure, as its side chain length is similar to the natural amino acid lysine.

  • Fmoc-L-Dbu(N₃)-OH , with its shorter side chain, can be utilized to introduce a degree of conformational constraint, which can be beneficial in the design of cyclic or structured peptides. This can be particularly useful in modulating the binding affinity and selectivity of a peptide for its target.

  • Fmoc-L-Ala(N₃)-OH provides the shortest linkage and may be ideal when the conjugated moiety needs to be positioned very close to the peptide backbone.

Experimental Protocol: Incorporation of Fmoc-L-Dbu(N₃)-OH in SPPS

This protocol outlines the manual incorporation of Fmoc-L-Dbu(N₃)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-L-Dbu(N₃)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solutions: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-L-Dbu(N₃)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next deprotection and coupling cycle.

SPPS_Workflow Resin Fmoc-Protected Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-L-Dbu(N3)-OH (HBTU/HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Figure 1. Workflow for the incorporation of Fmoc-L-Dbu(N₃)-OH in SPPS.

Performance in Bioorthogonal Cycloaddition Reactions

The utility of incorporating H-L-Dbu(N₃)-OH into a peptide lies in the subsequent high efficiency and selectivity of the azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and high-yielding reaction, but the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained alkyne (e.g., DBCO, BCN) to react with the azide. It is highly biocompatible and widely used for in vivo labeling and imaging.

Comparative Kinetic Data

The following table presents representative second-order rate constants for SPAAC reactions of a novel hydrophilic azido-amino acid and azidolysine with strained cyclooctynes, which can serve as a benchmark for estimating the reactivity of peptides containing H-L-Dbu(N₃)-OH.[1][2]

Azido-Amino AcidCyclooctyneRate Constant (k₂, M⁻¹s⁻¹)
Novel Hydrophilic Azido-AADBCO0.34[1][2]
Novel Hydrophilic Azido-AABCN0.28[1]
Azidolysine (Fmoc-N₃K)BCN0.037

Data Interpretation:

  • The reactivity of the azide is influenced by its local environment. The shorter side chain of H-L-Dbu(N₃)-OH may position the azide closer to the peptide backbone, which could have a modest impact on reaction kinetics compared to the longer, more flexible side chain of azidolysine.

  • The choice of the strained alkyne partner has a significant impact on the reaction rate, with DBCO generally exhibiting faster kinetics than BCN.

Experimental Protocol: SPAAC of an Azido-Peptide with DBCO-Fluorophore

This protocol describes the labeling of a peptide containing H-L-Dbu(N₃)-OH with a DBCO-functionalized fluorescent dye.

Materials:

  • Azido-peptide (containing H-L-Dbu(N₃)-OH)

  • DBCO-fluorophore (e.g., DBCO-Cy5)

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of PBS and a water-miscible organic solvent like DMSO or DMF if solubility is an issue.

Procedure:

  • Dissolve Reactants:

    • Dissolve the azido-peptide in PBS to a final concentration of 1 mM.

    • Dissolve the DBCO-fluorophore in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution with the DBCO-fluorophore stock solution. A slight excess (1.1-1.5 equivalents) of the DBCO reagent is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations and the specific reactants.

  • Monitoring:

    • Monitor the reaction progress by analytical HPLC-MS. Look for the disappearance of the starting materials and the appearance of the product peak with the expected mass.

  • Purification:

    • Once the reaction is complete, purify the labeled peptide using preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPAAC_Workflow Start Azido-Peptide + DBCO-Fluorophore Mix Mix in Buffer (e.g., PBS) Start->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor by HPLC-MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Product Labeled Peptide Characterize->Product

Figure 2. General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Applications in Drug Discovery and Development

The ability to site-specifically modify peptides using H-L-Dbu(N₃)-OH opens up a wide range of applications in drug discovery.

  • Peptide-Drug Conjugates (PDCs): H-L-Dbu(N₃)-OH can be used to attach small molecule drugs, toxins, or imaging agents to a targeting peptide. This approach can improve the therapeutic index of the drug by delivering it specifically to the target tissue or cells.

  • Constrained and Bicyclic Peptides: The azide handle can be used to cyclize peptides by reacting it with an alkyne moiety at another position in the peptide sequence. Cyclization can enhance the metabolic stability, receptor binding affinity, and cell permeability of peptides.

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains to a peptide therapeutic can improve its pharmacokinetic profile by increasing its hydrodynamic radius, which reduces renal clearance and proteolytic degradation.

Conclusion

H-L-Dbu(N₃)-OH is a versatile building block for the synthesis of modified peptides. Its shorter side chain offers a valuable alternative to the more commonly used azidolysine, particularly for applications where conformational constraint is desired. While direct quantitative comparisons of its performance against other azido-amino acids are still emerging in the literature, the established protocols for its incorporation and subsequent bioorthogonal reactions demonstrate its utility in the development of sophisticated peptide-based therapeutics and research tools. The choice between H-L-Dbu(N₃)-OH and other azido-amino acids should be guided by the specific structural and functional requirements of the target peptide.

References

Safety Operating Guide

Proper Disposal of H-L-Dbu(N3)-OH: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of H-L-Dbu(N3)-OH, a click chemistry reagent containing a potentially hazardous azide functional group. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.

Core Safety Information: Hazard Assessment

This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of violent decomposition. A critical factor in assessing the stability of an organic azide is its Carbon-to-Nitrogen (C/N) ratio.

Quantitative Hazard Data

CompoundMolecular FormulaTotal Carbon Atoms (C)Total Nitrogen Atoms (N)C/N RatioStability Assessment
This compoundC₄H₈N₄O₂[1][2][3][4]441Potentially Unstable

According to established laboratory safety guidelines, organic azides with a C/N ratio of less than 3 should be handled with extreme caution as they are potentially explosive.[5] With a C/N ratio of 1, this compound falls into a high-hazard category. Therefore, it should never be isolated in a pure form if possible and should be handled in solution.

Recommended Disposal Procedures

Given the hazardous nature of this compound, two primary disposal pathways are recommended. The choice of procedure depends on institutional policies and the form of the waste.

Procedure 1: Direct Disposal as Hazardous Waste (Primary Recommendation)

This is the most straightforward and safest method for the disposal of this compound and is the strongly recommended course of action.

Step-by-Step Protocol:

  • Segregation: All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and pipette tips, must be collected in a dedicated waste container.

  • Container Selection: Use only certified hazardous waste containers made of compatible materials (e.g., polyethylene). Never use metal containers , as azides can react with metals like copper and lead to form highly explosive, shock-sensitive metal azides.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: Contains Organic Azide (this compound)". List all chemical constituents of the waste stream.

  • Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from heat sources, acids, and heavy metals.

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.

Procedure 2: Chemical Neutralization (Expert Use Only)

While organic azides can be chemically converted to less hazardous amines, this process is essentially a chemical reaction that requires careful planning, execution, and validation. This should only be attempted by trained chemists with experience in handling energetic compounds and with the approval of their institution's safety officer.

Experimental Protocol: Reduction of Organic Azide to Amine (Illustrative Example)

This protocol is provided for informational purposes to illustrate the chemistry involved and is not a direct recommendation for routine disposal. A common method for reducing azides to amines is the Staudinger Reaction.

  • Reaction Setup: In a properly functioning chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., THF/water).

  • Reagent Addition: Slowly add a reducing agent, such as triphenylphosphine (PPh₃), to the solution. The azide will be reduced to an amine, and the triphenylphosphine will be oxidized to triphenylphosphine oxide.

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS) to ensure the complete disappearance of the azide.

  • Waste Disposal: Once the azide is fully converted, the resulting reaction mixture, which now contains the corresponding amine and triphenylphosphine oxide, should still be collected and disposed of as hazardous waste according to your institution's guidelines.

Important Considerations for Chemical Neutralization:

  • Never mix azide-containing waste with acids. This can generate hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.

  • Do not use metal spatulas or other metal utensils when handling azides.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal procedure for this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard C/N Ratio = 1 (Potentially Unstable) start->assess_hazard direct_disposal Primary Path: Direct Disposal as Hazardous Waste assess_hazard->direct_disposal Default & Safest Route chemical_neutralization Expert Path: Chemical Neutralization (Requires EH&S Approval) assess_hazard->chemical_neutralization Expert User & Institutional Approval collect_waste Segregate in a Dedicated, Labeled Plastic Container direct_disposal->collect_waste contact_ehs Contact EH&S for Waste Pickup collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end perform_reduction Perform Validated Reduction to Amine in Fume Hood chemical_neutralization->perform_reduction dispose_neutralized Dispose of Neutralized Waste as Hazardous Waste perform_reduction->dispose_neutralized dispose_neutralized->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. When in doubt, always consult with your institution's Environmental Health & Safety department.

References

Personal protective equipment for handling H-L-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of H-L-Dbu(N3)-OH (CAS No. 2389078-78-6), a click chemistry reagent containing an azide group.[1][2][3][4][5] Adherence to these procedures is essential to ensure laboratory safety and proper disposal. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition. They are also potentially toxic if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required equipment is detailed below.

Protection TypeRequired PPESpecifications & Rationale
Hand Protection Double-gloved nitrile exam gloves. For high toxicity risks, Silver shield™ gloves under nitrile gloves are recommended.Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.
Eye & Face Protection Tightly fitting chemical safety goggles. A full-face shield must be worn over goggles, especially when handling the solid or during reactions.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat.Prevents skin contact with the compound.
Respiratory Protection Use in a certified chemical fume hood. For situations with a risk of aerosol generation where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted in a designated area within a certified chemical fume hood. A blast shield should be used as an additional precaution.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Set up a blast shield in the chemical fume hood, positioning the sash as low as possible.

    • Clear the work area of all unnecessary equipment and chemicals.

    • Use non-metallic (e.g., plastic, ceramic) spatulas and containers to avoid the formation of shock-sensitive metal azides.

  • Handling the Compound :

    • Work on the smallest possible scale, especially for initial experiments.

    • Avoid grinding, scraping, or subjecting the solid compound to friction or shock.

    • When dissolving the compound, add it slowly to the solvent.

    • Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly unstable diazidomethane and triazidomethane.

    • Do not use ground glass joints, as friction can cause an explosion.

  • During the Reaction :

    • If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Avoid direct, high-heat sources.

    • Ensure the reaction is continuously stirred to prevent localized heating.

    • Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.

  • Post-Reaction Work-up :

    • Quench any excess azide in the reaction mixture before disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.

    • The reaction of an azide with triphenylphosphine forms a phosphazide, which can then be hydrolyzed to an amine and triphenylphosphine oxide with the addition of water, releasing nitrogen gas.

Disposal Plan

Improper disposal of azide-containing waste can lead to the formation of highly explosive heavy metal azides in plumbing.

Waste Segregation and Collection:

  • NEVER dispose of azide waste down the drain.

  • Collect all azide-containing waste (both liquid and solid, including contaminated gloves and paper towels) in a dedicated, clearly labeled, non-metallic hazardous waste container. Polypropylene or polyethylene containers are suitable.

  • The waste container must be labeled "Azide Waste" and list all chemical contents.

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

Chemical Deactivation (for Dilute Solutions):

For dilute solutions (≤5%) of inorganic azides, chemical deactivation can be performed in a fume hood. This procedure should be adapted and validated for organic azides like this compound under the guidance of your institution's Environmental Health and Safety (EHS) department.

Deactivation Protocol using Nitrous Acid:

This procedure is for the deactivation of sodium azide and should be used as a reference.

  • Setup : In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

  • Addition of Sodium Nitrite : While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every gram of azide.

  • Acidification : Slowly add a 20% aqueous solution of sulfuric acid through the dropping funnel. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and poisonous hydrazoic acid (HN3).

  • Completion : Continue adding acid until the solution is acidic to litmus paper. The evolution of nitrogen oxides indicates the reaction is proceeding. Once gas evolution ceases, test for excess nitrite with starch-iodide paper (a blue color indicates completion).

  • Neutralization and Disposal : Neutralize the final solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before collecting it as hazardous waste.

Final Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials like acids and metals.

  • Arrange for pickup and disposal of the hazardous waste through your institution's EHS department.

Experimental Workflow and Safety Diagram

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.